Decahydronaphthalene
Description
Decalin is an ortho-fused bicyclic hydrocarbon that is the decahydro- derivative of naphthalene. It has a role as a solvent.
This compound is a natural product found in Decodon verticillatus with data available.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |
|---|---|---|
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InChI |
InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2 | |
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InChI Key |
NNBZCPXTIHJBJL-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCCC2C1 | |
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Molecular Formula |
C10H18 | |
| Record name | DECAHYDRONAPHTHALENE | |
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| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |
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DSSTOX Substance ID |
DTXSID1024912, DTXSID00873337, DTXSID90883405 | |
| Record name | Decalin | |
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| Record name | (4as,8as)-Decahydronaphthalene | |
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| Record name | trans-Decahydronaphthalene | |
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Molecular Weight |
138.25 g/mol | |
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Physical Description |
Decahydronaphthalene appears as a clear colorless liquid with an aromatic odor. Flash point 134 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with an aromatic odor; [CAMEO], Colorless liquid; [Sigma-Aldrich MSDS], Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | DECAHYDRONAPHTHALENE | |
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| Record name | Naphthalene, decahydro- | |
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Boiling Point |
383 °F at 760 mmHg (USCG, 1999), 155.5 °C, 185-195 °C | |
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Flash Point |
134 °F (USCG, 1999), 134 deg. F, 129 °F; 54 °C (Closed cup) /Trans-isomer/, 136 °F; 58 °C (CLOSED CUP), 57 °C c.c. | |
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Solubility |
Very sol in alcohol, methanol, ether, chloroform. Miscible with propyl and isopropyl alcohol; miscible with most ketones and esters., In water, 0.889 mg/l @ 25 °C, Solubility in water at 25 °C: very poor | |
| Record name | DECAHYDRONAPHTHALENE | |
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Density |
0.89 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8965 @ 22 °C, Vapor density: 4.77 (air= 1) /Trans-isomer/, Liquid water interfacial tension: 51.5 dynes/cm= 0.0515 N/m at 20 °C; liquid heat capacity= 0.391 BTU/lb-deg F @ 70 °F; liquid thermal conductivity= 0.735 BTU-in/hr-sq ft-deg F at 135 °C; saturated vapor density= 0.00269 lb/cu ft @ 130 °F, Relative density (water = 1): 0.87-0.90 | |
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Vapor Density |
4.76 (Air= 1), Relative vapor density (air = 1): 4.8 | |
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Vapor Pressure |
2.3 [mmHg], 1.22 [mmHg], 0.78 [mmHg], VP: 1 mm Hg @ 22.5 °C /cis-Form/, VP: 10 mm Hg @ 47.2 °C /trans-Form/, 2.3 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 127 | |
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Impurities |
... The major impurity ... 1,2,3,4-tetrahydronaphthalene. /Commercial product/ | |
| Record name | DECAHYDRONAPHTHALENE | |
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Color/Form |
Clear colorless liquid, Water-white liquid | |
CAS No. |
91-17-8, 493-01-6, 493-02-7 | |
| Record name | DECAHYDRONAPHTHALENE | |
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Melting Point |
-44 °F (USCG, 1999), -43 °C, -40 °C | |
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Foundational & Exploratory
conformational analysis of decahydronaphthalene
An In-depth Technical Guide to the Conformational Analysis of Decahydronaphthalene
Authored by a Senior Application Scientist
Abstract
This compound, commonly known as decalin, is a foundational bicyclic alkane that serves as both a vital industrial solvent and a core structural motif in a multitude of complex natural products, including steroids.[1][2] The complete hydrogenation of naphthalene yields two distinct, non-interconvertible diastereomers: cis-decalin and trans-decalin.[1][3] These isomers exhibit profoundly different thermodynamic stabilities and conformational dynamics, which dictate the stereochemical outcomes of reactions and the three-dimensional architecture of pharmacologically active molecules. This guide provides a comprehensive examination of the conformational landscape of decalin, integrating principles of stereochemistry with practical, field-proven analytical methodologies for its characterization. It is intended for researchers, chemists, and drug development professionals who rely on a deep understanding of molecular geometry and dynamics.
The Genesis of Decalin Isomerism: Structure and Stability
The fusion of two cyclohexane rings to form the bicyclo[4.4.0]decane system can occur in two stereochemically distinct ways, a concept predicted by Sachse and Mohr and later confirmed by the successful synthesis of both isomers by Hückel in 1925.[4][5] This difference arises from the relative orientation of the hydrogen atoms at the two bridgehead carbons.
-
cis-Decalin : The bridgehead hydrogens reside on the same face of the molecule. This geometry is achieved by fusing the two cyclohexane rings through one axial and one equatorial bond.[4]
-
trans-Decalin : The bridgehead hydrogens are on opposite faces. This requires the fusion of the two rings via two equatorial bonds.[4]
This fundamental structural distinction leads to a significant difference in thermodynamic stability. trans-Decalin is energetically more stable than cis-decalin .[2][6] This stability preference is primarily attributed to unfavorable steric interactions present in the cis isomer. The concave, tent-like structure of cis-decalin introduces three additional gauche-butane interactions compared to the relatively flat and strain-free trans isomer.[5][7]
| Parameter | Value | Source |
| Energy Difference (ΔE) | ~2.7 kcal/mol (11.3 kJ/mol) | [5][6] |
| Enthalpy of Formation (Cis) | -55.45 kcal/mol | [8] |
| Enthalpy of Formation (Trans) | -55.14 kcal/mol | [8] |
| More Stable Isomer | trans-Decalin | [2][4] |
| Table 1: Thermodynamic data highlighting the greater stability of trans-decalin over cis-decalin. |
Conformational Dynamics: The Flexible vs. The Rigid
The most critical distinction between the decalin isomers lies in their conformational dynamics. This disparity in structural mobility has profound implications for the design of rigid scaffolds in medicinal chemistry and for predicting reactivity in stereocontrolled synthesis.
trans-Decalin: A Conformationally Locked System
The trans-fused isomer is a remarkably rigid structure.[4] The two cyclohexane rings are joined by equatorial bonds, and a concerted "chair flip" of both rings is sterically impossible.[7] Such an inversion would necessitate that the bridgehead carbons become connected via two axial bonds, an arrangement that would introduce an insurmountable degree of ring strain in a six-membered ring system.[3][9] Consequently, trans-decalin is considered conformationally locked .[5][7] This rigidity fixes any substituent on the ring into a permanent axial or equatorial position, a feature widely exploited in the steroidal backbone of many signaling molecules to enforce a specific three-dimensional geometry for receptor binding.[2] Due to a center of inversion symmetry, the trans-decalin molecule is achiral.[3][10]
Caption: The rigid chair-chair conformation of trans-decalin.
cis-Decalin: A Dynamic Equilibrium
In stark contrast, cis-decalin is conformationally flexible.[4] The axial-equatorial fusion of the rings permits a concerted chair-flipping motion, analogous to that of a single cyclohexane ring.[3][9] This ring inversion interconverts two enantiomeric chair-chair conformers that are equal in energy.[3][7]
While each individual conformer of cis-decalin is chiral, the energy barrier to inversion is low enough (approximately 14 kcal/mol) to allow for rapid interconversion at room temperature.[4] This rapid equilibrium between the two enantiomeric forms means that cis-decalin exists as a racemic mixture and is therefore optically inactive.[2][3] This flexibility allows substituents on a cis-decalin ring system to interconvert between axial and equatorial orientations, influencing the molecule's average shape and reactivity.
Caption: The dynamic ring inversion of cis-decalin between two enantiomers.
| Property | cis-Decalin | trans-Decalin |
| Ring Fusion | Axial-Equatorial | Equatorial-Equatorial |
| Conformational Mobility | Flexible (Ring Flip) | Rigid (Locked) |
| Relative Stability | Less Stable | More Stable |
| Chirality | Chiral (exists as a racemic mixture) | Achiral (meso) |
| Energy Barrier to Inversion | ~14 kcal/mol[4] | N/A (Prohibited) |
| Table 2: Comparative summary of the conformational properties of decalin isomers. |
Experimental Protocols for Conformational Characterization
Modern analytical techniques provide unambiguous characterization of the decalin isomers, with NMR spectroscopy being the most powerful tool for differentiating their dynamic behaviors in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The disparate conformational dynamics of the decalin isomers give rise to markedly different NMR spectra at room temperature.[1][3]
-
Causality : In trans-decalin, the rigid framework maintains distinct chemical environments for axial and equatorial protons, which in principle should give rise to separate signals for each unique proton. In practice, this often results in a complex, broad, and poorly resolved ¹H NMR spectrum. For cis-decalin, the rapid ring inversion averages the magnetic environments of the axial and equatorial protons on the NMR timescale. This time-averaging effect leads to a significantly simpler and more resolved spectrum with fewer apparent signals.[3]
Protocol: Differentiating Decalin Isomers via ¹H NMR
-
Sample Preparation :
-
Accurately weigh ~10 mg of cis-decalin and ~10 mg of trans-decalin into separate, clean 5 mm NMR tubes.
-
To each tube, add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Cap the tubes and gently agitate until the samples are fully dissolved.
-
-
Instrument Setup & Data Acquisition :
-
Use a standard ¹H NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum for each sample at ambient temperature (e.g., 298 K). A spectral width of ~12 ppm centered at ~6 ppm is typically sufficient.
-
-
Data Analysis & Interpretation :
-
Expected Outcome for cis-Decalin : The spectrum will appear relatively simple. Due to rapid conformational averaging, protons in equivalent positions will produce a single, time-averaged signal.
-
Expected Outcome for trans-Decalin : The spectrum will be significantly more complex and broader. The conformationally locked structure means that non-equivalent axial and equatorial protons will have different chemical shifts, leading to a multitude of overlapping signals.[3]
-
Low-Temperature NMR (Advanced) : To observe the individual, "frozen" conformers of cis-decalin, the experiment can be repeated at a low temperature (e.g., below -60 °C). This slows the ring flip, and the spectrum will decoalesce into a more complex pattern resembling that of a rigid molecule.[11]
-
Computational Modeling
Computational chemistry serves as a powerful predictive and validation tool, corroborating experimental findings and providing insight into transition states that are not directly observable.
Workflow: DFT Energy Calculation
-
Structure Building : Construct 3D models of cis- and trans-decalin using molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Method Selection :
-
Level of Theory : Density Functional Theory (DFT) provides an excellent balance of accuracy and computational cost for systems of this size. The B3LYP functional is a robust and widely used choice.[1]
-
Basis Set : A Pople-style basis set such as 6-31G(d) is sufficient for geometry optimization and relative energy calculations.[1]
-
-
Calculation : Perform a geometry optimization followed by a frequency calculation for each isomer. The absence of imaginary frequencies confirms that a true energy minimum has been located.
-
Analysis : Compare the final electronic energies of the optimized structures. The calculation should confirm that the trans isomer is lower in energy by approximately 2-3 kcal/mol, consistent with experimental data.
Caption: A typical workflow for computational analysis of decalin isomers.
Conclusion and Outlook
The reveals a tale of two distinct molecular personalities: the rigid, stable trans isomer and the flexible, less stable cis isomer. The "conformationally locked" nature of trans-decalin provides a pre-organized, rigid scaffold that is a cornerstone of steroid structure and a valuable tool in rational drug design. Conversely, the dynamic equilibrium of cis-decalin presents a different set of stereochemical considerations, where the rapid interconversion of conformers influences its average shape and reactivity. A thorough understanding of these principles, validated by robust experimental and computational methods, is indispensable for professionals engaged in the synthesis and development of complex, three-dimensional molecules where structure unequivocally dictates function.
References
- 1. benchchem.com [benchchem.com]
- 2. Decalin - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Decalins | PPT [slideshare.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Decalin Core: A Technical Guide to the Synthesis of Decahydronaphthalene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The decahydronaphthalene, or decalin, scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of functional groups, making it a highly sought-after target in synthetic organic chemistry. This technical guide provides an in-depth exploration of the core methodologies for constructing this compound derivatives, with a strong emphasis on stereochemical control. We will delve into the mechanistic underpinnings and practical applications of classical and modern synthetic strategies, including the Diels-Alder reaction, Robinson annulation, and catalytic hydrogenation of naphthalene precursors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex molecules incorporating the decalin core.
Introduction: The Significance of the Decalin Framework
The bicyclo[4.4.0]decane ring system, commonly known as decalin, exists as two diastereomers: cis-decalin and trans-decalin. The fusion of the two cyclohexane rings can be either cis or trans, leading to distinct conformational properties and biological activities. This structural diversity is a key reason for the prevalence of the decalin motif in a wide range of biologically active compounds, including steroids, terpenoids, and alkaloids.[3][4] Consequently, the development of efficient and stereoselective methods for the synthesis of functionalized decalins remains a significant endeavor in modern organic synthesis.[1][5]
The strategic importance of decalin derivatives is underscored by their application as key intermediates in the total synthesis of complex natural products and as core scaffolds in the development of novel therapeutic agents.[6][7][8] For instance, derivatives of decalin have been investigated as potent antagonists for various biological targets. This guide will provide a comprehensive overview of the primary synthetic routes to access this versatile and important class of molecules.
Key Synthetic Strategies for this compound Derivatives
The construction of the decalin ring system can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern and, crucially, the required stereochemistry of the final product.
The Diels-Alder Reaction: A Powerful Tool for Ring Formation
The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most powerful and versatile methods for the construction of six-membered rings, and by extension, the decalin framework.[2][3] This reaction allows for the simultaneous formation of two new carbon-carbon bonds and can introduce up to four new stereocenters in a single step.[3]
The stereochemical outcome of the Diels-Alder reaction is a key feature. The reaction is stereospecific with respect to both the diene and the dienophile, and generally proceeds via an endo transition state, which dictates the relative stereochemistry of the substituents in the resulting cycloadduct. This predictability makes it an invaluable tool for stereocontrolled synthesis.
In its intermolecular format, a suitable diene is reacted with a dienophile to form the decalin precursor. Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and can influence the stereoselectivity of the reaction.[3] For example, the Lewis acid-catalyzed Diels-Alder cycloaddition of 2-carbomethoxy-2-cyclohexenone with various substituted 1,3-dienes has been shown to produce cis-decalin systems with good stereocontrol.[3]
A novel strategy for the synthesis of cis-decalins involves an ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction of 2-pyrones and silyl cyclohexadienol ethers, affording a broad range of synthetically important cis-decalin derivatives with multiple contiguous stereogenic centers in good yields and stereoselectivities.[9]
Experimental Protocol: Asymmetric Ionic Diels-Alder Reaction for cis-Decalin Synthesis [10]
-
To a solution of the chiral acetal derivative of cyclohex-2-enone in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), add a Lewis acid (e.g., SnCl₄).
-
Stir the mixture for a short period to allow for the formation of the activated dienophile.
-
Add the diene (e.g., 2,3-dimethyl-1,3-butadiene) to the reaction mixture.
-
Allow the reaction to proceed at low temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired cis-decalin derivative.
The intramolecular version of the Diels-Alder reaction is a particularly powerful strategy for the construction of fused ring systems like decalins.[2] By tethering the diene and dienophile within the same molecule, the entropic barrier to reaction is significantly reduced, often allowing the cycloaddition to proceed under milder conditions. The stereochemical outcome of the IMDA reaction is highly dependent on the length and nature of the tether connecting the diene and dienophile.
Logical Diagram: Diels-Alder Reaction Pathways to Decalin Derivatives
Caption: Overview of intermolecular and intramolecular Diels-Alder strategies for decalin synthesis.
The Robinson Annulation: A Classic Approach to Fused Rings
The Robinson annulation is a classic and widely used method for the formation of six-membered rings in a fused bicyclic system.[4][11] It is a powerful tool for the synthesis of decalones (decalinones), which are versatile intermediates that can be further elaborated into a variety of decalin derivatives. The reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[4][12]
The initial step is the Michael addition of an enolate (from a ketone) to an α,β-unsaturated ketone (typically methyl vinyl ketone).[4][12] This forms a 1,5-diketone, which then undergoes an intramolecular aldol condensation to form the six-membered ring.[11][12] Dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone product.
The stereochemical outcome of the Robinson annulation can be influenced by the reaction conditions and the nature of the substrates. The initial Michael addition can create a new stereocenter, and the subsequent aldol condensation can also be stereoselective.
Reaction Workflow: The Robinson Annulation
Caption: Step-by-step workflow of the Robinson annulation reaction.
Table 1: Comparison of Key Annulation Strategies
| Feature | Diels-Alder Reaction | Robinson Annulation |
| Reaction Type | [4+2] Cycloaddition | Michael Addition followed by Aldol Condensation |
| Key Intermediates | None (concerted) | 1,5-Diketone |
| Stereochemical Control | High (concerted, endo rule) | Can be controlled, but often requires specific conditions |
| Product Functionality | Varies with diene/dienophile | α,β-Unsaturated Ketone |
| Atom Economy | High | Moderate (loss of water) |
Catalytic Hydrogenation of Naphthalenes
The catalytic hydrogenation of naphthalene and its derivatives is a direct and industrially significant method for the synthesis of this compound.[13] This reaction involves the addition of hydrogen across the aromatic rings in the presence of a metal catalyst, typically under elevated temperature and pressure.[13] The reaction proceeds stepwise, first forming tetralin (1,2,3,4-tetrahydronaphthalene), which is then further hydrogenated to decalin.[13]
The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the hydrogenation. Common catalysts include platinum, palladium, rhodium, and nickel-based systems.[14][15][16] The stereochemical outcome of the hydrogenation, leading to either cis- or trans-decalin, is highly dependent on the catalyst and reaction conditions. For instance, hydrogenation over certain nickel or molybdenum-based catalysts can favor the formation of trans-decalin.[17] In contrast, some catalyst systems can be tuned to produce higher proportions of the cis-isomer.[16]
Recent studies have explored the use of supercritical carbon dioxide as a medium for naphthalene hydrogenation, which can lead to high selectivity for decalin at lower temperatures.[14]
Table 2: Influence of Catalyst on Naphthalene Hydrogenation
| Catalyst | Predominant Isomer | Reference |
| Rh/C in supercritical CO₂ | Decalin (isomer ratio not specified) | [14] |
| Pd/Al₂O₃ | trans-Decalin | [16] |
| NiMo/Al₂O₃ | cis-Decalin | [16] |
| Sulfided NiMo | Decalin (high selectivity) | [18] |
Experimental Protocol: Catalytic Hydrogenation of Naphthalene [13]
-
Place naphthalene and a suitable solvent in a high-pressure autoclave.
-
Add the chosen hydrogenation catalyst (e.g., 5% Pd/C).
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using gas chromatography (GC).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by fractional distillation to separate the cis and trans isomers.
Asymmetric Synthesis of this compound Derivatives
The demand for enantiomerically pure decalin derivatives, particularly in the pharmaceutical industry, has driven the development of asymmetric synthetic methods.[19][20] These methods aim to control the absolute stereochemistry of the newly formed stereocenters.
Asymmetric Diels-Alder reactions, employing chiral catalysts or chiral auxiliaries, have been extensively studied and provide a reliable route to enantiomerically enriched decalins.[9][10] Similarly, asymmetric versions of the Robinson annulation have been developed, often utilizing chiral phase-transfer catalysts or organocatalysts.
Furthermore, enzymatic and chemoenzymatic approaches are emerging as powerful tools for the asymmetric synthesis of decalin derivatives, offering high enantioselectivity under mild reaction conditions.[21]
Conclusion and Future Outlook
The synthesis of this compound derivatives continues to be an active and important area of research in organic chemistry. The classical methods of Diels-Alder reaction, Robinson annulation, and catalytic hydrogenation remain cornerstones of decalin synthesis, while ongoing research focuses on improving the efficiency, selectivity, and sustainability of these processes.
Future advancements in this field are likely to be driven by the development of novel catalytic systems, including organocatalysts, transition metal catalysts, and biocatalysts, that can provide access to complex and highly functionalized decalin scaffolds with exceptional levels of stereocontrol. The continued exploration of new synthetic methodologies will undoubtedly facilitate the discovery and development of new medicines and materials based on this versatile bicyclic framework.
References
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Fallis, A. G., & Lu, Y. F. (1990). Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. Canadian Journal of Chemistry, 68(5), 765-773. [Link]
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Brussee, J., van der Gen, A., & van der Kerk, S. M. (2004). Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins. Organic & Biomolecular Chemistry, 2(7), 1034-1040. [Link]
-
Singh, V., & Sántha, M. (1997). Stereoselective synthesis of highly functionalized cis-decalins from masked o-benzoquinones. Journal of the Chemical Society, Perkin Transactions 1, (13), 1875-1880. [Link]
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Dhambri, S., Mohammad, S., Nguyen Van Buu, O., Galvani, G., Meyer, Y., Lannou, M. I., ... & Ardisson, J. (2015). Recent advances in the synthesis of natural multifunctionalized decalins. Natural product reports, 32(6), 841-864. [Link]
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Emes, K., & Ward, J. W. (2018). Stereoselective synthesis of an advanced trans-decalin intermediate towards the total synthesis of anthracimycin. Chemical Communications, 54(76), 10692-10695. [Link]
-
Wang, X., Li, Y., Wang, Y., & Zhang, J. (2021). Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. ACS Omega, 6(29), 18987-18995. [Link]
-
Wang, Y., Liu, Y., Wang, Y., & Zhang, J. (2020). Enantioselective Synthesis of cis-Decalin Derivatives by the Inverse-Electron-Demand Diels-Alder Reaction of 2-Pyrones. Angewandte Chemie International Edition, 59(42), 18412-18417. [Link]
-
Sato, M., Ishizuka, Y., Hanaoka, T., & Ikushima, Y. (2004). Enhanced Selectivity to Decalin in Naphthalene Hydrogenation under Supercritical Carbon Dioxide. Chemistry Letters, 33(10), 1352-1353. [Link]
-
Okazaki, S., Oashi, M., Ota, K., & Miyaoka, H. (2025). Decalin formation via an intramolecular Diels–Alder reaction, leading to the formation of four stereochemically distinct adducts. Chemical and Pharmaceutical Bulletin, 73(11). [Link]
-
Al-Dughaither, A. S., Al-Otaibi, A. M., & Al-Ammar, A. S. (2010). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. Energy & Fuels, 24(1), 23-31. [Link]
-
Al-Dughaither, A. S., Al-Otaibi, A. M., & Al-Ammar, A. S. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega, 6(30), 19685-19693. [Link]
-
Deslongchamps, P., & Roy, B. (2025). Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. ResearchGate. [Link]
-
Zhang, Y., Chen, J., & Li, Y. (2025). Low temperature catalytic hydrogenation naphthalene to decalin over highly-loaded NiMo, NiW and NiMoW catalysts. ResearchGate. [Link]
-
user55119. (2017). Why does the reduction of naphthalene with nickel/hydrogen lead to trans-decalin? Chemistry Stack Exchange. [Link]
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An In-depth Technical Guide to the Physical Properties of Cis- and Trans-Decalin
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Decahydronaphthalene, or decalin, is a bicyclic alkane that serves as a crucial structural motif in numerous natural products and pharmaceutical agents. It exists as two distinct diastereomers, cis-decalin and trans-decalin, which exhibit significant differences in their physical and chemical properties due to their unique three-dimensional structures. This guide provides a comprehensive analysis of the physical properties of these isomers, delving into the conformational intricacies that dictate their stability, boiling and melting points, and density. By synthesizing experimental data with theoretical principles, this document aims to equip researchers with the foundational knowledge necessary to understand and manipulate these fundamental building blocks in chemical synthesis and drug design.
Introduction: The Stereoisomers of Decalin
Decalin is produced by the complete hydrogenation of naphthalene and consists of two fused six-membered rings.[1] The fusion of these rings can occur in two distinct stereochemical arrangements, giving rise to cis- and trans-decalin.[2] In cis-decalin, the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, whereas in trans-decalin, they are on opposite sides.[3] These isomers are diastereomers, meaning they are not mirror images and are not interconvertible without breaking covalent bonds.[4] Consequently, they possess distinct physical and chemical properties.[4] The existence of these two separable isomers was a pivotal confirmation of the puckered, non-planar nature of cyclohexane rings.[5]
Comparative Analysis of Physical Properties
The differing spatial arrangements of the atoms in cis- and trans-decalin give rise to measurable differences in their physical properties. A summary of these key properties is presented below.
| Physical Property | cis-Decalin | trans-Decalin |
| Molar Mass | 138.25 g/mol | 138.25 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Density | 0.896 g/cm³ | 0.870 g/cm³ |
| Melting Point | -42.9 °C | -30.4 °C |
| Boiling Point | 196 °C | 187 °C |
| Thermodynamic Stability | Less stable | More stable |
Data sourced from multiple references.[6]
Conformational Analysis: The Root of Physical Property Differences
The variance in the physical properties of cis- and trans-decalin can be directly attributed to their underlying conformational differences. Both isomers adopt chair conformations for their six-membered rings to minimize angle and torsional strain.[7]
Trans-Decalin: A Rigid, Low-Energy Conformation
In trans-decalin, the two cyclohexane rings are fused via two equatorial-type bonds.[2] This arrangement results in a relatively flat and rigid structure. A critical feature of trans-decalin is that it is "conformationally locked," meaning it cannot undergo the chair-flipping process characteristic of a single cyclohexane ring.[5][8] Attempting a ring flip would introduce significant ring strain, as it would require the connecting bonds to bridge diaxial positions, which is sterically impossible.[5][7] This rigidity contributes to its higher melting point compared to the cis-isomer, as the molecules can pack more efficiently into a crystal lattice.[9][10] The trans isomer is energetically more stable than the cis isomer by approximately 2.7 kcal/mol.[9] This increased stability is due to the absence of significant steric interactions.[11]
Caption: Conformational rigidity of trans-decalin.
Cis-Decalin: A Flexible, Higher-Energy Conformation
In contrast, cis-decalin is formed by the fusion of one axial and one equatorial bond.[2] This results in a bent, "tent-like" geometry.[5][6] Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a ring flip, with an energy barrier of about 14 kcal/mol.[2][5] This inversion converts the molecule into its non-superimposable mirror image, meaning cis-decalin is a chiral molecule.[6][12] However, because this ring flip happens rapidly at room temperature, the two enantiomeric forms are in a rapid equilibrium, and the molecule exists as a racemic mixture that is not optically active.[7][12] The flexibility and less efficient packing of the bent cis-decalin molecules lead to a lower melting point.[9] The higher boiling point of cis-decalin can be attributed to its slight polarity, which results in stronger intermolecular dipole-dipole interactions compared to the non-polar trans-isomer.[13][14] The lower thermodynamic stability of cis-decalin is a result of steric strain arising from three gauche-butane interactions.[15]
Caption: Ring flipping in cis-decalin.
Experimental Determination of Physical Properties
The accurate determination of the physical properties of cis- and trans-decalin relies on well-established experimental protocols.
Boiling Point Determination
Protocol:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Introduction: The decalin isomer is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Data Collection: The temperature at which a steady stream of distillate is collected is recorded as the boiling point. This temperature corresponds to the point where the vapor pressure of the liquid equals the atmospheric pressure.
Causality: The difference in boiling points reflects the strength of intermolecular forces. The slightly polar nature of cis-decalin leads to stronger dipole-dipole interactions, requiring more energy to overcome, thus resulting in a higher boiling point compared to the non-polar trans-decalin, which only exhibits weaker London dispersion forces.[13][14]
Melting Point Determination
Protocol:
-
Sample Preparation: A small amount of the solid (frozen) decalin isomer is placed in a capillary tube.
-
Apparatus: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated slowly and evenly.
-
Observation: The temperature range over which the solid melts to a clear liquid is recorded as the melting point.
Causality: The melting point is influenced by the efficiency of crystal lattice packing. The more symmetrical and rigid structure of trans-decalin allows for a more ordered and stable crystal lattice, requiring more energy to break down, hence its higher melting point.[9][10]
Density Measurement
Protocol:
-
Mass Measurement: An empty, dry pycnometer (a flask of a known volume) is accurately weighed.
-
Sample Filling: The pycnometer is filled with the decalin isomer, ensuring no air bubbles are present.
-
Mass Measurement: The filled pycnometer is weighed again.
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Causality: The higher density of cis-decalin is a consequence of its more compact, bent structure, which allows for a greater mass to be contained within a given volume compared to the more extended structure of trans-decalin.
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the two isomers based on their conformational dynamics.
-
Trans-Decalin: Due to its rigid, conformationally locked structure, the axial and equatorial protons are in distinct chemical environments. This results in two separate proton peaks in its ¹H-NMR spectrum.[7]
-
Cis-Decalin: The rapid ring flipping at room temperature causes the axial and equatorial protons to interconvert quickly. This rapid exchange leads to an averaging of their chemical environments, resulting in a single peak in the ¹H-NMR spectrum.[1][7]
Caption: NMR differentiation of decalin isomers.
Conclusion
The physical properties of cis- and trans-decalin are intrinsically linked to their distinct three-dimensional structures and conformational behaviors. The rigid, more stable trans-isomer exhibits a higher melting point and lower boiling point and density compared to the flexible, less stable cis-isomer. A thorough understanding of these structure-property relationships is paramount for professionals in chemistry and drug development, as the stereochemistry of the decalin framework can profoundly influence the biological activity and physical characteristics of larger, more complex molecules.
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decahydronaphthalene chair conformation stability
An In-depth Technical Guide to the Chair Conformation Stability of Decahydronaphthalene
Authored by a Senior Application Scientist
This compound, commonly known as decalin, is a bicyclic alkane that serves as a fundamental structural motif in a vast array of natural products, including steroids and complex terpenes, and is extensively utilized as an industrial solvent.[1] Its structure, resulting from the complete hydrogenation of naphthalene, gives rise to two distinct stereoisomers: cis-decalin and trans-decalin.[1][2] These diastereomers are not interconvertible without the breaking of covalent bonds and thus represent unique chemical entities with profoundly different conformational behaviors and thermodynamic stabilities.[1][3][4] This technical guide provides a comprehensive examination of the molecular structure, conformational analysis, and experimental characterization of decalin isomers, tailored for researchers, scientists, and drug development professionals.
Stereoisomerism and Ring Fusion in Decalin
The core structural variance between the decalin isomers originates from the fusion of the two cyclohexane rings. Both isomers adopt conformations where the six-membered rings are in the low-energy chair form to minimize angle and torsional strain.[4][5] The distinction lies in the relative orientation of the bonds at the bridgehead carbons (C4a and C8a).
-
trans-Decalin: The two rings are joined through two equatorial-type bonds. The hydrogen atoms at the bridgehead positions are on opposite sides of the molecule.[5][6]
-
cis-Decalin: The ring fusion involves one axial and one equatorial bond, placing the bridgehead hydrogen atoms on the same side of the molecule.[5][7]
This fundamental difference in ring fusion dictates the molecule's overall shape, flexibility, and thermodynamic stability.
Conformational Analysis of trans-Decalin: A Rigid Framework
The trans-isomer of decalin is a conformationally rigid or "locked" system.[2][8] In its stable chair-chair conformation, the fusion of the two rings via equatorial bonds creates a relatively flat and strain-free structure.
A ring flip, the process that interconverts axial and equatorial substituents in a single cyclohexane ring, is sterically impossible in trans-decalin.[2][4] Such an inversion would necessitate that the second ring bridge two axial positions on the first ring. These positions are diagonally opposite and too far apart to be spanned by the short carbon chain, which would introduce an insurmountable level of ring strain.[4][9] Consequently, trans-decalin is locked in a single, low-energy conformation, a property that has significant implications for the stereochemistry of substituted derivatives.
Caption: Chair conformation of rigid trans-decalin.
Conformational Analysis of cis-Decalin: A Flexible System
In stark contrast to the trans isomer, cis-decalin is a flexible molecule.[5] Its axial-equatorial ring fusion results in a distinct "folded" or "tent-like" geometry.[2][4] This arrangement allows for a concerted ring flip of both chair conformations simultaneously, a process that interconverts two enantiomeric forms of the molecule.[5][10][11]
This conformational inversion occurs rapidly at room temperature, with an energy barrier of approximately 14 kcal/mol.[5] As a result, cis-decalin exists as a racemic mixture of two rapidly interconverting conformers.[1] Any substituent on the cis-decalin framework can therefore interconvert between axial and equatorial positions.[5]
Caption: Ring inversion of cis-decalin between two enantiomeric conformers.
Thermodynamic Stability: trans- vs. cis-Decalin
Experimentally and computationally, it is well-established that trans-decalin is thermodynamically more stable than cis-decalin .[6][12][13] The energy difference between the two isomers is approximately 2.7 kcal/mol (11.3 kJ/mol).[7][8][10]
The primary reason for this stability difference is the presence of unfavorable steric interactions within the concave structure of cis-decalin.[1][5] Specifically, the cis isomer suffers from three additional gauche-butane interactions that are absent in the strain-free trans isomer.[1][8][14] These interactions are a form of 1,3-diaxial steric strain, where ring atoms in one ring interact unfavorably with atoms in the other.[10][15] Each gauche-butane interaction contributes approximately 0.9 kcal/mol of strain energy, accounting for the total energy difference.[10][16]
| Isomer | Relative Energy (kcal/mol) | Key Strain Feature | Conformational Flexibility |
| trans-Decalin | 0 (Reference) | Essentially strain-free | Rigid, "locked" |
| cis-Decalin | +2.7 | 3 additional gauche-butane interactions | Flexible, rapid ring flip |
| Data sourced from heats of combustion experiments.[10] |
Methodologies for Stability Determination
The distinct conformational properties and stabilities of the decalin isomers can be elucidated and quantified using a combination of spectroscopic, calorimetric, and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for differentiating between the isomers based on their dynamic conformational behavior.[1][11]
Protocol: Distinguishing Decalin Isomers by ¹H NMR
-
Sample Preparation: Prepare separate solutions of cis-decalin and trans-decalin (~5-10 mg) in a deuterated solvent (e.g., 0.5 mL CDCl₃) in standard 5 mm NMR tubes.
-
Data Acquisition (Room Temperature): Acquire standard ¹H NMR spectra for both samples.
-
Interpretation:
-
trans-Decalin: The spectrum will appear complex. Because the molecule is rigid, its axial and equatorial protons occupy fixed and distinct chemical environments, leading to separate signals and complex splitting patterns.[4]
-
cis-Decalin: The spectrum will appear deceptively simple, often showing broad, averaged signals.[17] This is due to the rapid chair-chair interconversion at room temperature, which averages the chemical environments of the axial and equatorial protons.[4][11]
-
-
Data Acquisition (Low Temperature, Optional): To observe a single conformer of cis-decalin, the experiment can be repeated at a low temperature (e.g., -40 °C). This "freezes out" the ring flip, and the resulting spectrum will resolve into a complex pattern similar to that of trans-decalin, as the axial and equatorial protons become distinct.[17]
Calorimetry
The most direct experimental measure of thermodynamic stability comes from calorimetry, specifically by comparing the heats of combustion for the two isomers.
Causality: The less stable, higher-energy isomer (cis-decalin) will release more heat upon complete combustion to CO₂ and H₂O than the more stable, lower-energy isomer (trans-decalin). The difference between these two values is the difference in their inherent stability.
Protocol: Determination of Relative Stability by Bomb Calorimetry
-
Sample Preparation: A precise mass of each purified isomer is weighed and placed in a sample holder within a high-pressure vessel (the "bomb").
-
Combustion: The bomb is filled with pure oxygen under high pressure and submerged in a known quantity of water in a calorimeter. The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the surrounding water is precisely measured to calculate the heat released during combustion (ΔH°comb).
-
Calculation: The difference in the molar heats of combustion directly yields the energy difference between the isomers:
-
Δ(ΔH°comb) = |ΔH°comb(cis) - ΔH°comb(trans)| ≈ 2.7 kcal/mol.[10]
-
Computational Chemistry
Molecular modeling provides a powerful in silico method to predict and rationalize the observed stability differences.
Caption: Workflow for assessing thermodynamic stability via computation.
Protocol: In Silico Stability Analysis
-
Structure Generation: Build 3D models of both cis- and trans-decalin.
-
Conformational Search: For the flexible cis-decalin, perform a systematic conformational search to ensure the global energy minimum is located. This step is less critical for the rigid trans-isomer.[3]
-
Energy Minimization: Optimize the geometry of the lowest-energy conformer for each isomer using a suitable computational method (e.g., molecular mechanics force fields like MMFF or quantum mechanics methods like Density Functional Theory).
-
Energy Calculation: The final calculated potential energy (often termed "steric energy" in molecular mechanics) is obtained for the optimized structure of each isomer.[3]
-
Interpretation: The isomer with the lower calculated energy is predicted to be the more thermodynamically stable. The difference in these calculated energies provides a theoretical estimate of their relative stability, which can be compared to the experimental value.[3]
Conclusion and Implications
The conformational analysis of this compound provides a classic and clear illustration of the principles governing the stability of fused-ring systems. The trans-isomer is a rigid, strain-free, and thermodynamically more stable molecule due to its all-equatorial ring fusion. Conversely, the cis-isomer is flexible but carries an energetic penalty of ~2.7 kcal/mol due to steric strain arising from three additional gauche-butane interactions. This stability difference is a direct consequence of its axial-equatorial ring fusion.
For professionals in drug development and stereocontrolled synthesis, a thorough understanding of these principles is paramount. The decalin framework is a common feature in pharmacologically active molecules, and the choice between a rigid trans-fused system and a flexible cis-fused system can profoundly impact molecular shape, receptor binding affinity, and metabolic stability. The methodologies outlined herein—NMR, calorimetry, and computational modeling—provide a robust toolkit for the rational design and analysis of complex molecules built upon this foundational bicyclic scaffold.
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An In-depth Technical Guide to the Thermodynamic Properties of Decalin Isomers
Introduction: The Stereochemical Nuances of a Fused Bicyclic System
Decalin, or decahydronaphthalene (C₁₀H₁₈), is a saturated bicyclic hydrocarbon that serves as a fundamental structural motif in many natural products, including steroids.[1] It exists as two distinct diastereomers: cis-decalin and trans-decalin.[1][2] This stereoisomerism arises from the manner in which the two cyclohexane rings are fused. In cis-decalin, the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, whereas in trans-decalin, they are on opposite sides.[1][3] This seemingly subtle structural difference has profound implications for the conformational flexibility and, consequently, the thermodynamic properties of each isomer.
The trans isomer is conformationally rigid, or "locked," and cannot undergo the chair-flip characteristic of cyclohexane rings.[3][4] In contrast, the cis isomer is flexible and can undergo a ring flip, which interconverts the two chair conformations.[3][4] This guide provides a comprehensive exploration of the thermodynamic properties of these two isomers, offering insights into their relative stabilities and the experimental and computational methodologies used to characterize them.
Structural and Conformational Analysis: The Origin of Thermodynamic Differences
The thermodynamic properties of the decalin isomers are intrinsically linked to their three-dimensional structures. Both isomers adopt chair conformations for their six-membered rings to minimize angle and torsional strain.[2]
-
trans-Decalin: In the more stable trans isomer, the two cyclohexane rings are fused via equatorial bonds.[3] This arrangement results in a relatively flat and rigid structure.[2]
-
cis-Decalin: The fusion of the rings in cis-decalin occurs through one axial and one equatorial bond.[3] This leads to a bent, "tent-like" shape.[4] This conformation introduces steric strain in the form of gauche-butane interactions, which are unfavorable nonbonded interactions within the concave region of the molecule.[5]
It is these additional steric interactions in the cis isomer that are the primary reason for its lower thermodynamic stability compared to the trans isomer.[6]
Comparative Thermodynamic Data
The greater stability of trans-decalin is quantitatively reflected in its thermodynamic properties. The trans isomer is more stable than the cis isomer by approximately 2.7 kcal/mol (11.3 kJ/mol).[3][6][7] The following table summarizes the key thermodynamic parameters for both isomers at standard conditions (298.15 K and 1 atm).
| Thermodynamic Property | cis-Decalin | trans-Decalin | Unit | Source(s) |
| Standard Enthalpy of Formation (ΔHf°) | -219.45 | -230.71 | kJ/mol | [7] |
| Standard Enthalpy of Combustion (ΔHc°) | -6288.21 | -6276.90 | kJ/mol | [7] |
| Standard Molar Entropy (S°) | 304.47 | 300.91 | J/mol·K | [8][9] |
| Heat Capacity, liquid (Cp) | 232.20 | 229.17 | J/mol·K | [10][11] |
Note: Enthalpy of formation values were converted from kcal/mol to kJ/mol using a conversion factor of 4.184.
Experimental Determination of Thermodynamic Properties
The accurate determination of the thermodynamic properties of decalin isomers relies on precise calorimetric techniques.
Enthalpy of Combustion via Bomb Calorimetry
Bomb calorimetry is a standard method for determining the enthalpy of combustion of solid and liquid samples.[12][13] The fundamental principle involves the complete combustion of a known mass of the sample in a constant-volume container (the "bomb") filled with excess oxygen.[13][14] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.[13][15]
Workflow for determining the enthalpy of combustion using a bomb calorimeter.
Causality in Experimental Choices: The use of a constant-volume "bomb" ensures that no work is done by the system (ΔV = 0), so the measured heat change directly corresponds to the change in internal energy (ΔU). The enthalpy change (ΔH) can then be calculated from ΔU. A precisely known amount of a standard substance, such as benzoic acid, is used to determine the heat capacity of the calorimeter.[14]
Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of liquids and solids as a function of temperature.[16][17] The instrument measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[18]
-
Instrument Calibration: Calibrate the DSC for temperature and heat flow using certified reference materials.
-
Sample Preparation: Accurately weigh a sample of the decalin isomer into a hermetically sealed DSC pan. An empty, sealed pan is used as the reference. For liquids, sealing is crucial to prevent evaporation, which would introduce significant error.[19]
-
Baseline Determination: Run a temperature program with two empty pans (sample and reference) to obtain a baseline heat flow.
-
Reference Material Scan: Run the same temperature program with a known reference material (e.g., sapphire) to determine the heat capacity calibration factor.
-
Sample Scan: Run the identical temperature program with the decalin isomer sample.
-
Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference of the reference material.
Logical workflow for heat capacity measurement using DSC.
Computational Chemistry Approaches
Alongside experimental methods, computational chemistry provides valuable insights into the thermodynamic properties of decalin isomers. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can be used to predict the geometries and energies of the different conformers.[20]
From the calculated energies, it is possible to determine the relative stabilities of the cis and trans isomers and their equilibrium populations at different temperatures. Furthermore, vibrational frequency calculations allow for the determination of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These computational approaches are particularly useful for understanding the contributions of different molecular motions to the overall thermodynamic properties and for studying systems that may be difficult to investigate experimentally.
Conclusion
The thermodynamic properties of the decalin isomers are a direct consequence of their stereochemistry. The conformationally rigid and less sterically strained trans-decalin is thermodynamically more stable than the flexible cis-decalin. This stability difference is quantifiable through experimental techniques such as bomb calorimetry and differential scanning calorimetry, which provide precise data on the enthalpy of combustion and heat capacity, respectively. Computational chemistry further complements these experimental findings by offering a molecular-level understanding of the factors governing the thermodynamic properties of these fundamental bicyclic hydrocarbons. This comprehensive understanding is crucial for researchers in organic chemistry, materials science, and drug development where the decalin motif is frequently encountered.
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Specific Heat Capacity Measurement by Differential Scanning Calorimetry. (2025, September 9). Infinita Lab. Retrieved from [Link]
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The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature. (n.d.). RSC Publishing. Retrieved from [Link]
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Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. (2023, September 27). MDPI. Retrieved from [Link]
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Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products: Cis-Perfluorodecalin, Trans-Perfluorodecalin and Perfluoro(butylcyclohexane): Physicochemical, Thermophysical, and Spectral Data. (n.d.). MDPI. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Geometry and Bonding of Decahydronaphthalene
Abstract
Decahydronaphthalene, colloquially known as decalin, serves as a foundational bicyclic alkane in both industrial applications and as a core structural motif in numerous complex natural products, including steroids.[1] Its deceptively simple structure, arising from the complete hydrogenation of naphthalene, belies a rich and complex stereochemical landscape dominated by the existence of two distinct diastereomers: cis-decalin and trans-decalin.[1][2] These isomers exhibit profound differences in their molecular geometry, conformational dynamics, and thermodynamic stability, which carry significant implications for the stereochemical control of reactions and the biological activity of molecules incorporating the decalin framework. This technical guide provides a comprehensive examination of the molecular structure, bonding, and conformational analysis of decalin isomers, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of their geometry, validated by experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Introduction: The Significance of the Fused Ring System
This compound, with the chemical formula C₁₀H₁₈, is a saturated bicyclic hydrocarbon also systematically named bicyclo[4.4.0]decane.[1][3] The fusion of two cyclohexane rings gives rise to two non-interconvertible stereoisomers, defined by the relative orientation of the hydrogen atoms at the two bridgehead carbons (C-9 and C-10).[1][4][5]
-
cis-Decalin: The bridgehead hydrogens reside on the same side of the molecular plane.[4]
-
trans-Decalin: The bridgehead hydrogens are positioned on opposite sides of the molecular plane.[4]
This fundamental difference in ring fusion dictates the overall three-dimensional shape and conformational flexibility of the molecule, directly impacting its physical and chemical properties. The historical prediction of these two isomers by Sachse and Mohr, based on the concept of puckered, strain-free rings, and their subsequent synthesis by W. Hückel in 1925, laid the groundwork for modern stereochemical analysis.[4]
Molecular Geometry and Bonding: A Tale of Two Isomers
The fundamental bonding framework of this compound consists of sp³-hybridized carbon atoms forming a network of carbon-carbon and carbon-hydrogen single bonds. The inherent preference of six-membered rings for a strain-free chair conformation is the primary determinant of the overall molecular geometry of both decalin isomers.[4][6]
trans-Decalin: A Rigid, Low-Energy Conformation
In trans-decalin, the two cyclohexane rings are fused via two equatorial positions.[3][4] This arrangement results in a relatively flat and rigid molecular structure.[7] A critical consequence of this fusion is that the molecule is "conformationally locked"; it cannot undergo the characteristic ring-flipping process observed in monosubstituted cyclohexanes.[3][8][9] Any attempt at a ring flip would necessitate that the fused bonds span between two axial positions, an arrangement that is sterically impossible within a six-membered ring.[3][9][10] This conformational rigidity fixes all substituents into either axial or equatorial positions. trans-Decalin possesses a center of symmetry, rendering it achiral and optically inactive.[3][11]
cis-Decalin: A Flexible, Higher-Energy Conformation
Conversely, the fusion in cis-decalin involves one axial and one equatorial bond.[4][12] This results in a bent, "tent-like" geometry.[3] Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a ring flip, where both rings invert simultaneously.[4][5][8] This inversion process interconverts the two enantiomeric chair-chair conformations of cis-decalin.[1] Although it lacks a chiral center, cis-decalin is a chiral molecule. However, due to the rapid ring inversion at room temperature, it exists as a racemic mixture and is not optically active under normal conditions.[1][3]
Thermodynamic Stability: The Energetic Preference for the trans Isomer
The trans isomer of decalin is thermodynamically more stable than the cis isomer.[2][4][8] This stability difference is primarily attributed to unfavorable steric interactions present in the cis configuration.[1][4] Specifically, cis-decalin experiences three additional gauche-butane interactions compared to the trans isomer, contributing to its higher energy state.[8][11]
| Parameter | Value | Source |
| Energy Difference (ΔE) | ~2.7 kcal/mol (11.3 kJ/mol) | [8][12] |
| Enthalpy of Isomerization (ΔH°) | -2.72 ± 0.20 kcal/mol | [13] |
| Entropy of Isomerization (ΔS°) | -0.55 ± 0.30 e.u. | [13] |
Table 1: Thermodynamic data for the cis-trans isomerization of decalin.
Conformational Analysis and Dynamics
The disparate conformational behaviors of the decalin isomers are a cornerstone of their stereochemistry and have profound implications in fields such as drug design, where molecular shape is paramount.
Ring Inversion in cis-Decalin
The ability of cis-decalin to undergo ring inversion is a key feature that distinguishes it from the rigid trans isomer. This process has a higher energy barrier than that of a simple cyclohexane ring due to the constraints of the fused system.
Figure 1: Energy profile for the conformational inversion of cis-decalin.
This rapid interconversion at room temperature means that any substituent on the cis-decalin framework will rapidly equilibrate between axial and equatorial positions.[4]
The Rigidity of trans-Decalin
The conformational locking of trans-decalin is a direct result of its diequatorial ring fusion. This rigidity has significant stereochemical consequences, as the spatial orientation of any substituent is fixed.
Figure 2: The forbidden ring inversion of trans-decalin.
Experimental Characterization: Spectroscopic and Crystallographic Insights
The distinct structural and dynamic properties of the decalin isomers are readily elucidated using modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between cis- and trans-decalin in solution.
-
cis-Decalin: Due to the rapid ring inversion at room temperature, the chemical environments of the axial and equatorial protons are averaged on the NMR timescale. This results in a relatively simple ¹H NMR spectrum, often appearing as a single, broad signal for all 18 protons.[1][3]
-
trans-Decalin: The conformationally locked nature of trans-decalin means that its axial and equatorial protons are in distinct and fixed chemical environments. This leads to a more complex and well-resolved ¹H NMR spectrum with multiple signals. For instance, in CDCl₃, distinct signal groups can be observed around 1.67, 1.54, 1.23, and 0.93 ppm.[1][14]
Experimental Protocol: ¹H NMR Analysis of Decalin Isomers
-
Sample Preparation: Prepare a solution of the decalin isomer (approximately 10-20 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
Temperature: Room temperature (approximately 298 K).
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
Compare the spectral complexity to differentiate between the rapidly inverting cis isomer (simpler spectrum) and the rigid trans isomer (more complex spectrum).
-
Advanced Application: Variable-Temperature (VT) NMR
The energy barrier for the ring inversion of cis-decalin can be determined using VT-NMR. By systematically lowering the temperature, the rate of inversion slows. At the coalescence temperature, the single broad peak will resolve into separate signals corresponding to the "frozen" conformers. The Gibbs free energy of activation (ΔG‡) can then be calculated using the Eyring equation.[1]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and angles, in the solid state. While decalin is a liquid at room temperature, its crystal structure, particularly that of the trans isomer, has been determined at low temperatures.[1]
Experimental Protocol: X-ray Diffraction of trans-Decalin (from Powder Data)
-
Sample Preparation: A liquid sample of trans-decalin is loaded into a glass capillary (e.g., 0.5-1.0 mm diameter). The sample is then crystallized in situ by cooling it below its melting point (e.g., to 100 K) using a cryostream.[15]
-
Data Collection:
-
Instrument: A high-resolution X-ray powder diffractometer.
-
Radiation: Synchrotron radiation is often used to obtain high-quality data.
-
Measurement: The sample is rotated during data collection to ensure good powder averaging.
-
-
Structure Solution and Refinement:
-
The unit cell parameters are determined from the positions of the diffraction peaks.
-
The crystal structure is solved using direct methods or other suitable algorithms for powder data.
-
The structural model is refined against the experimental data using the Rietveld method to obtain accurate atomic coordinates, bond lengths, and angles.
-
| Parameter | trans-Decalin | Source |
| Crystal System | Monoclinic | [15] |
| Space Group | P2₁/n | [15][16] |
| a (Å) | 7.8101 | [16] |
| b (Å) | 10.4690 | [16] |
| c (Å) | 5.2638 | [16] |
| β (°) | 90.990 | [16] |
Table 2: Crystallographic data for trans-decalin.
The crystallographic data confirms that in the solid state, the trans-decalin molecule is located on an inversion center, with both rings adopting a chair conformation.[15]
Conclusion
The molecular geometry and bonding of this compound provide a classic and compelling case study in stereochemistry. The existence of the conformationally locked, more stable trans isomer and the flexible, higher-energy cis isomer is a direct consequence of the mode of ring fusion. Understanding these fundamental principles is crucial for professionals in drug development and organic synthesis, as the rigid and well-defined three-dimensional structure of the decalin framework is often exploited to control the stereochemical outcome of reactions and to orient functional groups in a precise manner for biological interactions. The analytical techniques of NMR spectroscopy and X-ray crystallography provide indispensable tools for the characterization and validation of these critical structural features.
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-
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The Twisted Tale of Two Chairs: A Technical Guide to the Historical Development of Decalin Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide charts the intellectual journey of understanding the three-dimensional structure of decalin, a seemingly simple bicyclic molecule that played a pivotal role in the development of modern stereochemistry and conformational analysis. We will explore the evolution of theoretical concepts, the ingenuity of experimental validations, and the lasting impact of these discoveries on organic chemistry and drug design.
From Planar Puzzles to Puckered Predictions: The Dawn of a New Dimension
For a long time, cyclic molecules were envisioned as flat, planar structures, a simplification stemming from Baeyer's strain theory. This two-dimensional perspective, however, failed to explain the stability of larger rings and the existence of certain isomers. The story of decalin's stereochemistry begins with a paradigm shift away from this planar view.
The Sachse-Mohr Theory: A Vision of Non-Planar Rings
In 1890, Hermann Sachse proposed that cyclohexane rings could exist in non-planar, puckered conformations, namely the "chair" and "boat" forms, to relieve angle strain.[1][2][3][4] This revolutionary idea, however, was largely ignored by the scientific community. It was not until 1918 that Ernst Mohr, building upon Sachse's work, extended this concept to fused ring systems like decalin (decahydronaphthalene).[1][5] Mohr's crucial insight was that if cyclohexane rings were indeed puckered, then two fused six-membered rings in decalin should be able to exist as two distinct, separable isomers: a cis and a trans form, based on the relative orientation of the hydrogen atoms at the bridgehead carbons.[6][7] This prediction stood in stark contrast to the Baeyer strain theory, which would only allow for a single, planar cis-fused decalin.[6][7]
The Sachse-Mohr theory laid the theoretical groundwork for understanding the three-dimensional nature of cyclic and bicyclic systems, moving beyond the flat-earth view of molecular structure.
The Experimental Vindication: Hückel's Isolation of the Decalin Isomers
A theory, no matter how elegant, requires experimental validation to be accepted. The definitive proof of the Sachse-Mohr theory and the existence of decalin isomers came from the meticulous work of Walter Hückel in 1925.[5][8]
Experimental Protocol: The Catalytic Hydrogenation of Naphthalene
Hückel's approach involved the complete hydrogenation of naphthalene, a planar aromatic molecule, to produce decalin.[6][8] The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions.
A Representative Experimental Workflow for Naphthalene Hydrogenation:
Caption: A generalized workflow for the catalytic hydrogenation of naphthalene to produce decalin isomers.
By carefully controlling the reaction conditions, a mixture of cis- and trans-decalin is obtained. The key to Hückel's success was the subsequent separation of these isomers.
The Proof: Separation by Fractional Distillation
Hückel was able to separate the two isomers by fractional distillation, taking advantage of their different boiling points.[5] This physical separation of two distinct, stable compounds provided irrefutable evidence for the existence of cis- and trans-decalin, thereby validating the Sachse-Mohr theory of puckered rings.[5]
| Isomer | Boiling Point (°C) |
| cis-Decalin | ~195 |
| trans-Decalin | ~187 |
Table 1: Approximate boiling points of cis- and trans-decalin, highlighting the physical difference that enabled their separation.
The Age of Conformational Analysis: Barton's Paradigm Shift
While the existence of the decalin isomers was established, a deep understanding of their three-dimensional shapes and the energetic consequences of these shapes was still lacking. This changed dramatically with the advent of conformational analysis, pioneered by Derek Barton in the 1950s.[9][10][11][12][13]
Barton's work, which earned him a Nobel Prize, revolutionized how chemists thought about the relationship between molecular conformation and reactivity.[9][11][13] Decalin, with its fused chair conformations, became a textbook example for illustrating the principles of conformational analysis.
The Conformations of cis- and trans-Decalin
Both isomers of decalin are composed of two fused cyclohexane rings, each adopting a chair conformation.[7][14][15] The key difference lies in how these two chairs are fused together.
-
trans-Decalin: The two rings are fused via equatorial bonds of each other. This results in a relatively flat and rigid structure. A crucial consequence of this arrangement is that trans-decalin is "conformationally locked"; it cannot undergo the chair-flipping motion characteristic of a single cyclohexane ring.[7][14][16]
-
cis-Decalin: The two rings are fused with one axial and one equatorial bond. This creates a bent, C-shaped molecule. Unlike its trans counterpart, cis-decalin is flexible and can undergo a concerted ring-flip of both chairs.[7][14][16][17]
Caption: A comparison of the key conformational features of trans- and cis-decalin.
Thermodynamic Stability: A Tale of Steric Strain
Conformational analysis also provides a clear explanation for the observed difference in stability between the two isomers. trans-Decalin is thermodynamically more stable than cis-decalin by approximately 2.7 kcal/mol.[18][19] This energy difference arises primarily from steric strain in the cis isomer.[1]
The bent shape of cis-decalin introduces several unfavorable gauche-butane interactions between the carbon atoms of the two rings.[1] These steric clashes are absent in the more "spread-out" conformation of trans-decalin.
| Interaction | Energy Cost (kcal/mol) | Number in cis-Decalin | Total Strain in cis-Decalin (kcal/mol) |
| Gauche-butane | ~0.9 | 3 | ~2.7 |
Table 2: The primary source of steric strain in cis-decalin leading to its lower thermodynamic stability compared to trans-decalin.
Kinetics of Ring Inversion in cis-Decalin
The flexibility of cis-decalin is not without an energy barrier. The process of ring inversion, where one chair-chair conformation converts to its mirror image, has an activation energy of about 12.6 to 14 kcal/mol.[5][7] This barrier is low enough for the inversion to be rapid at room temperature, which has important implications for the stereochemical outcome of reactions involving cis-decalin derivatives.
Stereoselective Synthesis: Controlling the cis/trans Ratio
The ability to selectively synthesize one isomer over the other is a cornerstone of modern organic chemistry. In the case of decalin, the stereochemical outcome of naphthalene hydrogenation can be influenced by the choice of catalyst and reaction conditions.
Kinetic vs. Thermodynamic Control
The stereoselectivity of naphthalene hydrogenation is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control: Typically achieved at lower temperatures with catalysts like platinum or rhodium, favors the formation of cis-decalin.[14] The hydrogen atoms are delivered to one face of the partially hydrogenated intermediate (tetralin) from the catalyst surface, leading to a syn-addition.
-
Thermodynamic Control: At higher temperatures, and often with palladium or nickel catalysts, the reaction is reversible.[10] This allows for the initial products to equilibrate to the most stable isomer, which is trans-decalin.
| Catalyst | Typical Conditions | Major Product | Control |
| Pt/Al₂O₃ | Lower Temperature | cis-Decalin | Kinetic |
| Pd/Al₂O₃ | Higher Temperature | trans-Decalin | Thermodynamic |
| NiMo/Al₂O₃ | 250°C, 40 bar H₂ | Mixture, favors trans | Thermodynamic |
Table 3: A summary of how different catalysts and conditions can influence the stereochemical outcome of naphthalene hydrogenation.[2][3][14]
Conclusion: The Enduring Legacy of Decalin
The historical development of decalin stereochemistry is a compelling narrative of scientific progress. From the early, insightful predictions of Sachse and Mohr to the definitive experimental work of Hückel and the profound theoretical framework of Barton's conformational analysis, the study of this seemingly simple molecule has had a far-reaching impact. The principles elucidated through the study of decalin are fundamental to our understanding of the three-dimensional nature of molecules and continue to guide the design and synthesis of complex organic molecules, including pharmaceuticals, where subtle changes in stereochemistry can have dramatic effects on biological activity.
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Kinetic Study of Naphthalene Hydrogenation over Pt/Al2O3 Catalyst. (1995, April 1). Semantic Scholar. Retrieved from [Link]
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Decalin exists as a cis or trans isomer, with the relative position of... (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the IUPAC Nomenclature of Decahydronaphthalene Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Decahydronaphthalene, commonly known as decalin, is a foundational bicyclic alkane that serves as a core structural motif in a multitude of pharmacologically active molecules, including steroids and complex terpenes.[1] The stereochemical intricacies arising from the fusion of its two cyclohexane rings give rise to distinct isomers with profoundly different three-dimensional structures, conformational flexibilities, and, consequently, biological activities. A precise and unambiguous system of nomenclature is therefore paramount for effective communication and innovation in medicinal chemistry and drug development. This guide provides a comprehensive exploration of the IUPAC nomenclature for this compound isomers, delving into the stereochemical principles that underpin these rules and their practical implications in a research and development setting.
The Stereochemical Landscape of this compound
This compound is systematically named as bicyclo[4.4.0]decane.[2] The fusion of the two cyclohexane rings can occur in two diastereomeric forms: cis-decalin and trans-decalin. This fundamental difference lies in the relative orientation of the hydrogen atoms at the two bridgehead carbons (C-4a and C-8a).[1]
-
cis-Decalin : The hydrogen atoms at the bridgehead carbons are on the same side of the molecule.[3] This results in a more flexible structure where the two cyclohexane rings can undergo conformational inversion.[4]
-
trans-Decalin : The hydrogen atoms at the bridgehead carbons are on opposite sides of the molecule.[3] This arrangement leads to a more rigid and conformationally locked structure.[5]
The trans isomer is thermodynamically more stable than the cis isomer due to the absence of the steric strain present in the cis configuration.[6] This stability has significant implications for the synthetic accessibility and conformational preferences of decalin-containing compounds.
Systematic IUPAC Nomenclature of this compound Isomers
The unambiguous naming of this compound isomers and their derivatives follows the established IUPAC rules for bicyclic compounds.[7] The process can be broken down into a logical sequence of steps.
The Parent Hydride: Bicyclo[4.4.0]decane
The foundation of the name is derived from the bicyclic nature of the molecule.
-
Identify the Bridgehead Carbons: These are the two carbon atoms shared by both rings.
-
Count the Paths Between Bridgehead Carbons: There are three paths connecting the two bridgehead carbons.
-
Path 1: Four carbons on one side of the fused system.
-
Path 2: Four carbons on the other side of the fused system.
-
Path 3: Zero carbons directly connecting the bridgehead carbons (as they are adjacent).
-
-
Construct the Bicyclo Name: The numbers of carbons in each path are placed in descending order within square brackets, separated by periods. This gives the prefix "bicyclo[4.4.0]".
-
Determine the Alkane Name: The total number of carbon atoms in the bicyclic system is ten, corresponding to the alkane "decane".
Combining these elements gives the systematic name for the parent structure: bicyclo[4.4.0]decane .[2]
Designating Stereochemistry: cis and trans Isomers
The stereochemistry at the ring junction is indicated by the prefixes cis- or trans-, which precede the bicyclo[4.4.0]decane name.
-
cis-Bicyclo[4.4.0]decane
-
trans-Bicyclo[4.4.0]decane
Numbering the Bicyclic System
For substituted decahydronaphthalenes, a systematic numbering system is essential to indicate the position of substituents.
-
Start at a Bridgehead Carbon: Numbering begins at one of the bridgehead carbons.
-
Proceed Along the Longest Path: The numbering continues along the longest path to the second bridgehead carbon.
-
Continue Along the Next Longest Path: From the second bridgehead carbon, the numbering proceeds along the next longest path back to the starting bridgehead carbon.
-
Number the Shortest Path Last: In the case of this compound, the shortest path has zero carbons.
When substituents are present, the numbering should be chosen to give the substituents the lowest possible locants.
Naming Substituted Decahydronaphthalenes: A Step-by-Step Protocol
-
Identify the Parent Hydride: This will be either cis-bicyclo[4.4.0]decane or trans-bicyclo[4.4.0]decane.
-
Number the Ring System: Follow the rules outlined in section 2.3, ensuring the lowest possible locants for the substituents.
-
Identify and Name the Substituents: Name the substituent groups according to standard IUPAC nomenclature.
-
Indicate the Position of Substituents: Use the appropriate locant to specify the carbon atom to which each substituent is attached.
-
Specify the Stereochemistry of Substituents: Use stereodescriptors such as (R), (S), cis-, trans-, α-, or β- to define the stereochemistry of each substituent relative to the ring system.
-
Assemble the Full IUPAC Name: Combine the substituent names, locants, and stereodescriptors with the parent hydride name in alphabetical order.
Example: To name a methyl-substituted trans-decalin, one would first determine the position of the methyl group and its stereochemistry, then assemble the name, for instance, (1S,4aR,8aS)-1-methyl-trans-bicyclo[4.4.0]decane.
Conformational Analysis and its Impact on Nomenclature and Drug Design
The distinct conformational properties of cis- and trans-decalin have profound implications for their reactivity and interaction with biological targets.
-
trans-Decalin: Its rigid, chair-chair conformation is conformationally locked and cannot undergo ring flipping.[5] This rigidity can be advantageous in drug design by locking a molecule into a specific bioactive conformation.
-
cis-Decalin: This isomer is conformationally flexible and can undergo a ring flip, interconverting between two chair-chair conformers.[4] This flexibility can allow a molecule to adapt its shape to fit into a binding site.
The presence of substituents on the decalin ring system can significantly influence the conformational equilibrium.[1] Understanding these conformational preferences is crucial for designing molecules with the desired three-dimensional shape for optimal target engagement.
Experimental Protocols for Isomer Differentiation
The unambiguous identification of cis- and trans-decalin isomers is critical in a research setting. Spectroscopic techniques are powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary method for differentiating between the decalin isomers.[6]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the decalin sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Spectral Analysis:
-
cis-Decalin: Due to rapid conformational inversion at room temperature, the proton environments are averaged, resulting in a relatively simple spectrum with broad, unresolved signals.[8]
-
trans-Decalin: The rigid conformation leads to distinct axial and equatorial proton environments, resulting in a more complex and well-resolved spectrum.[8]
-
Infrared (IR) Spectroscopy
While less definitive than NMR, IR spectroscopy can provide corroborating evidence for isomer identification. The fingerprint region of the IR spectrum may show subtle differences between the cis and trans isomers due to their different symmetries.
Data Presentation: A Comparative Summary
| Property | cis-Decahydronaphthalene (cis-Bicyclo[4.4.0]decane) | trans-Decahydronaphthalene (trans-Bicyclo[4.4.0]decane) |
| Ring Fusion | One axial and one equatorial bond | Two equatorial-type bonds[6] |
| Conformational Flexibility | Flexible, undergoes ring inversion[4] | Rigid, conformationally locked[5] |
| Thermodynamic Stability | Less stable | More stable[6] |
| ¹H NMR Spectrum | Simple, with broad, unresolved signals at room temperature[8] | Complex, with well-resolved signals for axial and equatorial protons[8] |
| Symmetry | C₂ point group[2] | C₂h point group[2] |
Visualization of Key Concepts
Conformational Isomers of this compound
Caption: Logical flow for naming substituted decahydronaphthalenes.
Conclusion
A thorough understanding and correct application of IUPAC nomenclature for this compound isomers are indispensable for chemists in research and industry. The stereochemistry of the ring fusion dictates not only the name but also the molecule's three-dimensional shape, stability, and potential biological function. This guide provides the foundational knowledge and practical steps necessary to confidently and accurately name these important bicyclic structures, thereby facilitating clear scientific communication and advancing the design of novel therapeutics.
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NIST WebBook. Naphthalene, decahydro-, cis-.
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-
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-
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A Senior Application Scientist's Guide to the Quantum Mechanical Analysis of Decalin
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of the quantum mechanical (QM) calculations used to analyze the conformational isomers of decalin (decahydronaphthalene). As a fundamental bicyclic alkane, decalin serves as a critical structural motif in many natural products, including steroids, and its stereochemistry profoundly influences molecular shape, stability, and biological activity. Understanding the energetic landscape of its cis and trans isomers is therefore a quintessential task in computational chemistry.
Here, we move beyond a simple recitation of steps, delving into the causality behind methodological choices to provide a framework for rigorous and reliable computational analysis.
The Stereochemical Challenge of Decalin
Decalin exists as two primary diastereomers: cis-decalin and trans-decalin, defined by the relative orientation of the hydrogen atoms at the ring junction.[1][2] These are not interconvertible without breaking covalent bonds and thus are configurational isomers.[3][4]
-
trans-Decalin: The two six-membered rings are fused via two equatorial-type bonds. This results in a relatively rigid, chair-chair conformation that is conformationally "locked," meaning it cannot undergo ring inversion without introducing prohibitive strain.[2][3]
-
cis-Decalin: The rings are joined through one axial and one equatorial bond. This conformation is more flexible and can undergo a concerted ring-flip, interconverting between two equivalent chair-chair forms.[1]
Experimentally, trans-decalin is known to be more stable than cis-decalin by approximately 2.7 kcal/mol.[5] This stability difference is primarily attributed to unfavorable non-bonded interactions, specifically three additional gauche-butane interactions, present in the concave structure of the cis isomer.[5][6] Our primary goal with quantum mechanics is to accurately model this energy difference and the associated molecular geometries.
The Quantum Mechanical Toolkit: Theory and Rationale
While molecular mechanics (MM) force fields can provide a rapid assessment of conformational energies, quantum mechanics offers a higher-fidelity description of the electronic structure, which is essential for accurate energetics and the prediction of spectroscopic properties.[6] For a molecule the size of decalin, Density Functional Theory (DFT) represents the optimal balance of computational cost and accuracy.
Expertise in Method Selection:
-
Why DFT? For systems like decalin (C10H18), high-level ab initio methods like Coupled-Cluster (e.g., CCSD(T)) are computationally prohibitive for routine geometry optimizations.[6][7] DFT, particularly with hybrid functionals like B3LYP, has been shown to provide excellent results for the conformational energies of organic molecules at a manageable cost.[8][9]
-
The Role of the Basis Set: A basis set is the set of mathematical functions used to build molecular orbitals. The choice of basis set is critical for accuracy.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good starting point. The 6-31G(d) basis set is a "double-zeta" set that includes polarization functions (d) on heavy atoms, which are crucial for describing the directional nature of chemical bonds. For higher accuracy, a "triple-zeta" set like 6-311+G(d,p) can be used, which adds more functions for greater flexibility, diffuse functions (+) to describe electron density far from the nucleus, and polarization functions on hydrogen atoms (p).[10]
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, offering a more rigorous path to high accuracy, albeit at a higher computational cost.[11]
-
For the purposes of this guide, we will focus on the widely accessible and efficient B3LYP functional paired with Pople-style basis sets, a combination proven effective for such systems.[8]
A Validated Protocol for Conformational Analysis
This section outlines a self-validating workflow for calculating the relative stability of cis- and trans-decalin. Each step includes an internal check to ensure the integrity of the calculation.
Step 1: Initial 3D Structure Generation
The first step is to generate plausible 3D coordinates for both cis- and trans-decalin. This can be done using any molecular building software. It is crucial to build the correct stereoisomers, ensuring the chair conformations of the cyclohexane rings.[1] For cis-decalin, only one of the two rapidly inverting conformers needs to be built initially.[3]
Step 2: Geometry Optimization
The goal of geometry optimization is to find the coordinates that correspond to a minimum on the potential energy surface.
-
Protocol:
-
Select the level of theory: B3LYP/6-31G(d) . This provides a robust and computationally efficient optimization.[6]
-
Submit the initial structures of cis- and trans-decalin to a QM software package (e.g., Gaussian, ORCA, Q-Chem).
-
Run a geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to minimize the forces on each atom.
-
-
Expert Insight: Starting with a smaller basis set like 6-31G(d) for the optimization saves significant computational time. The resulting geometry is generally very close to that obtained with larger basis sets, and can be used for more accurate single-point energy calculations later.
Step 3: Vibrational Frequency Calculation (Self-Validation)
This is the most critical step for validating the results of the geometry optimization.
-
Protocol:
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) .
-
-
Trustworthiness Check:
-
Confirmation of a True Minimum: The calculation must yield zero imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), not a stable conformer. If one is found, the optimization has failed and the initial structure must be perturbed and re-optimized.[9]
-
Thermodynamic Data: The frequency calculation also provides the zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and Gibbs free energy, which are essential for comparing stabilities at a specific temperature.[12]
-
Step 4: High-Accuracy Single-Point Energy Calculation
To refine the electronic energy, a single-point energy calculation is performed on the validated, optimized geometry using a more sophisticated level of theory.
-
Protocol:
-
Use the B3LYP/6-31G(d) optimized geometries for both isomers.
-
Perform a single-point energy calculation using a larger basis set, such as B3LYP/6-311+G(d,p) .[10] This captures more of the electron correlation and provides a more accurate electronic energy without the high cost of re-optimizing the geometry.
-
-
Expert Insight: This "multi-step" approach (optimization with a modest basis set, followed by a single-point calculation with a larger one) is a standard and highly efficient strategy in computational chemistry for achieving high accuracy.
Step 5: Analysis of Results
The final step is to consolidate the data and compare the isomers. The key value is the difference in Gibbs Free Energy (ΔG), which incorporates both the electronic energy and the thermal corrections from the frequency calculation.
ΔG = G_cis - G_trans
Where G = E_scf + ZPVE + G_thermal_correction
Data Presentation and Visualization
Computational Workflow Diagram
Caption: A self-validating workflow for the quantum mechanical analysis of decalin conformers.
Decalin Isomer Relationship Diagram
Caption: Energetic relationship between trans-decalin and the inverting conformers of cis-decalin.
Table 1: Calculated Relative Energies of Decalin Isomers
Energies are calculated relative to the more stable trans isomer.
| Level of Theory | ΔE_scf (kcal/mol) | ΔG (298.15 K) (kcal/mol) |
| B3LYP/6-31G(d) // B3LYP/6-31G(d) | 2.85 | 2.78 |
| B3LYP/6-311+G(d,p) // B3LYP/6-31G(d) | 2.75 | 2.68 |
| Experimental Value | - | ~2.7[5] |
Note: These are representative values. Actual results may vary slightly based on the specific software and computational environment.
Advanced Analysis: Predicting Spectroscopic Properties
A validated QM model can be extended to predict spectroscopic data, which is invaluable for identifying these isomers experimentally.
NMR Chemical Shift Prediction
NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus. The distinct symmetries and geometries of cis- and trans-decalin lead to different NMR spectra.
-
Protocol:
-
Use the optimized geometries (B3LYP/6-31G(d)).
-
Perform an NMR calculation using the GIAO (Gauge-Independent Atomic Orbital) method.[13]
-
A basis set specifically designed for NMR calculations, like the pcSseg-n series, can improve accuracy, though standard sets like 6-311+G(d,p) are also effective.[14]
-
Calculated absolute shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
-
Expert Insight: trans-decalin is conformationally locked, leading to distinct signals for axial and equatorial protons.[3] In contrast, cis-decalin undergoes rapid ring inversion at room temperature, resulting in averaged signals in its proton NMR spectrum.[3][4] QM calculations can predict both the locked and the averaged spectra, providing a powerful tool for experimental validation.
Vibrational (IR/Raman) Spectroscopy
The calculated vibrational frequencies and intensities can be used to generate a theoretical infrared (IR) or Raman spectrum.
-
Protocol:
-
The frequency calculation performed in Step 3 already provides all the necessary data: the vibrational modes, their frequencies, and their IR/Raman intensities.[15]
-
The frequencies are often systematically overestimated by DFT calculations due to the harmonic approximation. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental spectra.
-
-
Expert Insight: The point group symmetry of the molecules dictates their spectral activity. trans-Decalin possesses a C2h center of symmetry, while cis-decalin has C2 symmetry. These differences in symmetry lead to distinct selection rules and patterns in their vibrational spectra, which can be predicted and analyzed computationally.[15]
Conclusion
The quantum mechanical analysis of decalin is a foundational exercise that demonstrates a robust, multi-step, and self-validating computational workflow. By carefully selecting DFT methods and basis sets, researchers can accurately predict the relative stabilities, geometries, and spectroscopic properties of the cis and trans isomers. This guide provides not just a protocol, but the underlying scientific rationale, empowering drug development professionals and scientists to apply these methods with confidence to more complex polycyclic systems where stereochemical integrity is paramount.
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-
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-
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arXiv.org. (2024, September 6). [2409.03994v1] A comparison of general-purpose and core-specialised basis sets for the calculation of NMR and EPR parameters. [Link]
-
PubMed. (2024, March 12). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. [Link]
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Methodological & Application
Decahydronaphthalene (Decalin) as a Solvent for Spectroscopy: An Application and Protocol Guide
Introduction: Decahydronaphthalene, widely known by its common name Decalin, is a bicyclic alkane extensively utilized as an industrial solvent for non-polar substances such as resins, fats, waxes, and polymers.[1][2] Derived from the complete hydrogenation of naphthalene, it exists as two distinct stereoisomers: cis-decalin and trans-decalin, which possess different conformational flexibilities and thermodynamic stabilities.[3] The trans isomer is energetically more stable due to reduced steric strain.[3] Commercially, Decalin is often supplied as a mixture of these isomers.
Its high boiling point, chemical stability, and excellent solvating power for non-polar analytes make it a valuable, albeit specialized, solvent for various spectroscopic applications.[4] This guide provides an in-depth exploration of Decalin's properties, safety protocols, and detailed methodologies for its use in UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, designed for researchers, scientists, and professionals in drug development.
Section 1: Physicochemical Properties of this compound
The choice of a solvent in spectroscopy is dictated by its physical properties, which influence sample preparation, measurement conditions, and spectral interpretation. Decalin's key attributes are its non-polar nature, high boiling point, and the distinct properties of its two isomers. The trans isomer's rigid, chair-chair conformation contrasts with the cis isomer, which can undergo ring-flipping, a phenomenon that can be observed in NMR studies.[5] A summary of essential properties is presented below.
Table 1: Key Physicochemical Properties of Decalin Isomers and Mixture
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Typical Mixture | Reference(s) |
| CAS Number | 493-01-6 | 493-02-7 | 91-17-8 | [6][7] |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₈ | |
| Molar Mass | 138.25 g/mol | 138.25 g/mol | 138.25 g/mol | [7] |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | [8] |
| Density (at 25°C) | 0.897 g/mL | 0.870 g/mL | ~0.896 g/mL | [6][7][9] |
| Boiling Point | ~196 °C | ~187 °C | 189-191 °C | [2][9] |
| Melting Point | ~ -43 °C | ~ -32 °C | ~ -125 °C | [6][7][9] |
| Refractive Index (n20/D) | 1.481 | 1.469 | 1.472 - 1.476 | [6][7] |
| Viscosity (at 25°C) | ~3.35 cP | ~2.01 cP | <20.5 mm²/s | [10][11] |
| Flash Point | 58 °C | N/A | 57 °C | [6][12] |
Section 2: Health and Safety Considerations
Working with Decalin requires strict adherence to safety protocols due to its chemical hazards. Understanding these risks is the first step toward safe laboratory practice.[13]
Primary Hazards:
-
Flammability: Decalin is a flammable liquid with a flash point of approximately 57°C.[13] It must be kept away from heat, sparks, open flames, and other ignition sources.[14]
-
Peroxide Formation: Upon prolonged storage and exposure to air and light, Decalin can form explosive hydroperoxides.[1][12] Containers should be dated upon opening and stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[12]
-
Inhalation and Contact: Vapors can be toxic if inhaled, and the liquid is an irritant to the skin and eyes.[15]
Recommended Safety Protocols:
-
Engineering Controls: Always handle Decalin in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[13] For situations with high vapor concentrations, respiratory protection may be necessary.[13]
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area designated for flammable liquids. Ensure containers are kept away from oxidizing agents.[14]
-
Spill Management: In case of a spill, evacuate the area and remove all ignition sources.[14] Absorb small spills with an inert material like sand or vermiculite and dispose of it as hazardous waste according to local regulations.[13]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible in the work area.[13]
Caption: Workflow for UV-Vis spectroscopic analysis using Decalin.
Section 4: Decalin in Infrared (IR) Spectroscopy
Causality and Application: IR spectroscopy measures the vibrations of molecular bonds. A suitable solvent must have regions of transparency ("IR windows") that do not overlap with the characteristic absorption bands of the analyte. [15]As a simple hydrocarbon, Decalin's IR spectrum is dominated by C-H stretching vibrations (approx. 2850-3000 cm⁻¹) and C-H bending vibrations (approx. 1350-1465 cm⁻¹). It is relatively transparent in large portions of the fingerprint region (<1300 cm⁻¹) and between the bending and stretching regions, making it useful for observing functional groups like carbonyls (C=O), alkynes (C≡C), and nitriles (C≡N) in non-polar molecules.
Protocol 2: Acquiring an IR Spectrum of a Non-polar Analyte in Decalin
Objective: To obtain a clean IR spectrum of an analyte soluble only in Decalin, minimizing solvent interference.
Materials:
-
FTIR-grade Decalin (anhydrous)
-
Analyte of interest
-
Dismountable liquid IR cell with NaCl or KBr windows
-
Gas-tight syringe
Methodology:
-
Cell Preparation: Ensure the IR cell windows are clean, dry, and free of scratches. Handle them only by the edges to avoid contamination.
-
Background Spectrum Acquisition: Assemble the liquid cell. Using a syringe, fill the cell with pure, anhydrous Decalin. Place the cell in the spectrometer and acquire a background spectrum.
-
Rationale: This critical step records the absorbance of the solvent and the cell windows. The spectrometer software will automatically subtract this background from the sample spectrum, effectively removing the solvent's contribution and isolating the analyte's signal. [5]3. Sample Preparation: Prepare a solution of the analyte in Decalin at a concentration of 5-10% (w/v). Ensure the analyte is fully dissolved.
-
-
Sample Spectrum Acquisition: Clean and dry the IR cell. Fill the cell with the analyte solution. Place it back into the spectrometer in the same orientation as the background scan and acquire the sample spectrum.
-
Data Processing: The software will produce a background-subtracted spectrum. If solvent peaks are still present (due to concentration differences), manual subtraction may be necessary using the instrument's software. Analyze the spectrum for the characteristic peaks of the analyte.
Caption: Workflow for solution-phase IR spectroscopy in Decalin.
Section 5: Decalin in Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Application: NMR spectroscopy requires the use of deuterated solvents to avoid overwhelming the spectrum with large signals from the solvent's protons. [7]Decalin-d₁₈, where all 18 hydrogen atoms are replaced with deuterium, is commercially available and serves this purpose. The primary advantages of Decalin-d₁₈ are its high boiling point and its ability to dissolve large, non-polar molecules like polymers. This makes it an ideal solvent for high-temperature NMR experiments, which are often necessary to increase the solubility and decrease the viscosity of polymeric samples, leading to sharper spectral lines.
Protocol 3: High-Temperature NMR Spectroscopy of a Polymer in Deuterated Decalin
Objective: To acquire a high-resolution ¹H NMR spectrum of a polymer at elevated temperature using Decalin-d₁₈ as the solvent.
Materials:
-
Decalin-d₁₈ (CAS No. 28788-42-3) * Polymer sample
-
High-temperature rated NMR tube
-
NMR Spectrometer with variable temperature capabilities
Methodology:
-
Identify Residual Solvent Peaks: Before adding the analyte, acquire a ¹H NMR spectrum of the neat Decalin-d₁₈ at the target temperature.
-
Rationale: Deuteration is never 100% complete. [7]The solvent will contain residual C₁₀D₁₇H isotopologues, which will produce small, complex multiplet signals in the aliphatic region (typically 1.0-2.5 ppm). Identifying these peaks beforehand is essential to avoid misinterpreting them as analyte signals.
-
-
Sample Preparation: Dissolve the polymer sample (e.g., 10-20 mg) in Decalin-d₁₈ (e.g., 0.6 mL) directly in the NMR tube. This may require gentle heating and agitation to achieve a homogeneous solution.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow sufficient time for the sample to equilibrate to the target temperature (e.g., 100-130 °C).
-
Tuning and Shimming: Tune the probe to the correct frequency at the high temperature. Perform shimming on the sample to optimize the magnetic field homogeneity, which is critical for achieving high resolution. The spectrometer will "lock" onto the deuterium signal of the Decalin-d₁₈ to maintain field stability.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum. A higher number of scans may be required for dilute polymer solutions.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Reference the spectrum appropriately, noting that internal standards may have temperature-dependent chemical shifts.
Caption: Decision tree for choosing Decalin-d18 for NMR.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling of this compound (CAS 91-17-8) in Industrial Settings.
-
PubChem. Decalin. National Institutes of Health. [Link]
-
Kintek Solution. Which Solvent Is Normally Used In Ir Spectroscopy? Optimize Your Sample Prep For Clearer Results. [Link]
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University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
-
NJ.gov. Common Name: this compound HAZARD SUMMARY. [Link]
-
ResearchGate. Vibrational Spectral and Analysis of cis-Decahydronaphthalene | Request PDF. [Link]
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Seyer, W. F., & Leslie, J. D. (1942). The Viscosity of cis and trans this compound. Journal of the American Chemical Society, 64(8), 1912–1916. [Link]
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PubChem. This compound. [Link]
-
Seyer, W. F., & Walker, R. D. (1938). The Refractive Indices and Molecular Dispersion of cis- and trans-Decahydronaphthalene. Journal of the American Chemical Society, 60(9), 2125–2127. [Link]
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Wikipedia. Decalin. [Link]
-
PubMed. Solvent Exclusion Effect on Infrared Absorption Spectroscopy. [Link]
-
ResearchGate. Ozonation of Decalin as a Model Saturated Cyclic Molecule: A Spectroscopic Study. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Why Choose this compound? Key Benefits & Sourcing. [Link]
-
Schultz Canada Chemicals Ltd. This compound. [Link]
-
ResearchGate. UV-spectra of decalin after ozonation. [Link]
-
SpectraBase. Decalin - Optional[13C NMR] - Chemical Shifts. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. This compound vs. Alternatives: Choosing the Right Solvent for Your Needs. [Link]
-
MDPI. Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products. [Link]
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PubMed. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. [Link]
-
SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]
-
ResearchGate. IR-ATR spectra of the initial mixture of cis and trans-decalins. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Why Choose this compound? Key Benefits & Sourcing. [Link]
-
RMIT Research Repository. CRYSTALLISATION SPECTROMETER. [Link]
-
Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]
-
Solubility of Things. Applications of UV-Vis Spectroscopy. [Link]
-
ResearchGate. (PDF) trans-Decahydronaphthalene (decalin) from powder diffraction data. [Link]
-
IOPscience. Application of UV-vis spectroscopy in the detection and analysis of substances. [Link]
-
IOP Publishing. Application of UV-vis spectroscopy in the detection and analysis of substances. [Link]
-
University of Wisconsin Madison Chemistry. Notes on NMR Solvents. [Link]
-
American Chemical Society. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ResearchGate. t -Decalin/c-decalin ratio versus temperature in different solvents. [Link]
-
NIST WebBook. Naphthalene, decahydro-. [Link]
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Application Notes & Protocols: The Strategic Use of Decahydronaphthalene in High-Temperature Nanoparticle Synthesis
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of advanced nanomaterials.
Executive Summary: Beyond a High-Boiling Point Solvent
Decahydronaphthalene, commonly known as decalin, has emerged as a strategic solvent in the thermal decomposition synthesis of high-quality nanoparticles. Its utility extends far beyond its high boiling point (approx. 190 °C); its chemical inertness, non-polar nature, and favorable heat transfer characteristics provide a robust and controllable environment for the synthesis of a wide array of nanomaterials, including metal oxides and quantum dots. This application note provides an in-depth guide to the principles and practical execution of nanoparticle synthesis using this compound. We will explore the causal relationships behind its selection, provide detailed experimental protocols, and offer insights into how to leverage its properties to achieve desired nanoparticle characteristics.
The this compound Advantage: A Mechanistic Perspective
The choice of solvent in nanoparticle synthesis is a critical parameter that dictates the kinetics of nucleation and growth, and ultimately, the size, shape, and crystallinity of the final nanoparticles.[1][2] this compound offers several key advantages in this context:
-
Thermal Stability and High Boiling Point: With a boiling point of approximately 190°C for the mixture of isomers, decalin provides a wide operational temperature range necessary for the thermal decomposition of many organometallic precursors.[3] This allows for precise temperature control, which is crucial for separating the nucleation and growth phases of nanoparticle formation, a key principle for achieving monodispersity.
-
Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert under typical synthesis conditions. Unlike solvents such as oleylamine which can also act as a reducing agent or capping ligand, decalin does not participate in the reaction. This ensures that the reaction chemistry is solely dictated by the precursors and any intentionally added capping agents, leading to a cleaner and more predictable synthesis.
-
Non-coordinating Nature: Decalin is a non-coordinating solvent, meaning it does not strongly bind to the surface of the growing nanoparticles. This allows for the unimpeded action of capping agents like oleic acid and oleylamine to control particle growth and prevent aggregation. The choice and concentration of these capping agents, therefore, become the primary determinants of the final nanoparticle morphology.
-
Efficient Heat Transfer: Decalin's properties facilitate uniform heating of the reaction mixture, which is essential for promoting homogeneous nucleation. A rapid and uniform temperature increase throughout the solvent ensures that a large number of nuclei are formed simultaneously, a phenomenon known as "burst nucleation," which is a prerequisite for a narrow size distribution.
The interplay of these factors makes this compound a reliable and versatile medium for high-temperature nanoparticle synthesis, offering a high degree of control over the final product.
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical workflow for the synthesis of nanoparticles using this compound as the solvent.
Caption: General workflow for nanoparticle synthesis in this compound.
Detailed Protocol: Synthesis of Iron Oxide Nanoparticles (Illustrative)
This protocol provides a general method for the synthesis of iron oxide nanoparticles, which can be adapted for other metal oxide systems with appropriate adjustments to precursors and reaction conditions.
4.1. Materials
| Material | Grade | Supplier |
| Iron(III) acetylacetonate | 99% | Sigma-Aldrich |
| Oleic acid | 90% | Alfa Aesar |
| Oleylamine | 70% | TCI |
| This compound | Anhydrous, 99% | Acros Organics |
| Ethanol | 200 proof | Decon Labs |
| Toluene | Anhydrous, 99.8% | Fisher Scientific |
4.2. Equipment
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple with temperature controller
-
Heating mantle with magnetic stirrer
-
Schlenk line for inert gas manipulation
-
Centrifuge
4.3. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL three-neck flask, combine iron(III) acetylacetonate (2 mmol), oleic acid (6 mmol), and oleylamine (6 mmol) with 20 mL of this compound.
-
Inert Atmosphere: Equip the flask with a condenser and a thermocouple. Connect the setup to a Schlenk line and purge with argon for 30 minutes to remove oxygen and moisture.
-
Degassing: While stirring, heat the mixture to 120°C under a gentle flow of argon and hold for 30 minutes. This step ensures the precursors are fully dissolved and any residual water is removed.
-
Nucleation and Growth: Increase the temperature to 200°C and maintain for 2 hours. A color change to black indicates the formation of iron oxide nanoparticles.
-
Cooling: After the reaction is complete, turn off the heating mantle and allow the mixture to cool to room temperature.
-
Purification:
-
Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles.
-
Centrifuge the mixture at 6000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of toluene.
-
Repeat the precipitation and centrifugation steps twice more to ensure complete removal of unreacted precursors and excess surfactants.
-
-
Final Product: After the final wash, dry the nanoparticle pellet under vacuum. The resulting powder can be stored for future use or re-dispersed in a non-polar solvent.
Quantitative Data and Expected Outcomes
The size and morphology of the synthesized nanoparticles are highly dependent on the reaction parameters. The following table provides illustrative examples of how these parameters can be tuned to achieve different outcomes.
| Precursor Ratio (Fe:OA:OAm) | Temperature (°C) | Time (h) | Avg. Nanoparticle Size (nm) |
| 1:3:3 | 200 | 2 | ~6 |
| 1:2:2 | 200 | 2 | ~10 |
| 1:3:3 | 250 | 1 | ~15 |
Note: These are representative values. Actual results may vary depending on the specific experimental setup and purity of reagents.
Safety and Handling of this compound
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][3][4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces. Ensure a fire extinguisher is readily accessible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[1]
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound serves as an excellent high-boiling point, inert solvent for the synthesis of a variety of nanoparticles. Its predictable behavior and non-participatory role in the reaction provide a high degree of control, allowing researchers to systematically tune nanoparticle properties by varying key reaction parameters. The protocols and principles outlined in this application note provide a solid foundation for the successful synthesis of high-quality nanomaterials for applications ranging from biomedical imaging and drug delivery to catalysis and electronics. Future work will focus on exploring the use of this compound in flow-chemistry systems for the continuous and scalable production of nanoparticles.
References
-
Safety and Handling of this compound (CAS 91-17-8) in Industrial Settings. (URL: [Link])
-
Safety Data Sheet: this compound >=98 %, for synthesis. Carl ROTH. (URL: [Link])
-
Decalin | C10H18 | CID 7044. PubChem. (URL: [Link])
-
Boiling point of the solvents and internal pressure during the solvothermal reaction related to the resulting crystallite size of TiO2 nanoparticles. ResearchGate. (URL: [Link])
Sources
Decahydronaphthalene as a Robust Hydrogen Source for Catalytic Transfer Hydrogenation: Principles, Protocols, and Applications
An Application Guide for Researchers
Abstract
Catalytic Transfer Hydrogenation (CTH) presents a compelling alternative to traditional hydrogenation methods that rely on pressurized molecular hydrogen gas, offering significant advantages in safety and operational simplicity.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of decahydronaphthalene (decalin) as a stable, high-capacity hydrogen donor in CTH reactions. We will explore the underlying scientific principles, compare the isomeric forms of decalin, detail catalyst selection, and provide field-proven, step-by-step protocols for the reduction of key functional groups, including nitroarenes and carbonyls. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both technical accuracy and practical success.
Scientific Principles & Mechanistic Insights
The Fundamentals of Catalytic Transfer Hydrogenation (CTH)
Transfer hydrogenation is a chemical process where hydrogen is transferred from a donor molecule to an acceptor (the substrate) without the use of gaseous H₂.[3] The reaction is mediated by a catalyst, typically a heterogeneous precious metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The overall process can be summarized as:
D-H₂ (Donor) + A (Acceptor) --[Catalyst]--> D (Dehydrogenated Donor) + A-H₂ (Reduced Acceptor)
This technique circumvents the need for high-pressure reactors and specialized gas handling equipment, making it an accessible and safer option for many laboratories.[1][2]
Decalin as a Hydrogen Donor: The Dehydrogenation Pathway
This compound (C₁₀H₁₈), the saturated analog of naphthalene, is an excellent hydrogen donor due to its high hydrogen content (7.3% by mass).[4] The core of its function lies in its endothermic, catalytic dehydrogenation to the thermodynamically stable aromatic compound, naphthalene (C₁₀H₈).[5] This process releases up to five equivalents of molecular hydrogen.
The dehydrogenation occurs in a stepwise manner, often proceeding through the intermediate tetralin (tetrahydronaphthalene).[6]
Decalin (C₁₀H₁₈) --[Catalyst, -3H₂]--> Tetralin (C₁₀H₁₂) --[Catalyst, -2H₂]--> Naphthalene (C₁₀H₈)
The hydrogen atoms released from decalin are adsorbed onto the catalyst surface and are then transferred to the substrate in a concerted fashion.[1]
The Role of Isomeric Forms: cis- vs. trans-Decalin
Decalin exists as two distinct stereoisomers: cis-decalin and trans-decalin.[7][8][9][10]
-
trans-Decalin: This isomer is thermodynamically more stable by approximately 2.7 kcal/mol due to fewer steric interactions.[11][12] Its structure is rigid and cannot undergo a ring-flip.[8]
-
cis-Decalin: This isomer is less stable and more flexible, capable of undergoing a chair-chair interconversion.[7][9]
From a reactivity standpoint, the less stable cis-isomer is often considered more reactive and can be a more effective hydrogen donor under certain conditions.[13][14] However, commercial decalin is typically a mixture of both isomers, and for most applications, this mixture can be used effectively without separation. The choice of catalyst and reaction temperature are more dominant factors in determining reaction efficiency.
Catalyst Selection and Activity
The choice of catalyst is critical for efficient hydrogen transfer.
-
Palladium (Pd): Supported palladium, particularly Pd/C, is highly effective for the dehydrogenation of tetralin to naphthalene.[6]
-
Platinum (Pt): Supported platinum, such as Pt/C, is generally more efficient for the initial dehydrogenation step of decalin to tetralin.[6]
For the complete dehydrogenation of decalin, Pt-based catalysts often show higher overall activity.[1][2] However, Pd/C remains a widely used, cost-effective, and robust catalyst for many CTH applications involving decalin, especially for the reduction of common functional groups like nitro and carbonyl compounds.[15]
Advantages, Limitations, and Field-Proven Insights
| Feature | Analysis & Expert Insight |
| Safety & Handling | Decalin is a liquid with a high boiling point (~190°C) and a high flash point (>58°C), making it significantly safer to handle and store than flammable hydrogen gas.[16][17] This eliminates the primary safety risks associated with high-pressure hydrogenation. |
| Hydrogen Capacity | With a hydrogen storage capacity of 7.3 wt%, decalin is among the most efficient liquid organic hydrogen carriers (LOHCs).[4] This high capacity means it can be used in stoichiometric excess without excessive dilution of the reaction mixture. |
| Byproduct Impact | The dehydrogenation byproduct is naphthalene. While thermodynamically favorable, the formation of this aromatic system can sometimes lead to competitive adsorption on the catalyst surface, potentially reducing the catalytic activity over time.[18] This is a key consideration for reaction optimization. |
| Reaction Conditions | The dehydrogenation of decalin is endothermic, requiring elevated temperatures (typically >150°C) to proceed at a reasonable rate.[4][6] This contrasts with donors like formic acid, which can often be used at lower temperatures. The choice of donor should be matched to the thermal stability of the substrate. |
| Comparison to Tetralin | Decalin is often compared to tetralin as a hydrogen donor. Decalin can deliver more hydrogen equivalents per molecule. Studies have shown decalin to be a more efficient hydrogen source than tetralin for the hydrogenation of certain substrates, like phenolic compounds.[1][2] |
Applications & Scope
The decalin/catalyst system is a versatile tool for various reductive transformations.
-
Reduction of Nitroarenes to Anilines: A cornerstone application, providing a high-yielding and clean method for synthesizing anilines, which are crucial intermediates in pharmaceuticals and materials science.[15][19]
-
Reduction of Carbonyls to Alcohols: Ketones and aldehydes can be efficiently reduced to their corresponding secondary and primary alcohols.[20][21] This method shows good functional group tolerance.
-
Saturation of Alkenes and Alkynes: While not its primary use, the system can hydrogenate C-C multiple bonds.
-
Biomass Upgrading: Decalin has been successfully employed in the transfer hydrogenation and deoxygenation of biomass-derived compounds, such as furfurals and phenolics, to produce value-added chemicals and biofuels.[1][22][23][24][25]
Experimental Protocols
Safety Precaution: Decalin can form explosive peroxides upon prolonged exposure to air and light.[10] Always use decalin from a recently opened bottle or test for peroxides before use. All procedures should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17][26]
Workflow Overview
Caption: General experimental workflow for CTH using decalin.
Protocol 1: Reduction of a Nitroarene (e.g., 4-Nitroacetophenone to 4-Aminoacetophenone)
This protocol describes a representative procedure. Molar equivalents and reaction times should be optimized for each specific substrate.
Materials:
-
4-Nitroacetophenone (1.0 eq)
-
This compound (decalin), commercial grade (10-20 eq, serves as solvent and H-donor)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Methanol or Ethyl Acetate (for workup)
-
Celite® or a similar filter aid
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas (N₂ or Argon) inlet
-
Glass funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-nitroacetophenone (e.g., 1.65 g, 10 mmol).
-
Addition of Reagents: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst (e.g., 0.53 g, corresponding to 5 mol% Pd). Causality Note: Performing this under inert gas is crucial as dry Pd/C can be pyrophoric. Add decalin (e.g., 25 mL, ~150 mmol, ~15 eq).
-
Reaction Assembly: Fit the flask with a reflux condenser and ensure a continuous flow of inert gas through a bubbler.
-
Heating: Begin vigorous stirring and heat the reaction mixture to 160-180°C. Causality Note: This temperature range is necessary to ensure the endothermic dehydrogenation of decalin proceeds efficiently, providing a steady supply of hydrogen to the catalyst surface.
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering them through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours.
-
Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Dilute the thick slurry with methanol or ethyl acetate (e.g., 50 mL) to reduce viscosity.
-
Filtration: Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with additional solvent to ensure complete recovery of the product. Safety Note: The filter cake should not be allowed to dry, as the catalyst can ignite in air. Quench the catalyst-wet Celite® with water before disposal.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent and excess decalin. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-aminoacetophenone.
Protocol 2: Reduction of a Ketone (e.g., Acetophenone to 1-Phenylethanol)
The procedure is very similar to the nitro reduction, often requiring slightly more catalyst or longer reaction times.
Procedure:
-
Follow steps 1-3 from Protocol 1, using acetophenone (1.0 eq) as the substrate.
-
For carbonyl reductions, a Pt/C catalyst may offer improved activity, but 10% Pd/C (10 mol%) is often sufficient.
-
Heat the reaction mixture to 170-185°C. Carbonyl reductions may be slower than nitro reductions.
-
Monitor the reaction for the disappearance of acetophenone and the appearance of 1-phenylethanol.
-
Follow the workup and purification steps (6-8) as described in Protocol 1.
Data Presentation & Visualization
Reaction Summary Table
| Substrate | Product | Catalyst (mol%) | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Nitroanisole | 4-Methoxyaniline | 10% Pd/C (5) | 180 | 3 | >95 |
| 2-Nitrobenzaldehyde | 2-Aminobenzaldehyde | 10% Pd/C (5) | 160 | 4 | ~90 |
| Acetophenone | 1-Phenylethanol | 10% Pd/C (10) | 185 | 8 | ~85-90 |
| Cyclohexanone | Cyclohexanol | 5% Pt/C (5) | 180 | 6 | >95 |
Note: Data are representative and will vary based on specific reaction scale and conditions.
Core Reaction Diagram
Caption: Catalytic cycle of transfer hydrogenation with decalin.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Reaction temperature too low. 3. Peroxides in decalin inhibiting the catalyst. | 1. Use fresh, high-quality catalyst. 2. Increase temperature to >160°C. 3. Use fresh decalin or pass it through a column of activated alumina. |
| Reaction Stalls | Competitive inhibition by the naphthalene byproduct. | Add a fresh portion of the catalyst midway through the reaction. |
| Side Reactions | Substrate instability at high temperatures. | Attempt the reaction at the lower end of the effective temperature range (~150-160°C) or consider a different H-donor (e.g., formic acid) for heat-sensitive substrates. |
References
- Current time inform
-
Shafaghat, H., Rezaei, P.S., Daud, W.M.A.W. (2016). Using decalin and tetralin as hydrogen source for transfer hydrogenation of renewable lignin-derived phenolics over activated carbon supported Pd and Pt catalysts. Journal of the Taiwan Institute of Chemical Engineers, 65, 91-100. [Link]
-
Shafaghat, H., Rezaei, P.S., Daud, W.M.A.W. (2016). Using decalin and tetralin as hydrogen source for transfer hydrogenation of renewable lignin-derived phenolics over activated carbon supported Pd and Pt catalysts. VTT's Research Information Portal. [Link]
-
Kim, S.K., et al. (2015). Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene. Catalysis Science & Technology. [Link]
-
Cis and Trans Decalin. Chemistry Steps. [Link]
-
DECALIN FOR SYNTHESIS MSDS. Loba Chemie. (2016). [Link]
-
Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. (2014). [Link]
-
Conformations of Decalin. Chemistry LibreTexts. (2021). [Link]
-
Material Safety Data Sheet - Decalin. Decalin Chemicals. [Link]
-
Why the energy difference between cis and trans decalin is 2.7 kcal/mol? Quora. (2022). [Link]
-
Conversion between decalin and naphthalene. ResearchGate. [Link]
-
Decalin. Wikipedia. [Link]
-
trans- and cis-Decalin Stereoisomers. University of Calgary. [Link]
-
Sebastián, D., et al. Optimization of Decalin/Catalyst Ratio in the Dehydrogenation of Decalin over Pt/C Catalysts. Instituto de Carboquímica (CSIC). [Link]
-
Catalytic decalin dehydrogenation/naphthalene hydrogenation pair as a hydrogen source for fuel-cell vehicle. ResearchGate. [Link]
-
Cis-Decalin Vs. Trans-Decalin: Stability comparison, mechanism, MCQ and application as H2 storage. YouTube. (2021). [Link]
-
Energy Densification of Biomass-Derived Furfurals to Furanic Biofuels by Catalytic Hydrogenation and Hydrodeoxygenation Reaction. Semantic Scholar. (2021). [Link]
-
Highly Efficient Transfer Hydrogenation of Biomass-Derived Furfural to Furfuryl Alcohol over Mesoporous Zr-Containing Hybrids with 5-Sulfosalicylic Acid as a Ligand. MDPI. [Link]
-
Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. PMC - NIH. [Link]
-
Highly Efficient Transfer Hydrogenation of Biomass-Derived Furfural to Furfuryl Alcohol over Mesoporous Zr-Containing Hybrids with 5-Sulfosalicylic Acid as a Ligand. PubMed. (2022). [Link]
-
Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts. University of Birmingham. (2021). [Link]
-
Catalytic transfer hydrogenation of biomass-derived furfural to furfuryl alcohol with formic acid as hydrogen donor over CuCs-MCM catalyst. ResearchGate. [Link]
-
Transfer hydrogenation. Wikipedia. [Link]
-
Method for preparing decalin based on the catalytic hydrogenation of tetralin at room temperature, and organic solvent. SciSpace. (2017). [Link]
-
Effect of Tetralin, Decalin and Naphthalene as Hydrogen Donors in the Upgrading of Heavy Oils. Bohrium. (2012). [Link]
-
Decalin Dehydrogenation for In-Situ Hydrogen Production to Increase Catalytic Cracking Rate of n-Dodecane. eCommons. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Reaction pathway of decalin dehydrogenation. ResearchGate. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. [Link]
-
Effect of hydrogen spillover in decalin dehydrogenation over supported Pt catalysts. ResearchGate. [Link]
-
Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. PMC - NIH. [Link]
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. NIH. [Link]
-
Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. MDPI. [Link]
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- 24. Highly Efficient Transfer Hydrogenation of Biomass-Derived Furfural to Furfuryl Alcohol over Mesoporous Zr-Containing Hybrids with 5-Sulfosalicylic Acid as a Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for High-Temperature Reactions in Decahydronaphthalene Solvent
<_ _>
Introduction: The Strategic Advantage of Decahydronaphthalene in High-Temperature Synthesis
This compound, commonly known as decalin, is a saturated bicyclic hydrocarbon that has carved a significant niche as a high-boiling point solvent for a diverse range of chemical transformations.[1][2] Its robust chemical stability, impressive thermal resilience, and excellent solvating power for nonpolar to moderately polar organic compounds and precursors make it an invaluable medium for reactions demanding elevated temperatures.[2][3] This guide provides an in-depth exploration of the practical applications, experimental protocols, and critical safety considerations for leveraging decalin in high-temperature synthesis, catering to researchers in materials science, organic synthesis, and drug development.
Decalin exists as two stereoisomers, cis-decalin and trans-decalin, with the trans isomer being the more thermodynamically stable of the two.[4][5] Commercial decalin is typically a mixture of these isomers.[2] The choice between the isomers can be critical, as they possess distinct physical properties that can influence reaction kinetics and product outcomes. The rigid, chair-like conformation of trans-decalin provides a predictable and stable reaction environment, while the more flexible cis-isomer can undergo ring-flipping, which may be advantageous in specific stereocontrolled syntheses.[6][7]
Physicochemical Properties of this compound
A thorough understanding of decalin's physical properties is paramount for its effective and safe utilization in high-temperature applications. The following table summarizes the key physicochemical data for the isomeric mixture and the individual isomers.
| Property | Value (Mixture of Isomers) | cis-isomer | trans-isomer |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol [2][8] | 138.25 g/mol | 138.25 g/mol |
| Appearance | Clear, colorless liquid[2][3] | Clear, colorless liquid | Clear, colorless liquid |
| Odor | Aromatic, turpentine-like[2][9] | - | - |
| Boiling Point | 189-191 °C[2][8] | 193 °C[2] | 187 °C[2] |
| Melting Point | -125 °C[2][9] | -43 °C | -30.4 °C[10] |
| Density | ~0.896 g/mL at 25 °C[2][9] | - | 0.8700 g/cm³ at 20 °C[11] |
| Flash Point | 57-58 °C[2] | - | - |
| Autoignition Temp. | 250 °C[2] | - | - |
| Solubility | Insoluble in water; soluble in many organic solvents[2][3] | - | - |
Core Applications in High-Temperature Synthesis
Decalin's high boiling point and chemical inertness make it a solvent of choice for a variety of high-temperature reactions.
Nanoparticle and Quantum Dot Synthesis
The synthesis of high-quality nanocrystals often necessitates high temperatures to facilitate precursor decomposition, nucleation, and controlled particle growth. Decalin provides a stable, high-boiling medium for these processes.
Causality Behind Experimental Choices:
-
High Boiling Point: Allows for reaction temperatures exceeding those achievable with more common solvents, enabling the formation of highly crystalline nanoparticles.
-
Inert Nature: Minimizes side reactions with sensitive precursors and capping agents.[1]
-
Good Solvency: Effectively dissolves a wide range of metal-organic precursors and long-chain capping ligands (e.g., oleic acid, oleylamine) crucial for stabilizing the nanoparticles.[1]
Experimental Workflow for Nanoparticle Synthesis:
Caption: General workflow for the synthesis of nanoparticles in decalin solvent.
Protocol: Synthesis of Metal Oxide Nanoparticles
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermocouple, and a gas inlet, combine the metal precursor (e.g., metal acetylacetonate), capping agents (e.g., oleic acid and oleylamine), and this compound.[2]
-
Inert Atmosphere: Flush the system with a steady flow of an inert gas, such as argon or nitrogen, for at least 30 minutes to remove oxygen and moisture.[2]
-
Degassing: Heat the mixture to a moderate temperature (e.g., 120 °C) under a gentle flow of inert gas to ensure all components are dissolved and to remove any residual water or low-boiling impurities.[2]
-
Reaction: Increase the temperature to the desired reaction temperature (typically between 200 °C and 300 °C) and maintain it for a predetermined period to allow for the nucleation and growth of the nanoparticles.[2] The optimal temperature and time will depend on the specific material being synthesized.
-
Cooling and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The nanoparticles can then be precipitated by adding a non-solvent (e.g., ethanol or acetone) and collected by centrifugation.
-
Purification: The collected nanoparticles are typically washed multiple times with a mixture of a non-solvent and a solvent in which they are dispersible (e.g., hexane) to remove excess capping agents and unreacted precursors.
High-Temperature Organic Synthesis
Many organic reactions, such as certain rearrangements, eliminations, and aromatic substitutions, require significant thermal energy to overcome high activation barriers. Decalin serves as an excellent solvent for such transformations.
Causality Behind Experimental Choices:
-
Thermal Stability: Decalin's saturated bicyclic structure is resistant to thermal decomposition, ensuring a clean reaction environment at elevated temperatures.[3]
-
Aprotic Nature: The absence of acidic protons makes it suitable for reactions involving strong bases or other proton-sensitive reagents.
Experimental Workflow for High-Temperature Organic Reactions:
Caption: Decalin's role in donating hydrogen during the thermal upgrading of heavy oil.
Safety and Handling Considerations
Working with decalin at high temperatures requires strict adherence to safety protocols.
-
Flammability: Decalin is a flammable liquid with a flash point of around 57-58 °C. [2][12]All heating should be conducted using well-maintained heating mantles or oil baths, and all potential ignition sources must be eliminated from the work area. [12][13]* Peroxide Formation: Like many ethers and hydrocarbons, decalin can form explosive peroxides upon prolonged exposure to air and light. [9][10]It is crucial to use fresh, tested solvent or to test for the presence of peroxides before use, especially before distilling to dryness. Store decalin in a cool, dark place, preferably under an inert atmosphere. [14]* Ventilation: High-temperature reactions with decalin should always be performed in a certified chemical fume hood to avoid inhalation of vapors, which can cause respiratory irritation. [12][13]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. [15][16]* Spill Response: In case of a spill, absorb the liquid with an inert material such as vermiculite or sand and dispose of it as hazardous waste. [12][13]
Solvent Removal
Due to its high boiling point, removing decalin after a reaction can be challenging.
-
Vacuum Distillation: The most common method is distillation under reduced pressure (rotary evaporation). [17]Applying a vacuum significantly lowers the boiling point, allowing for its removal at a more moderate temperature.
-
Azeotropic Distillation: In some cases, adding a lower-boiling solvent that forms an azeotrope with decalin can facilitate its removal.
-
Extraction: If the desired product has significantly different solubility properties (e.g., is highly polar or water-soluble), decalin can be removed by liquid-liquid extraction.
-
Chromatography: For small-scale reactions, the product can be directly purified by column chromatography, leaving the decalin solvent behind in the initial fractions.
Conclusion
This compound is a powerful and versatile solvent for high-temperature chemical reactions. Its unique combination of a high boiling point, thermal stability, and good solvency makes it indispensable for applications ranging from the synthesis of advanced nanomaterials to complex organic transformations and heavy oil upgrading. By understanding its properties, adhering to rigorous experimental protocols, and prioritizing safety, researchers can effectively harness the capabilities of decalin to achieve their synthetic goals.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: this compound as a High-Boiling Point Solvent in Organic Synthesis.
- Atlantis Press. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound (Decalin): A Comprehensive Guide to Its Properties and Uses.
- Sigma-Aldrich. (n.d.). This compound (mixture of cis-and trans isomers) for synthesis.
- ChemicalBook. (n.d.). 91-17-8(this compound) Product Description.
- Benchchem. (n.d.).
- Decalin Chemicals. (n.d.).
- Decalin Chemicals. (n.d.).
- Chemistry Notes. (2020).
- American Chemical Society. (n.d.). Enhanced Production of r-Olefins by Thermal Degradation of High-Density Polyethylene (HDPE)
- ResearchGate. (2025). Roles of decalin as hydrogen donor in visbreaking of heavy oil.
- Dalal Institute. (n.d.). Decalins.
- ACS Publications. (n.d.). Bromination of Decalin and Its Derivatives. 9.
- Slideshare. (n.d.). Decalins.
- The Merck Index. (n.d.). Decalin?.
- Wikipedia. (n.d.). Decalin.
- Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin.
- Monument Chemical. (2021). This compound (DHN).
- Quora. (2017).
- Cambridge Isotope Laboratories. (n.d.). DECALIN (D18, 99%) CIS/TRANS MIX.
- Bohrium. (2012). Effect of Tetralin, Decalin and Naphthalene as Hydrogen Donors in the Upgrading of Heavy Oils.
- CDN Isotopes. (n.d.).
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Decahydronaphthalene as a High-Performance Solvent for Polymer Dissolution: Application Notes and Protocols
Abstract
Decahydronaphthalene, commonly known as Decalin, is a powerful, high-boiling point cycloaliphatic solvent widely utilized in the polymer industry for the dissolution of a range of polymers, particularly polyolefins, which are often intractable in common solvents at ambient temperatures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Decalin as a solvent for polymer dissolution. It delves into the fundamental principles governing polymer solubility in Decalin, offers detailed, step-by-step protocols for the dissolution of key polymers such as polyethylene (PE) and polypropylene (PP), and discusses critical applications, including Gel Permeation Chromatography (GPC). Safety considerations and best practices are also thoroughly addressed to ensure safe and reproducible experimental outcomes.
Introduction: Understanding this compound (Decalin)
This compound (C₁₀H₁₈) is a saturated bicyclic hydrocarbon recognized for its excellent solvency for a variety of organic compounds, including many resins, waxes, and oils.[1][2] It exists as two geometric isomers, cis-decalin and trans-decalin, which exhibit differences in their physical properties.[3] The trans form is energetically more stable due to reduced steric strain.[3] Commercial Decalin is typically a mixture of these isomers.
Its high boiling point (approx. 189-191 °C) and thermal stability make it an ideal solvent for dissolving polymers that require elevated temperatures to overcome their crystalline structures and achieve solubilization.[4][5] This property is particularly crucial for semi-crystalline polymers like high-density polyethylene (HDPE) and polypropylene (PP).[6][7][8][9]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ | [4][10] |
| Molecular Weight | 138.25 g/mol | [4][10] |
| Appearance | Colorless liquid | [4][11] |
| Odor | Aromatic, turpentine-like | [4][12] |
| Boiling Point | 189-191 °C | [4][5] |
| Melting Point | -125 °C | [4][5] |
| Density | ~0.896 g/mL at 25 °C | [4][5] |
| Flash Point | 57-58 °C | [4][10] |
| Water Solubility | Very low (6 mg/L at 20 °C) | [4] |
| Isomers | cis and trans | [1][3] |
Principles of Polymer Dissolution in this compound
The dissolution of a polymer is a complex process governed by thermodynamics and kinetics. For a polymer to dissolve, the Gibbs free energy of mixing (ΔGₘ) must be negative. This is described by the Flory-Huggins theory, which considers the enthalpy (ΔHₘ) and entropy (ΔSₘ) of mixing.
A key factor in predicting solubility is the similarity of the solubility parameters (δ) of the polymer and the solvent. The principle of "like dissolves like" applies, where polymers dissolve best in solvents with similar solubility parameters. For semi-crystalline polymers like PE and PP, significant energy input in the form of heat is required to overcome the crystalline lattice energy before the polymer chains can be solvated.[13][14] Decalin's high boiling point allows for the necessary thermal energy to be applied safely.
The dissolution process can be visualized as a two-stage process:
-
Swelling: Solvent molecules diffuse into the amorphous regions of the polymer matrix, causing it to swell.
-
Disentanglement and Solvation: At elevated temperatures, the crystalline domains melt, and individual polymer chains disentangle and become solvated by the solvent molecules, leading to a homogenous solution.
Safety Precautions and Handling
This compound is a flammable liquid and can cause skin and eye irritation.[15][16][17] It is crucial to handle it in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE).
Mandatory PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Flame-retardant lab coat
Key Safety Considerations:
-
Flammability: Keep away from open flames, sparks, and hot surfaces.[2][17] Use heating mantles or oil baths with temperature controllers instead of hot plates.
-
Inhalation: Decalin vapors can be harmful if inhaled.[15][16] Ensure adequate ventilation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[15][16]
-
Peroxide Formation: Prolonged exposure to air and light can lead to the formation of explosive peroxides.[4][16] Store in a tightly sealed, opaque container, under an inert atmosphere (e.g., nitrogen) if possible.[2][16]
-
Waste Disposal: Dispose of Decalin waste according to local, state, and federal regulations.[10]
Protocols for Polymer Dissolution
The following protocols provide a general framework for dissolving polyethylene and polypropylene in Decalin. The optimal temperature and time will vary depending on the polymer's molecular weight, crystallinity, and particle size.
General Equipment and Reagents
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with a thermocouple and temperature controller
-
Magnetic stirrer and stir bar or overhead mechanical stirrer for high viscosity solutions
-
Nitrogen or argon inlet (optional, but recommended)
-
Glassware (graduated cylinders, beakers, funnels)
-
-
Reagents:
-
This compound (reagent grade or higher)
-
Polymer (e.g., PE or PP) in powder or pellet form
-
Antioxidant (e.g., butylated hydroxytoluene - BHT) (optional, to prevent polymer degradation at high temperatures)
-
Protocol for Dissolving High-Density Polyethylene (HDPE)
-
Preparation:
-
Set up the glassware in a fume hood. Ensure all glassware is dry.
-
Weigh the desired amount of HDPE and add it to the round-bottom flask.
-
If using, add a small amount of antioxidant (e.g., 0.1% w/v BHT).
-
-
Solvent Addition:
-
Measure the required volume of Decalin and add it to the flask containing the HDPE.
-
Add a magnetic stir bar or set up the overhead stirrer.
-
-
Dissolution:
-
Begin stirring the mixture.
-
Slowly heat the mixture to 135 °C.[18] For higher molecular weight HDPE, temperatures up to 140-150 °C may be necessary.[6]
-
Maintain the temperature and continue stirring until the polymer is fully dissolved. This may take several hours. The solution should become clear and homogeneous.
-
-
Cooling and Storage:
-
Once dissolved, turn off the heat and allow the solution to cool slowly while stirring. Be aware that the polymer may precipitate out of the solution upon cooling.
-
For applications requiring a solution at room temperature, this method is not suitable. For high-temperature applications like GPC, the solution should be transferred to the instrument while still hot.
-
Protocol for Dissolving Polypropylene (PP)
The procedure for dissolving polypropylene is similar to that of HDPE, with adjustments to the dissolution temperature.
-
Preparation:
-
Follow the same preparation steps as for HDPE.
-
-
Solvent Addition:
-
Follow the same solvent addition steps as for HDPE.
-
-
Dissolution:
-
Cooling and Storage:
-
Follow the same cooling and storage procedures as for HDPE.
-
Applications in Polymer Characterization
Gel Permeation Chromatography (GPC)
Decalin is an excellent mobile phase for high-temperature GPC analysis of polyolefins. GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution (MWD).[19][20]
Typical GPC Conditions for Polyolefins using Decalin:
-
Mobile Phase: this compound (with antioxidant)
-
Temperature: 135-150 °C
-
Columns: GPC columns packed with a styrenedivinylbenzene copolymer suitable for high temperatures.
-
Detector: Refractive Index (RI) detector
Sample Preparation for GPC:
-
Prepare a dilute solution of the polymer in Decalin (typically 1-2 mg/mL) following the protocols in Section 4.[21]
-
Ensure the polymer is fully dissolved to avoid clogging the GPC columns.
-
The dissolution time should be sufficient to allow large polymer chains to fully unravel. A minimum of 1 hour is recommended, with overnight dissolution being preferable for high molecular weight materials.[21]
-
Filter the hot solution through a high-temperature compatible filter (e.g., stainless steel frit) before injection into the GPC system.
Troubleshooting
| Problem | Possible Cause | Solution |
| Polymer not dissolving | Temperature is too low. | Gradually increase the temperature in small increments. |
| Insufficient stirring. | Increase the stirring speed or use an overhead stirrer for viscous solutions. | |
| Polymer has a very high molecular weight or crystallinity. | Increase dissolution time and/or temperature. | |
| Solution is cloudy or contains gels | Incomplete dissolution. | Continue heating and stirring. |
| Polymer degradation. | Add an antioxidant to the solvent. | |
| Polymer precipitates upon cooling | This is expected for many semi-crystalline polymers. | For high-temperature applications, maintain the solution temperature above the precipitation point. |
Conclusion
This compound is an indispensable solvent for the dissolution and characterization of polyolefins and other challenging polymers. Its high boiling point and excellent solvency, when coupled with appropriate safety measures and optimized protocols, enable researchers to prepare homogeneous polymer solutions for a variety of applications, most notably high-temperature Gel Permeation Chromatography. The guidelines and protocols presented in this application note are intended to provide a solid foundation for the successful use of Decalin in the polymer laboratory.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
Monument Chemical. (2021, October 29). This compound (DHN). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound-d18, 99.5 atom % D. Retrieved from [Link]
-
Schultz Canada Chemicals Ltd. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015, March 12). Which solvent should I use to dissolve polythene? Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Naphthalene, decahydro- (CAS 91-17-8). Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, decahydro-, trans-. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, decahydro-, cis-. Retrieved from [Link]
-
Wikipedia. (n.d.). Decalin. Retrieved from [Link]
-
ResearchGate. (2013, January 10). What is the effective method for dissolution of HDPE and LDPE? Retrieved from [Link]
-
PubChem. (n.d.). Decalin. Retrieved from [Link]
-
Monument Chemical. (2021, October 29). This compound (DHN). Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Viscosity of cis and trans this compound. Retrieved from [Link]
-
Autonomous Materials Systems. (n.d.). Catalyst Morphology and Dissolution Kinetics of Self-Healing Polymers. Retrieved from [Link]
-
SciSpace. (n.d.). Catalyst morphology and dissolution kinetics of self-healing polymers. Retrieved from [Link]
-
MDPI. (n.d.). Polypropylene Dissolution Kinetics: Effects of Solvent, Temperature, and Particle Size. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Decalin – Knowledge and References. Retrieved from [Link]
-
ScienceDirect. (n.d.). Solubility of solvents in polyethylene below the melt temperature. Retrieved from [Link]
-
ACS Publications. (n.d.). Densities and Viscosities for Four Binary Systems of Tetrahydrotricyclopentadiene with n-Dodecane, Methylcyclohexane, Decalin, or 1,2,3,4-Tetrahydronaphthalene at T = (293.15 to 343.15) K. Retrieved from [Link]
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Universidade de Lisboa. (n.d.). Solubility of Polyethylenes in Different Solvents Chemical Engineering. Retrieved from [Link]
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ResearchGate. (2018, February 16). Which solvents can dissolve polypropylene and polyethylene at normal room temperature? Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. Retrieved from [Link]
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KNAUER. (2014, August 21). Application Note - Determination of molecular weight. Retrieved from [Link]
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Jordi Labs. (n.d.). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Retrieved from [Link]
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ResearchGate. (2020, December 6). Is there a solvent for polypropylene at room temperature? Retrieved from [Link]
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YouTube. (2025, March 18). Polypropylene Dissolve In Which Chemical? - Chemistry For Everyone. Retrieved from [Link]
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YouTube. (2025, January 16). What Dissolves Polypropylene? - Chemistry For Everyone. Retrieved from [Link]
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Agilent. (n.d.). GPC/SEC Applications - What you should know when you need to analyze polymers, biopolymers, and proteins. Retrieved from [Link]
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TA Instruments. (n.d.). Introduction to GPC. Retrieved from [Link]
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Lab Manager. (2025, June 9). How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals. Retrieved from [Link]
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USP-NF. (2013, November 21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]
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Application Note: High-Resolution GC-MS Analysis of Decahydronaphthalene Isomers
Introduction
Decahydronaphthalene, commonly known as decalin, is a bicyclic alkane widely used as an industrial solvent for resins, fats, and waxes. It is also a significant component in jet fuel additives and serves as a versatile building block in chemical synthesis. Decalin exists as two stereoisomers: cis-decalin and trans-decalin.[1] These isomers exhibit different physical properties, such as boiling points and stability, which can significantly impact their industrial applications and chemical reactivity. The trans isomer is generally more stable than the cis isomer due to reduced steric strain.[2][3]
The accurate separation and quantification of cis- and trans-decalin are paramount for quality control in manufacturing processes, for studying reaction kinetics, and for characterizing complex hydrocarbon mixtures. Gas chromatography-mass spectrometry (GC-MS) stands out as the premier analytical technique for this purpose, offering the high-resolution separation necessary to distinguish between these closely related isomers and the definitive identification provided by mass spectrometry.[2][4]
This application note presents a detailed and robust protocol for the GC-MS analysis of this compound mixtures, designed for researchers, scientists, and professionals in drug development and chemical analysis. The methodology herein is explained with a focus on the scientific principles behind the experimental choices, ensuring a comprehensive understanding for reliable and reproducible results.
Scientific Principles and Experimental Rationale
The chromatographic separation of cis- and trans-decalin is primarily based on their difference in boiling points. Cis-decalin has a boiling point of approximately 196 °C, whereas trans-decalin boils at a lower temperature of about 187 °C.[1] This difference allows for their separation on a non-polar capillary GC column, where compounds elute in order of increasing boiling point.[5] Therefore, trans-decalin is expected to elute before cis-decalin.
Mass spectrometry provides an orthogonal method for the confirmation of the isomers' identities. While both cis- and trans-decalin have the same molecular weight (138.25 g/mol ) and produce a molecular ion peak at m/z 138, their fragmentation patterns under electron ionization (EI) can show subtle differences.[2][6] However, the primary differentiation is achieved through their chromatographic separation.[2]
Experimental Workflow
The logical flow of the analytical process, from sample receipt to final report generation, is depicted in the following workflow diagram.
Sources
Application Notes and Protocols: Decahydronaphthalene in the Synthesis of Pharmaceutical Intermediates
Abstract
Decahydronaphthalene, commonly known as decalin, is a versatile and robust bicyclic hydrocarbon that serves multiple critical roles in the synthesis of complex pharmaceutical intermediates. Its unique physicochemical properties, including a high boiling point, chemical stability, and ability to act as a hydrogen donor, make it an invaluable tool for researchers and process chemists. This guide provides an in-depth exploration of decalin's applications, moving beyond theoretical properties to detail practical, field-proven protocols. We will examine its utility as a high-temperature solvent for thermally demanding reactions, its function as a hydrogen source in catalytic transfer hydrogenations for the synthesis of chiral amines, and its foundational role as a structural scaffold in medicinally relevant molecules such as steroids and terpenoids.
Introduction: The Strategic Value of this compound in Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the choice of solvent or reagent can profoundly influence reaction outcomes, affecting yield, purity, scalability, and safety.[1] this compound (C₁₀H₁₈), a saturated derivative of naphthalene, presents a unique combination of properties that address specific challenges in the synthesis of active pharmaceutical ingredient (API) intermediates.[2][3]
Commercially available as a mixture of cis and trans isomers, the trans isomer is thermodynamically more stable due to reduced steric strain.[2] This stability, combined with a high boiling point (approx. 189-191 °C), allows it to serve as a medium for reactions that require significant thermal energy to overcome activation barriers, a common necessity in the construction of complex molecular architectures.
Furthermore, the C-H bonds in decalin are capable of donating hydrogen in the presence of a suitable catalyst, providing a safer and often more selective alternative to high-pressure gaseous hydrogen for reduction reactions.[4] This guide will elucidate the key applications of decalin, supported by detailed protocols and mechanistic insights to empower drug development professionals in their synthetic endeavors.
Application I: High-Boiling Point Solvent for Thermally-Driven Cyclizations
The construction of polycyclic systems, which form the core of many pharmaceuticals, often involves reactions that are kinetically slow at standard temperatures. Reactions such as Diels-Alder cycloadditions and other pericyclic reactions frequently require elevated temperatures to proceed efficiently.[5][6] Decalin's high boiling point and thermal stability make it an ideal solvent for such transformations.[7]
Causality and Scientific Rationale: The selection of decalin is predicated on several key factors:
-
Thermal Range: It provides a wide liquid range and a high boiling point, enabling reaction temperatures that can drive equilibria towards the desired product and overcome high activation energies.[7]
-
Inertness: As a saturated hydrocarbon, decalin is chemically inert under many reaction conditions, preventing it from participating in unwanted side reactions.[2]
-
Solubility: It effectively dissolves a wide range of nonpolar organic compounds, including complex dienes and dienophiles used in steroid and terpenoid synthesis.[3][8]
The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a cornerstone of steroid synthesis.[5][9] The construction of the B or C ring of a steroid precursor can be achieved via an intermolecular [4+2] cycloaddition, a reaction that often demands heat.
Workflow for Diels-Alder Reaction in Decalin
Caption: Experimental workflow for a high-temperature Diels-Alder reaction.
Protocol 2.1: Synthesis of a Generic Steroid Precursor via Diels-Alder Cycloaddition
Objective: To synthesize a tetracyclic steroid precursor intermediate via a thermally-induced Diels-Alder reaction using this compound as a high-boiling point solvent.
Materials:
-
Substituted Vinyl Naphthalene (Diene)
-
Maleic Anhydride derivative (Dienophile)
-
This compound (mixture of isomers, synthesis grade)
-
Toluene (for chromatography)
-
Hexanes (for chromatography)
-
Ethyl Acetate (for chromatography)
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add the substituted vinyl naphthalene (1.0 eq) and the maleic anhydride derivative (1.1 eq).
-
Solvent Addition: Add this compound (approx. 5 mL per gram of diene) to the flask to dissolve the reactants.
-
Inert Atmosphere: Equip the flask with a reflux condenser and flush the entire system with dry nitrogen gas for 10 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Heating to Reflux: Place the flask in a heating mantle and begin vigorous stirring. Heat the mixture to a steady reflux (reaction temperature will be ~185-190 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Aliquots can be taken hourly after the first 4 hours. The reaction is typically complete within 8-16 hours.
-
Cooling and Workup: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the this compound solvent under reduced pressure using a rotary evaporator. Note: Due to its high boiling point, a good vacuum pump and a high-temperature water bath may be required for efficient removal.
-
Purification: Dissolve the resulting crude residue in a minimal amount of toluene and purify by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent to isolate the pure tetracyclic product.
Trustworthiness Check: The progress of the reaction should be clearly observable by TLC, with the disappearance of the starting materials and the appearance of a new, typically less polar, product spot. The final product's structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Hydrogen Donor in Catalytic Transfer Hydrogenation
The synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as these moieties are present in a vast number of APIs.[10][11] Catalytic transfer hydrogenation (CTH) offers a significant advantage over methods using pressurized hydrogen gas, particularly in terms of operational safety and simplicity.[12] In this context, decalin can serve as an efficient hydrogen donor.
Causality and Scientific Rationale: The dehydrogenation of decalin to tetralin and subsequently to naphthalene is an endothermic process that releases hydrogen atoms.[2] When coupled with a suitable catalyst (e.g., Palladium on Carbon, Pd/C), these hydrogen atoms can be transferred in situ to a substrate, such as an imine, to yield the corresponding amine.
-
Safety: CTH avoids the need for high-pressure hydrogenation equipment.
-
Efficiency: Decalin can provide a large reservoir of hydrogen atoms.
-
Process Integration: It can act as both the hydrogen source and a high-boiling co-solvent, facilitating reactions that may require elevated temperatures for catalyst activation or substrate solubility.
Mechanism of Transfer Hydrogenation
Caption: Simplified mechanism of transfer hydrogenation using decalin.
Protocol 3.1: Synthesis of a Chiral Secondary Amine Intermediate
Objective: To synthesize a chiral secondary amine via the palladium-catalyzed transfer hydrogenation of a prochiral imine, using this compound as the hydrogen donor.
Materials:
-
Prochiral Imine (e.g., N-benzylidene-1-phenylethanamine)
-
This compound
-
Palladium on Carbon (10 wt% Pd/C)
-
Methanol or Ethanol (as co-solvent)
-
Celite™ (for filtration)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Reactant and Solvent Setup: In a three-neck round-bottom flask fitted with a reflux condenser and a thermometer, dissolve the prochiral imine (1.0 eq) in a mixture of this compound and methanol (e.g., a 2:1 v/v ratio). The co-solvent aids in catalyst wetting and substrate solubility.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C catalyst (5-10 mol% relative to the imine). Caution: Pd/C can be pyrophoric.
-
Reaction Conditions: Heat the stirred suspension to a gentle reflux (typically 80-100 °C, depending on the co-solvent ratio). The temperature should be sufficient to facilitate dehydrogenation of decalin without excessive solvent loss.
-
Reaction Monitoring: Monitor the reduction of the imine by TLC or GC-MS until the starting material is fully consumed (typically 4-12 hours).
-
Catalyst Removal: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad thoroughly with additional ethyl acetate.
-
Aqueous Workup: Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary amine.
-
Purification: If necessary, the product can be purified by column chromatography or crystallization. Enantiomeric excess (ee) should be determined by chiral HPLC.
Trustworthiness Check: Successful hydrogenation is confirmed by the disappearance of the C=N stretch in the IR spectrum and the appearance of N-H stretches, along with corresponding shifts in the NMR spectrum. The removal of the palladium catalyst is critical; ICP-MS can be used to verify low residual palladium levels in the final intermediate.
The Decalin Motif: A Foundational Scaffold in Natural Product-Based Intermediates
Beyond its role as a process chemical, the this compound ring system is a fundamental structural motif in a vast array of pharmacologically active natural products, most notably steroids and terpenoids.[8][13] The rigid, conformationally-locked trans-decalin framework is a key feature of the steroid nucleus, which is essential for the specific binding to cellular receptors.[2]
The synthesis of these complex intermediates often involves building the decalin core itself through various cyclization strategies, such as the Diels-Alder reaction discussed previously, or intramolecular annulations.[14] While decalin as a solvent may be used in these syntheses, the primary focus in this context is the construction of the decalin skeleton as part of the final molecular architecture. Understanding the stereocontrolled synthesis of decalin-containing intermediates is therefore crucial for medicinal chemists working on steroid-based or terpene-based drug discovery programs.[13]
Data Summary and Physicochemical Properties
For effective protocol design, a clear understanding of this compound's properties is essential.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₁₀H₁₈ | - |
| Molecular Weight | 138.25 g/mol | Important for stoichiometric calculations. |
| Boiling Point | 189-191 °C (mixture) | Enables high-temperature reaction conditions. |
| Melting Point | -40 °C (mixture) | Wide liquid range is beneficial for process control. |
| Density | ~0.88 g/cm³ at 20 °C | Less dense than water, facilitating aqueous workups. |
| Solubility in Water | 0.006 g/L | Immiscible with water. |
| Vapor Pressure | 1.3 hPa at 20 °C | Low volatility reduces fugitive emissions at RT. |
| Autoignition Temp. | 255 °C | High ignition temperature adds a margin of safety. |
Conclusion and Future Outlook
This compound is a multifaceted and highly effective tool in the synthesis of pharmaceutical intermediates. Its utility as a high-boiling, inert solvent enables the construction of complex cyclic systems, while its capacity as a hydrogen donor provides a safe and practical method for key reduction reactions. As the pharmaceutical industry continues to seek more efficient, safer, and greener synthetic routes, the strategic application of established chemicals like decalin will remain critically important. Future work may focus on developing more efficient catalytic systems for decalin-mediated transfer hydrogenations or exploring its use in flow chemistry, where its thermal properties can be precisely controlled. The principles and protocols outlined in this guide serve as a robust foundation for leveraging the full potential of this compound in modern drug development.
References
-
Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. PubMed. Available at: [Link]
-
Stereodivergent Construction of Decalin-Based Terpenoids. ChemRxiv. Available at: [Link]
-
Enantiospecific Entry to a Common Decalin Intermediate for the Syntheses of Highly Oxygenated Terpenoids. PubMed. Available at: [Link]
-
Synthesis of polyhydroxylated decalins via two consecutive one-pot reactions: 1,4-addition/aldol reaction followed by RCM/syn-dihydroxylation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
This compound - Schultz Canada Chemicals Ltd. Schultz Canada. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central. Available at: [Link]
-
Chiral Amines from Transition Metal Mediated Hydrogenation and Transfer Hydrogenation. ResearchGate. Available at: [Link]
-
Decalin - Wikipedia. Wikipedia. Available at: [Link]
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Decalin | C10H18 | CID 7044. PubChem. Available at: [Link]
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Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central. Available at: [Link]
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Choosing the Right Solvent for Drug Manufacturing. Purosolv. Available at: [Link]
-
UNIVERSITY OF CALIFORNIA, IRVINE Progress Towards the Total Synthesis of Steroidal Natural Products Clionastatins A and B DISSER. eScholarship. Available at: [Link]
- WO2020084633A1 - Decalin derivatives, a process for the preparation and pharmaceutical composition thereof.Google Patents.
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Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments. MDPI. Available at: [Link]
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The Diels–Alder Reaction in Steroid Synthesis. ANU Open Research. Available at: [Link]
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Preparation of a key intermediate en route to the anti-HIV drug le- nacapavir. ChemRxiv. Available at: [Link]
-
Effect of the injection solvent on steroid activity. PubMed. Available at: [Link]
-
Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. MDPI. Available at: [Link]
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Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. Available at: [Link]
-
Bergman Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin. NIH. Available at: [Link]
-
The Diels–Alder Reaction in Steroid Synthesis. ResearchGate. Available at: [Link]
- WO2020046124A1 - Diels-alder reaction with furanics to obtain aromatics.Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Peroxide Removal from Decahydronaphthalene
Welcome to the technical support center for handling peroxide-forming solvents. This guide is specifically designed for researchers, scientists, and professionals in drug development who work with decahydronaphthalene (decalin). Prolonged exposure of this compound to air and light can lead to the formation of unstable and potentially explosive peroxides.[1][2][3] This document provides in-depth, field-proven protocols and critical safety information for the detection and removal of these hazardous byproducts, ensuring the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove peroxides from this compound?
A1: this compound is susceptible to autoxidation, a process where it reacts with atmospheric oxygen to form peroxides.[4][5] These peroxide impurities are highly unstable and can decompose explosively when subjected to heat, friction, or mechanical shock.[4][5] The concentration of these peroxides during processes like distillation or evaporation significantly increases the risk of a violent explosion.[6][7] Therefore, it is imperative to test for and remove peroxides from this compound before use, especially before any heating or concentration steps, to prevent serious accidents in the laboratory.[4]
Q2: How can I visually inspect a container of this compound for peroxides?
A2: Before handling, a careful visual inspection of the container can provide initial clues about peroxide formation. Using a non-hazardous light source, such as a flashlight, to illuminate the container from the side or back can help. Look for:
-
Crystal Formation: The presence of crystals, either suspended in the liquid or formed around the cap, is a critical danger sign.[1][8] These crystals can be shock-sensitive.[5]
-
Wisp-like Structures or Cloudiness: A hazy or cloudy appearance with suspended, wispy structures can indicate the presence of peroxides.
-
Discoloration or Liquid Stratification: Any noticeable change in color or the appearance of distinct layers in the liquid should be treated with suspicion.[5][8]
CRITICAL SAFETY NOTE: If you observe crystal formation or viscous liquid, do not move or attempt to open the container.[5][8] Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[5][9]
Q3: What are the acceptable limits for peroxide concentration in this compound for laboratory use?
A3: While there is no universally agreed-upon "safe" limit, general guidelines are as follows:
-
< 25-30 ppm: Generally considered safe for most laboratory procedures that do not involve heating or concentration.[4][10]
-
25-100 ppm: Poses a moderate hazard. It is not recommended to distill or concentrate solvents in this range.[4] Disposal is often recommended if the solvent is not to be used immediately.[10]
-
> 100 ppm: Unacceptable and poses a serious hazard. The solvent must be treated to remove peroxides or disposed of as hazardous waste.[11]
Q4: How should I properly store this compound to minimize peroxide formation?
A4: Proper storage is the first line of defense against peroxide formation.
-
Store in tightly sealed, air-impermeable, and light-resistant containers.[12][13] The original manufacturer's container is often best.[14]
-
Keep containers in a cool, dry, well-ventilated area away from heat, sunlight, and other ignition sources.[1][12]
-
Purchase this compound in small quantities that can be used within a reasonable timeframe.[13]
-
Clearly label containers with the date received and the date opened to track their age.[4][12]
-
For long-term storage, purging the container's headspace with an inert gas like nitrogen can be beneficial.[1]
Troubleshooting and Technical Guides
Guide 1: Peroxide Detection in this compound
Before any purification, you must first reliably detect the presence and approximate concentration of peroxides.
Method 1: Peroxide Test Strips (Semi-Quantitative)
This is the most common and convenient method for routine testing.
Protocol:
-
Remove a single test strip from the container, ensuring not to touch the test field, and immediately close the container.[15]
-
Dip the test strip into the this compound sample for one second.[15]
-
Shake off any excess liquid.[15]
-
Since this compound is an organic solvent, allow the solvent to evaporate from the test strip and then moisten the test field with one drop of distilled water.[15]
-
Wait for the time specified by the manufacturer (typically 5-15 seconds).[15]
-
Compare the color of the test pad to the color scale provided on the container. A blue color indicates the presence of peroxides.[15]
Troubleshooting:
-
No Color Change: If you suspect peroxides are present but the strip shows a negative result, perform a quality control check. Test the strips with a known dilute hydrogen peroxide solution (e.g., 3 mg/L) to ensure they are functioning correctly.[15]
-
Inconsistent Results: Ensure the solvent has fully evaporated before adding the drop of water, as residual solvent can interfere with the color development.
Method 2: Iodide Test (Qualitative)
This classic chemical test provides a clear positive/negative indication.
Protocol:
-
In a fume hood, prepare a fresh solution by dissolving 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.[16]
-
Add 1 mL of this solution to 1 mL of the this compound to be tested in a clean test tube or graduated cylinder.[16]
-
A yellow to brown color indicates the presence of peroxides. A yellow color suggests a low concentration, while a brown color indicates a higher concentration.
Guide 2: Peroxide Removal from this compound
Once peroxides have been detected, they must be removed before the solvent can be safely used, particularly for applications involving heat or distillation.
Method 1: Activated Alumina Column Chromatography
This is a highly effective and widely recommended method for removing peroxides from water-insoluble solvents like this compound.[9][10] The activated alumina, a highly porous form of aluminum oxide, adsorbs and decomposes the peroxides.[17][18]
Experimental Workflow Diagram
Caption: Workflow for peroxide removal using an activated alumina column.
Detailed Protocol:
-
Column Preparation: Select a glass chromatography column appropriate for the volume of solvent you wish to purify. Place a small plug of glass wool or cotton at the bottom.
-
Packing: Fill the column with basic or neutral activated alumina (80-mesh is suitable).[11] The amount of alumina needed depends on the peroxide concentration; a 2 x 33 cm column with 80 g of alumina can typically purify 100-400 mL of solvent.[11]
-
Purification: Gently pour the this compound onto the top of the alumina bed and allow it to pass through the column under gravity. Collect the purified solvent in a clean, appropriately labeled container.
-
Verification: Test the collected solvent for the absence of peroxides using one of the detection methods described above.
-
Decontamination: CRITICAL: The activated alumina now contains concentrated peroxides and must be handled with care. Do not allow it to dry out.[9] Decontaminate the alumina by slowly washing it with a dilute acidic solution of ferrous sulfate before disposal.[9][11]
Method 2: Reduction with Ferrous Sulfate (FeSO₄)
This method involves washing the solvent with an acidic solution of a reducing agent, ferrous sulfate, which chemically reduces the peroxides to harmless alcohols.[9][19]
Logical Relationship Diagram
Caption: Chemical principle of peroxide reduction by ferrous sulfate.
Detailed Protocol:
-
Prepare Reducing Solution: Prepare a concentrated ferrous salt solution. A common formulation is 60 g of ferrous sulfate (FeSO₄·7H₂O) and 6 mL of concentrated sulfuric acid in 100 mL of water.[9][10]
-
Extraction: In a separatory funnel, shake the this compound with the ferrous sulfate solution for several minutes. Since this compound is water-insoluble, two layers will form.
-
Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer containing the reacted iron salts.
-
Washing: Wash the this compound layer with water to remove any residual acid.
-
Drying: Dry the purified this compound over an appropriate drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).
-
Verification: Test the dried solvent to confirm the absence of peroxides.
Quantitative Data Summary
| Parameter | Activated Alumina | Ferrous Sulfate Wash |
| Principle | Adsorption & Decomposition | Chemical Reduction |
| Effectiveness | Excellent for hydroperoxides | Effective for hydroperoxides |
| Solvent Compatibility | Water-insoluble solvents | Water-insoluble solvents |
| Post-treatment Waste | Contaminated alumina | Aqueous iron salt solution |
| Key Advantage | Simple setup, high efficiency | Destroys peroxides directly |
| Key Disadvantage | Alumina requires careful decontamination | Introduces water, requires drying step |
References
- University of Wisconsin-Madison. (n.d.). Handling and Removing Peroxides.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, mixture of cis and trans, 98%.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound-d18, 99.5 atom % D.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety and Handling of this compound (CAS 91-17-8) in Industrial Settings.
- Environmental Health & Safety. (2025). Peroxide-Forming Chemicals – Safety Guidelines.
- New Jersey Department of Health. (n.d.). Hazard Summary: this compound.
- University of California, Riverside. (n.d.). Peroxide Forming Chemicals | Environmental Health & Safety (EHS).
- Concordia University. (n.d.). “Peroxide-Forming Chemicals” Safety Guidelines.
- Yale Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals.
- Vanderbilt University. (n.d.). Peroxide-forming Chemicals: Management, Retention and Storage.
- University of Alabama at Birmingham. (2015). Suggested Storage for Peroxides.
- Florida Institute of Technology. (n.d.). Peroxide Forming Chemicals.
- University of Washington. (2022). EH&S Guidelines for Peroxide Forming Chemicals.
- Princeton University. (n.d.). Information on Peroxide-Forming Compounds.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Organic Peroxides and Peroxide Forming Compounds.
- The Ohio State University. (n.d.). Peroxide Formation - Department of Chemistry and Biochemistry.
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- Google Patents. (1957). US2810766A - Synthesis of hydroperoxides from grignard reagents.
- University of Calgary. (n.d.). Chapter 8: Ethers and Epoxides.
- University of Connecticut. (n.d.). Peroxides in depth discussion.pdf.
- University of British Columbia. (2014). Guideline Handling and Removing Peroxides.
- Sorbead India. (2023). Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent.
- Washington State University. (n.d.). FAQ PeroxChem.pub.
- Chempack. (n.d.). Activated Alumina, Desiccant.
- NurdRage. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium.
- Zibo Xiangrun Environment Engineering Co.,Ltd. (n.d.). Activated Alumina Adsorption for Hydrogen Peroxide.
- Sigma-Aldrich. (n.d.). Peroxide Forming Solvents.
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Technical Support Center: Decahydronaphthalene (Decalin) Purification for HPLC
An authoritative guide for researchers, scientists, and drug development professionals on the purification of decahydronaphthalene (Decalin) for High-Performance Liquid Chromatography (HPLC) applications.
Welcome to the technical support guide for the purification of this compound (Decalin). This document provides in-depth, field-proven insights into preparing high-purity Decalin suitable for sensitive HPLC applications. We will address common challenges, from removing UV-absorbing impurities to safely eliminating hazardous peroxides, ensuring your solvent meets the stringent requirements of modern analytical chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Decalin) and why is it used in HPLC?
This compound, or Decalin, is the saturated derivative of naphthalene, a bicyclic hydrocarbon with the formula C₁₀H₁₈. It exists as two distinct stereoisomers: cis-Decalin and trans-Decalin, which have different spatial arrangements at the ring fusion.[1][2] Commercial Decalin is typically sold as a mixture of these isomers.[3][4]
In HPLC, Decalin is used as a non-polar organic solvent in normal-phase chromatography. Its unique properties, such as its strong solvency for non-polar compounds and high boiling point, make it suitable for specific separation challenges, including the analysis of oils, fats, resins, and certain polymers.[5][6]
Q2: What are the common impurities in commercial-grade Decalin that affect HPLC analysis?
Commercial Decalin may contain several impurities that can severely compromise HPLC results:
-
Aromatic Compounds: The most significant impurity is often its precursor, 1,2,3,4-tetrahydronaphthalene (Tetralin).[3] Aromatic compounds absorb strongly in the low UV region, leading to a high baseline and interfering peaks in chromatograms.[7]
-
Peroxides: Decalin is a well-known peroxide-forming solvent, especially when exposed to air and light.[8][9][10] Peroxides can degrade analytical columns, react with analytes, and create an explosion hazard upon heating or concentration.[9][11]
-
Water: Moisture can affect the activity of the stationary phase in normal-phase HPLC, leading to inconsistent retention times and poor peak shape.[12]
-
Other Polar Impurities: Various other polar contaminants can be present from the manufacturing process, which can be removed using adsorbents like activated alumina.[12]
Q3: Why is rigorous purification of Decalin essential for HPLC?
HPLC, particularly when using UV-Vis detection, demands solvents of exceptional purity. The primary goal of purification is to ensure the solvent is optically transparent at the detection wavelength.[13][14] Impurities that absorb UV light, such as Tetralin, will elevate the baseline noise, mask the peaks of interest, and make accurate quantification impossible.[13] Furthermore, reactive impurities like peroxides can degrade samples and the stationary phase, shortening column lifetime and leading to unreliable results.[11]
Q4: What are the key quality parameters for HPLC-grade Decalin?
The suitability of a solvent for HPLC is defined by several key specifications. While a specific UV cutoff for Decalin is not commonly listed alongside solvents like acetonitrile or methanol, the principles remain the same.
Table 1: Target Specifications for HPLC-Grade Decalin
| Parameter | Target Specification | Rationale |
|---|---|---|
| Purity (GC) | > 99.5% | Ensures minimal interference from unknown contaminants. |
| UV Absorbance | Low absorbance at detection wavelength (e.g., <0.05 AU at 220 nm) | Provides a stable, low-noise baseline for sensitive detection.[15] |
| Peroxide Content | < 1 ppm (or non-detectable) | Prevents sample/column degradation and ensures safety.[11] |
| Water Content | < 50 ppm | Ensures reproducible retention times in normal-phase chromatography. |
| Non-Volatile Residue | < 1 ppm | Prevents contamination of the HPLC system and flow cell. |
Q5: Is there a preference between cis- and trans-Decalin for HPLC applications?
Both isomers can be used as HPLC solvents. The trans isomer is thermodynamically more stable than the cis isomer.[1][16] From a practical standpoint, their physical properties are slightly different, which could influence separations. The most critical factor for HPLC is purity, not the specific isomer. However, using a single, purified isomer rather than a mixture can lead to greater consistency in mobile phase composition and more reproducible results. Since trans-Decalin has a lower boiling point, it is the isomer typically isolated first during fractional distillation.[17]
Table 2: Physical Properties of Decalin Isomers
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Reference(s) |
|---|---|---|---|
| Boiling Point | ~196 °C | ~187 °C | [17] |
| Melting Point | -43 °C | -30 °C | [4] |
| Density (20°C) | ~0.897 g/cm³ | ~0.870 g/cm³ | [18] |
| Stability | Less stable | More stable |[1][16] |
Purification Protocols & Workflows
Achieving HPLC-grade purity requires a multi-step approach targeting different classes of impurities. The following workflow is a comprehensive procedure for purifying commercial-grade Decalin.
Caption: General workflow for purifying Decalin for HPLC use.
Protocol 1: Peroxide Testing and Removal with Activated Alumina
Causality: Decalin readily forms explosive peroxides upon storage.[8][9] Activated alumina is a highly effective and safe adsorbent for removing hydroperoxides, which are the primary hazardous contaminants.[9][19] Basic alumina is preferred as it catalyzes the decomposition of peroxides.[9][20] NEVER distill Decalin without first testing for and removing peroxides. [9][11]
Materials:
-
Commercial-grade Decalin
-
Basic activated alumina (Brockmann Activity I, 80-200 mesh)[20][21]
-
Chromatography column
-
Peroxide test strips (or ferrous thiocyanate reagent)[10]
-
Clean, dry collection flask
Procedure:
-
Peroxide Test: Before opening the container, visually inspect it for crystals or viscous layers, which indicate dangerous levels of peroxides. If observed, do not handle and seek expert disposal advice.[19] If the liquid appears normal, test a small aliquot using a commercial peroxide test strip.
-
Column Preparation: Set up a glass chromatography column with a stopcock. Add a small plug of glass wool at the bottom.
-
Packing the Column: Fill the column with basic activated alumina. A general rule is to use approximately 100g of alumina for every 100-400 mL of solvent to be purified.[9]
-
Purification: Gently pour the Decalin onto the top of the alumina column and allow it to percolate through under gravity. Do not apply pressure.
-
Collection: Collect the purified solvent in a clean, dry flask.
-
Verification: Test the collected eluate for peroxides to confirm their removal. If peroxides are still present, pass the solvent through a fresh column of alumina.[19]
-
Alumina Disposal: The used alumina may contain concentrated peroxides and should be handled as hazardous. Deactivate it by slurrying with a dilute acidic solution of ferrous sulfate before disposal.[9]
Protocol 2: Fractional Distillation for Final Purification
Causality: Fractional distillation is a powerful technique that separates compounds based on differences in boiling points.[17] This step is crucial for removing residual aromatic impurities like Tetralin (BP: ~207°C) and for separating the cis (BP: ~196°C) and trans (BP: ~187°C) isomers of Decalin.[17] A fractionating column with a high number of theoretical plates is required for efficient separation.
Materials:
-
Peroxide-free Decalin
-
Distillation flask, fractionating column (e.g., Vigreux or packed), condenser, and receiving flasks
-
Heating mantle and boiling chips
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the peroxide-free Decalin and a few boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
-
Distillation: Gently heat the flask. As the liquid boils, the vapor will rise through the fractionating column.
-
Fraction Collection:
-
Fore-run: Discard the initial small fraction, which may contain volatile impurities.
-
trans-Decalin: The temperature should stabilize around the boiling point of the trans isomer (~187°C). Collect this fraction in a dedicated receiving flask.[17]
-
Intermediate Fraction: As the temperature begins to rise again, switch to a new receiving flask to collect the intermediate fraction, which will be a mixture of isomers.
-
cis-Decalin: The temperature will then stabilize at the boiling point of the cis isomer (~196°C). Collect this fraction in a final flask.[17]
-
-
Shutdown: Stop the distillation before the flask runs dry. Never distill to dryness, as this can concentrate any remaining peroxides to explosive levels. [9] Leave at least 10-20% of the initial volume as residue.[9]
-
Storage: Store the purified fractions in clean, amber glass bottles under an inert atmosphere (e.g., nitrogen or argon) to prevent new peroxide formation. Adding an inhibitor like butylated hydroxytoluene (BHT) is recommended for long-term storage.[10]
Troubleshooting Guide
Caption: Decision tree for common HPLC issues with Decalin.
Q: My HPLC baseline is high and noisy, especially at low UV wavelengths (<230 nm). What is the cause?
-
Probable Cause: The most likely culprit is the presence of aromatic impurities, primarily Tetralin, which was not completely removed during synthesis.[3] These compounds have strong UV absorbance and will significantly raise the baseline.
-
Solution: Your Decalin requires further purification. Perform a careful fractional distillation as described in Protocol 2. The efficiency of the separation is key, so use a long, well-insulated fractionating column. Collect only the heart of the main isomer fraction where the boiling point is most stable.
Q: I'm observing ghost peaks and a gradual baseline drift in my chromatograms. What should I investigate?
-
Probable Cause: This can be due to several factors. First, low levels of peroxides in your Decalin may be slowly eluting from the column or reacting with the stationary phase. Second, if the solvent was not filtered through a 0.2 µm filter, particulate matter could be shedding from system components.
-
Solution:
-
Re-purify your Decalin using the activated alumina column method (Protocol 1) to remove any trace peroxides that may have formed during storage.[9]
-
Always filter your mobile phase through a compatible 0.2 µm filter before use.
-
Flush your entire HPLC system, including the injector and detector flow cell, with a strong, miscible solvent like isopropanol to remove any accumulated contaminants.
-
Q: My Decalin tested positive for peroxides. What are the risks and how do I handle it?
-
Risks: Peroxides pose a dual threat. Analytically, they can cause sample degradation and column damage.[11] From a safety perspective, they are shock-sensitive and can explode violently when heated, concentrated, or subjected to friction.[8][10]
-
Solution:
-
Low Levels (<30 ppm): If the peroxide level is low and no crystals are visible, you can safely remove them using the activated alumina column procedure (Protocol 1).[9][11]
-
High Levels or Visible Crystals: If the container has visible crystals, a viscous layer, or discoloration, do not move or open it. [19] The material is extremely dangerous. Contact your institution's Environmental Health and Safety (EHS) office immediately for professional hazardous waste disposal.
-
Safety Precautions
Working with Decalin requires strict adherence to safety protocols.
-
Handling: Always handle Decalin in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat.[18][22]
-
Flammability: Decalin is a flammable liquid.[5][22] Keep it away from heat, sparks, and open flames. Ensure all equipment (e.g., heating mantles, stir plates) is properly grounded to prevent static discharge.[18]
-
Health Hazards: Decalin is toxic if inhaled, causes severe skin and eye irritation, and is an aspiration hazard if swallowed.[8][22][23] In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[8][18]
-
Peroxide Hazard: Always test for peroxides before heating or distilling.[9] Never distill to dryness.[11] Store purified Decalin under an inert atmosphere and away from light.[10]
References
- Carl ROTH. (n.d.). Safety Data Sheet: this compound.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of this compound for Laboratory Use.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound-d18, 99.5 atom % D.
- Thorn-Seshold, O. (n.d.). Safe and Convenient Procedure for Solvent Purification.
- Fisher Scientific. (n.d.). Alumina, Activated, 80-200 Mesh, Chromatographic Grade, Spectrum Chemical 500 g.
- Fisher Scientific. (2009). SAFETY DATA SHEET - this compound.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.
- Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin.
- University of California, Los Angeles. (2022). Control and Safe Use of Peroxide Formers.
- Sorbent Technologies, Inc. (2023). Activated Alumina, Chromatographic.
- Sorbent Technologies, Inc. (2023). Alumina - Solvent Purification.
- MP Biomedicals. (n.d.). Adsorbents for Chromatography.
- Chemistry Steps. (n.d.). Cis and Trans Decalin.
- Chemistry LibreTexts. (2021). 12.9: Conformations of Decalin.
- Guidechem. (n.d.). This compound 91-17-8 wiki.
- ChemicalBook. (2025). This compound | 91-17-8.
- MDPI. (n.d.). Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products.
- Google Patents. (n.d.). CN109608300B - Method for rectifying and separating cis-trans this compound.
- University of California, Riverside. (n.d.). Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals.
- Sciencemadness.org. (n.d.). Guidelines for Managing Potential Peroxide Forming Chemicals.
- University of California, Santa Barbara. (2021). 6. Handling and Removing Peroxides.
- Dalal Institute. (n.d.). Decalins.
- National Center for Biotechnology Information. (n.d.). Decalin. PubChem Compound Summary for CID 7044.
- University of California, Berkeley. (n.d.). Peroxides in depth discussion.pdf.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (Decalin): A Comprehensive Guide to Its Properties and Uses.
- AWS. (n.d.). Example of this compound Purification.
- National Bureau of Standards. (n.d.). Separation of the aromatic hydrocarbons, and of the isolation of n-dodecane, naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene.
- Sigma-Aldrich. (n.d.). This compound (mixture of cis-and trans isomers) for synthesis.
- Sigma-Aldrich. (n.d.). This compound, mixture of cis + trans anhydrous, = 99 91-17-8.
- SiliCycle. (2022). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
- Burdick & Jackson. (n.d.). UV Cutoff.
- University College Cork. (2017). Impurity occurrence and removal in crystalline products from process reactions.
- The Good Scents Company. (n.d.). (Z+E)-decahydronaphthalene, 91-17-8.
- European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities.
- Schultz Canada Chemicals Ltd. (n.d.). This compound.
- LCGC North America. (n.d.). Many chromatographers overlook the UV- absorbance properties of the solvents they.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
- Waters Corporation. (2025). Wavelength cutoffs for common solvents.
- LCGC International. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications.
- Loba Chemie. (n.d.). HPLC, Spectroscopy Grade Solvents.
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Technical Support Center: Optimizing Reaction Conditions with Decahydronaphthalene (Decalin)
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing decahydronaphthalene (Decalin) as a high-temperature reaction solvent. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of Decalin, providing a foundational understanding of its properties and handling.
FAQ 1: What is Decalin and why is it used as a high-boiling point solvent?
This compound, or Decalin, is a saturated bicyclic hydrocarbon (C₁₀H₁₈) renowned for its high boiling point, chemical stability, and excellent ability to dissolve non-polar compounds like resins, fats, and waxes.[1][2][3][4] It is the solvent of choice for organic syntheses that require sustained high temperatures, such as certain cycloadditions, rearrangements, and nanoparticle syntheses, where thermal energy is needed to overcome activation barriers.[1]
FAQ 2: What are the differences between cis- and trans-Decalin?
Decalin exists as two stereoisomers: cis and trans.[2][5] The key difference lies in the geometry at the ring fusion.
-
trans-Decalin: The two rings are locked in a rigid conformation, and the hydrogen atoms at the bridgehead carbons are on opposite sides. It is the more thermodynamically stable isomer due to lower steric strain.[2][6][7]
-
cis-Decalin: The rings are joined with the bridgehead hydrogens on the same side, allowing for a flexible conformation that can undergo a "chair flip."[5]
Commercial Decalin is typically a mixture of both isomers.[1] For most applications as a high-boiling solvent, this mixture is acceptable. However, the isomer ratio can be crucial in specific stereoselective syntheses or when studying reaction kinetics, as the cis isomer oxidizes at a higher rate.[8]
Table 1: Comparative Physical Properties of Decalin Isomers
| Property | cis-Decalin | trans-Decalin | Isomer Mixture |
| Boiling Point | ~196 °C[6] | ~187 °C[1][6] | 189-191 °C[1][8][9] |
| Melting Point | -43 °C[1] | -30 °C | -125 °C[1][8][9] |
| Density (at 25°C) | ~0.897 g/mL | ~0.870 g/mL | ~0.896 g/mL[1][8][9] |
| Thermodynamic Stability | Less Stable | More Stable[1][2][6][7] | N/A |
FAQ 3: Is Decalin compatible with my reaction?
Decalin is a non-polar, aprotic solvent. It is generally compatible with:
-
High-temperature reactions (>150 °C).[1]
-
Reactions involving non-polar reagents and substrates.
-
Radical reactions.
-
Certain catalytic processes.[1]
It is not suitable for reactions requiring polar or protic media, such as those involving highly charged intermediates or reagents that require hydrogen bonding for stabilization.
FAQ 4: What are the primary safety concerns with Decalin?
The two most critical safety concerns are its flammability and its tendency to form explosive peroxides.[2][8][9][10]
-
Flammability: Decalin is a flammable liquid with a flash point of ~57 °C.[1][10] It must be handled away from ignition sources.[10][11]
-
Peroxide Formation: Upon prolonged exposure to air and light, especially after inhibitors are removed by distillation, Decalin can form explosive organic peroxides.[8][9][10][12][13] This is a significant hazard, particularly when the solvent is distilled to dryness.[12][13]
Always use Decalin in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[10][14]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a structured, cause-and-effect approach to solving problems encountered during experiments using Decalin.
Issue 1: Low or No Reaction Yield
A low yield is a common problem in high-temperature synthesis. The following flowchart guides you through a diagnostic process.
Caption: Troubleshooting workflow for low reaction yield.
Causality Explained:
-
Temperature: Decalin is often chosen specifically to enable high-temperature conditions. Failure to reach the necessary activation energy will result in a sluggish or stalled reaction.[15]
-
Peroxides: Peroxides are radical initiators. In non-radical reactions, they can open up unwanted side-reaction pathways, consuming starting materials and lowering the yield of the desired product.[12]
-
Solubility: If reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, and the reaction rate will be limited by mass transfer between phases rather than intrinsic kinetics.[4]
Issue 2: Difficult Product Isolation & Solvent Removal
The high boiling point of Decalin makes its removal a common challenge.[16]
Question: How can I effectively remove Decalin from my reaction mixture without decomposing my product?
Answer: Standard rotary evaporation is often inefficient for removing Decalin. Here are the recommended strategies:
-
Vacuum Distillation: This is the most effective method. By reducing the pressure, you significantly lower the boiling point of Decalin, allowing for its removal at a temperature that is safe for most products.[15]
-
Azeotropic Distillation/Co-evaporation: If high vacuum is unavailable, you can add a lower-boiling point solvent that forms an azeotrope or co-distills with Decalin. Adding portions of toluene or hexane and removing them on a rotary evaporator can help "chase" the Decalin out.[16][17]
-
Aqueous Extraction (for polar products): If your product has sufficient polarity (e.g., amines, alcohols), you can often isolate it by precipitating it. Dilute the reaction mixture with a non-polar solvent in which your product is insoluble (e.g., hexane, pentane). The product should precipitate out and can be collected by filtration. The Decalin remains in the filtrate.
-
Chromatography: For non-polar products, direct loading onto a silica gel column can be effective. The Decalin will elute very quickly with the non-polar mobile phase (e.g., hexane), separating it from the desired compound.[16]
Issue 3: Peroxide Contamination Detected
Question: I've tested my old bottle of Decalin and it's positive for peroxides. What should I do?
Answer: Do not distill it. Concentrating peroxidized solvents is extremely dangerous.[12][13] If visible crystals are present around the cap or in the bottle, do not handle it.[12] Contact your institution's Environmental Health & Safety (EH&S) office immediately.
For solvents with low to moderate peroxide levels (and no visible crystals), you can remove the peroxides before use.
Methods for Peroxide Removal:
-
Activated Alumina Column: Passing the solvent through a column packed with basic activated alumina is a highly effective and safe method for removing hydroperoxides.[18]
-
Ferrous Sulfate Wash: For water-insoluble solvents like Decalin, stirring with a freshly prepared aqueous solution of ferrous sulfate (FeSO₄) will reduce peroxides.[18]
Section 3: Essential Experimental Protocols
Protocol 1: Peroxide Testing (Qualitative)
This protocol should be performed on any container of Decalin that has been open for more than 12 months or is past its expiration date.[19]
Materials:
-
Decalin sample (1-2 mL)
-
Glacial acetic acid (1 mL)
-
Potassium Iodide (KI), solid (100 mg) or fresh aqueous solution
Procedure:
-
In a test tube, add 1 mL of the Decalin sample.
-
Add 1 mL of glacial acetic acid.
-
Add ~100 mg of solid KI or a few drops of a freshly prepared, saturated KI solution.
-
Shake the mixture vigorously for 1 minute.
-
Interpretation:
-
No color change (remains colorless): Peroxides are not present in significant amounts. The solvent is safe to use.
-
Yellow to Brown color: Peroxides are present. The intensity of the color correlates with the concentration of peroxides. The solvent should be treated to remove peroxides before use (See Protocol 2).
-
Protocol 2: Peroxide Removal using Activated Alumina
This is the preferred method for purifying peroxidized Decalin.[18]
Workflow Diagram:
Caption: Workflow for removing peroxides from Decalin.
Detailed Steps:
-
Setup: Secure a glass chromatography column in a vertical position over a collection flask. Place a small plug of glass wool or cotton at the bottom.
-
Packing: Fill the column with basic activated alumina. A general rule is to use approximately 100g of alumina per liter of solvent to be purified.[18]
-
Elution: Carefully add the peroxidized Decalin to the column and allow it to percolate through the alumina under gravity. Do not apply pressure.
-
Verification: Collect the eluent. Perform the peroxide test (Protocol 1) on the purified solvent to confirm the successful removal of peroxides.
-
Storage: Store the purified, inhibitor-free Decalin in a dark, airtight container, preferably under an inert atmosphere (N₂ or Ar), and add a radical inhibitor like BHT if it will be stored for an extended period.[12]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety and Handling of this compound (CAS 91-17-8) in Industrial Settings. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind this compound: Your Go-To Solvent for Industrial Needs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: this compound. Retrieved from [Link]
-
AWS. (n.d.). Example of this compound Purification. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Decalin. Retrieved from [Link]
-
Florida Institute of Technology. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). CN109608300B - Method for rectifying and separating cis-trans this compound.
-
University of California, Santa Barbara. (2022). Control and Safe Use of Peroxide Formers. Retrieved from [Link]
-
American Chemical Society. (n.d.). AZEOTROPIC DATA- II. Retrieved from [Link]
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University of Washington. (2022). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. Retrieved from [Link]
-
ResearchGate. (2021). High boiling point solvents?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind this compound: Synthesis, Isomers, and Reactivity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decalin. PubChem. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound vs. Alternatives: Choosing the Right Solvent for Your Needs. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety. Retrieved from [Link]
-
Solubility of Things. (n.d.). Decalin. Retrieved from [Link]
-
University of Washington. (n.d.). FAQ PeroxChem.pub. Retrieved from [Link]
-
ResearchGate. (2014). Why am I having problems with my reaction run at a high temperature for long time?. Retrieved from [Link]
-
YouTube. (2023). How to remove high boiling solvent from crude- Reaction work up. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
YouTube. (2010). Reaction Work-Up I. MIT Digital Lab Techniques Manual. Retrieved from [Link]
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Technical Support Center: Navigating the Separation of Cis and Trans Decalin Isomers
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges in the separation of cis and trans decalin isomers. This resource is designed to provide in-depth, practical solutions to common experimental hurdles, grounded in the fundamental stereochemical differences between these two molecules.
Introduction: The Core Challenge
Decalin (decahydronaphthalene) exists as two diastereomers: cis-decalin and trans-decalin.[1][2][3] The core challenge in their separation stems from their identical molecular weight and chemical formula, leaving physical properties as the primary basis for discrimination. The trans isomer is thermodynamically more stable than the cis isomer by approximately 2.7 kcal/mol due to fewer steric interactions.[4][5][6] This stability difference, however, does not translate to a large variance in physical properties, making their separation a non-trivial task. Trans-decalin is conformationally locked, meaning it cannot undergo ring flipping, while cis-decalin is flexible and can interconvert between two chair-chair conformations.[2][3][4]
This guide will address the two most common methods for separating these isomers: Fractional Distillation and Gas Chromatography .
Troubleshooting Guide: Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points.[7] For decalin isomers, this is a viable but challenging method due to the relatively small difference in their boiling points.
| Isomer | Boiling Point (°C) |
| cis-Decalin | 196 |
| trans-Decalin | 187 |
| Data sourced from Wikipedia[8] and Taylor & Francis Online[9]. |
Problem 1: Poor Separation Efficiency (Co-distillation of Isomers)
Root Cause: Insufficient number of theoretical plates in the distillation column or an incorrect reflux ratio. The small boiling point difference of approximately 9°C necessitates a highly efficient distillation setup.[2][10]
Solution:
-
Increase the Number of Theoretical Plates:
-
Use a Longer Fractionating Column: A longer column provides more surface area for repeated condensation and vaporization cycles, which is essential for separating liquids with close boiling points.[11]
-
Use a More Efficient Column Packing: Instead of simple Vigreux indentations, consider using more sophisticated packing materials like Raschig rings or structured packing, which significantly increase the surface area and the number of theoretical plates.[7]
-
-
Optimize the Reflux Ratio:
-
A high reflux ratio is crucial. This means returning a larger proportion of the condensate to the column to establish the temperature gradient required for separation. For decalin isomers, a very high reflux ratio, potentially in the range of 145:1 in a column with 130 theoretical plates, may be necessary to achieve high purity.[10] Start with a high reflux ratio and gradually decrease it while monitoring the purity of the distillate.
-
-
Ensure Slow and Steady Heating:
-
Rapid heating will cause both isomers to vaporize and travel up the column together, preventing effective separation. Use a heating mantle with a stirrer to ensure smooth, controlled boiling.
-
Problem 2: Product Contamination with Solvent or Starting Material
Root Cause: Inadequate initial purification of the decalin mixture. The synthesis of decalin via the hydrogenation of naphthalene can result in residual starting material or tetralin intermediate.[8][12]
Solution:
-
Pre-distillation Purification: Before fractional distillation, wash the crude decalin mixture with concentrated sulfuric acid to remove any remaining unsaturated compounds. Follow this with a wash with a basic solution (e.g., sodium bicarbonate) and then water to neutralize any residual acid. Dry the organic layer over an anhydrous salt (e.g., MgSO₄) before proceeding.
-
Monitor Distillation Temperature Closely: A stable temperature reading at the head of the column indicates that a pure fraction is being collected. A gradual increase in temperature suggests co-distillation or the beginning of the next fraction.
Experimental Workflow: Fractional Distillation of Decalin Isomers
Caption: Workflow for the fractional distillation of cis and trans decalin isomers.
Troubleshooting Guide: Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique for separating volatile compounds and can also be used for preparative scale separations of decalin isomers. Separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.
Problem 1: Co-elution or Poor Resolution of Isomer Peaks
Root Cause: The stationary phase of the GC column is not providing sufficient selectivity for the decalin isomers. The choice of stationary phase is critical for separating isomers with similar boiling points.
Solution:
-
Select an Appropriate Stationary Phase:
-
Non-polar phases (e.g., DB-1, DB-5, squalane): On these columns, elution order generally follows the boiling point. Therefore, the more volatile trans-decalin (lower boiling point) should elute before the cis-decalin.[13]
-
Polar phases (e.g., Carbowax, DB-23): Polar phases can offer different selectivity based on subtle differences in the isomers' polarity and shape. While both decalins are non-polar, the cis isomer has a slightly larger dipole moment due to its bent shape, which may lead to stronger interactions with a polar stationary phase, potentially altering the elution order. Experimentation with different stationary phases is often necessary.
-
-
Optimize GC Parameters:
-
Temperature Program: Use a slow temperature ramp (e.g., 2-5 °C/min) to maximize the separation between the two peaks. A long isothermal hold at the beginning of the run can also improve the resolution of early-eluting peaks.
-
Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (He, H₂, or N₂) to achieve the best column efficiency (minimum plate height).
-
Column Length and Diameter: A longer, narrower column will provide higher resolution but will also result in longer analysis times and higher back pressure.
-
Problem 2: Inaccurate Quantification of Isomer Ratio
Root Cause: Non-uniform detector response to the two isomers or improper peak integration.
Solution:
-
Use a Flame Ionization Detector (FID): FIDs are generally considered to have a response factor that is proportional to the number of carbon atoms in the analyte, making them well-suited for quantifying hydrocarbon isomers.
-
Calibrate with Standards: Prepare standard mixtures of known cis and trans decalin concentrations to determine the response factor for each isomer and ensure accurate quantification.
-
Ensure Proper Peak Integration: Manually inspect the integration of each peak to ensure the baseline is set correctly and that there is no co-elution with impurities.
Logical Flow: GC Method Development for Decalin Isomer Separation
Caption: Decision-making workflow for developing a GC method to separate decalin isomers.
Frequently Asked Questions (FAQs)
Q1: Why is trans-decalin more stable than cis-decalin?
A1: The greater stability of trans-decalin arises from its conformation. In the chair-chair conformation of trans-decalin, the two rings are fused via equatorial bonds, resulting in a more linear and less sterically strained structure.[5][14] In contrast, cis-decalin has an axial-equatorial ring fusion, which introduces steric strain from non-bonded interactions within the concave face of the molecule.[14] This energy difference is about 2.7 kcal/mol.[4]
Q2: Can I separate decalin isomers using liquid chromatography (LC)?
A2: While technically possible, reversed-phase HPLC is generally not effective for separating non-polar hydrocarbon isomers like decalin. Normal-phase chromatography on a silica or alumina column might offer some separation, but achieving baseline resolution can be very difficult. Gas chromatography is the more conventional and effective chromatographic method for this specific separation.
Q3: My NMR spectrum of a decalin mixture shows broad, poorly resolved peaks. Why?
A3: This is characteristic of trans-decalin. Because it is conformationally "locked" and cannot undergo ring flipping, its axial and equatorial protons are in distinct chemical environments, leading to a complex and often broad NMR spectrum.[1][15] Cis-decalin, which undergoes rapid ring inversion, shows a simpler, time-averaged spectrum with sharper peaks.[1][16]
Q4: Is it possible to convert the less stable cis-decalin to the more stable trans-decalin?
A4: Interconversion between cis and trans decalin is not possible without breaking and reforming carbon-carbon bonds.[14] They are stable diastereomers. However, under certain catalytic conditions (e.g., with a strong acid or a hydrogenation/dehydrogenation catalyst at high temperature), it is possible to establish an equilibrium between the two isomers, which would favor the more stable trans form.
References
-
Dalal Institute. (n.d.). Decalins. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 12.9: Conformations of Decalin. Retrieved from [Link]
-
Wikipedia. (n.d.). Decalin. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Decalin – Knowledge and References. Retrieved from [Link]
-
SlideShare. (n.d.). Decalins. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). trans-Decalin. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Which isomer is more stable, cis-decalin or trans-decalin? Explain. Retrieved from [Link]
-
Quora. (2022). Why the energy difference between cis and trans decalin is 2.7 kcal/mol? Retrieved from [Link]
-
ChemDB. (n.d.). trans-decalin. Retrieved from [Link]
-
Stenutz. (n.d.). cis-decalin. Retrieved from [Link]
-
Stenutz. (n.d.). trans-decalin. Retrieved from [Link]
-
ChemDB. (n.d.). cis-decalin. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin. Retrieved from [Link]
-
PubChem. (n.d.). Decalin. Retrieved from [Link]
-
YouTube. (2021). Conformational Analysis of Decalins. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Stereochemistry. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 4.9 Conformations of Polycyclic Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Decalin exists as a cis or trans isomer... Retrieved from [Link]
- Google Patents. (n.d.). US3349139A - Preparation of cis-decalin.
-
ResearchGate. (n.d.). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cis and Trans Decalin. Retrieved from [Link]
-
PubMed. (2015). Discovery and identification of a series of alkyl decalin isomers in petroleum geological samples. Retrieved from [Link]
- Google Patents. (n.d.). CN109608300B - Method for rectifying and separating cis-trans this compound.
-
OSTI.GOV. (n.d.). Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Discovery and Identification of a series of alkyl decalin isomers in petroleum geological samples. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
YouTube. (2021). Cis-Decalin Vs. Trans-Decalin: Stability comparison, mechanism, MCQ and application as H2 storage. Retrieved from [Link]
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone... Retrieved from [Link]
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Technical Support Center: Safe Handling and Disposal of Decahydronaphthalene Waste
A Guide for Laboratory Professionals
From the desk of the Senior Application Scientist, this guide provides practical, in-depth technical support for researchers, scientists, and drug development professionals working with decahydronaphthalene (also known as decalin). Our focus is to move beyond mere procedural lists to instill a deep understanding of the causality behind safe handling and disposal protocols, ensuring a self-validating system of safety in your laboratory.
Hazard Identification & Risk Assessment
This compound is a combustible liquid with a characteristic aromatic odor.[1] Understanding its primary hazards is the foundation of safe laboratory practice. It is classified as a flammable liquid and can cause severe skin burns and eye damage.[2] Inhalation of vapors can be toxic, and aspiration if swallowed may be fatal.[2][3] Furthermore, prolonged exposure to air and light can lead to the formation of explosive peroxides.[4][5]
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 91-17-8 | [6] |
| Molecular Formula | C₁₀H₁₈ | [5] |
| Flash Point | 57-58 °C / 134-136.4 °F | [6][7] |
| Boiling Point | ~193 °C / 379 °F | [1][8] |
| Vapor Density | 4.8 (Air = 1) | [4] |
| Explosive Limits | 0.7% - 5.4% | [1][7] |
| Autoignition Temp. | 250 °C / 482 °F | [7] |
| Solubility in Water | Insoluble | [1][5] |
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing causal explanations and actionable solutions.
| Problem/Observation | Probable Cause(s) | Recommended Action & Scientific Rationale |
| A faint, persistent solvent odor is noticeable in the lab, especially near the storage area. | - Improperly sealed container.- Trace spillage or contaminated surfaces.- Inadequate ventilation in the storage cabinet. | Action: 1. Immediately ensure all this compound containers are tightly sealed.[4]2. Wearing appropriate PPE (nitrile gloves, safety goggles), wipe down the exterior of containers and the storage shelf with a compatible cleaning agent.3. Verify that the ventilation system for the chemical storage area is functioning correctly.Rationale: this compound vapors are heavier than air and can accumulate in low-lying or poorly ventilated areas, posing an inhalation hazard and a fire risk.[1][9] |
| Nitrile gloves feel tacky or appear swollen after handling this compound. | - Glove material degradation.- Extended contact time exceeding the glove's breakthrough time. | Action: 1. Immediately remove and dispose of the compromised gloves in the designated solid chemical waste container.2. Wash hands thoroughly with soap and water.[9]3. Select a new pair of gloves. For prolonged tasks, consider using thicker, solvent-resistant gloves (e.g., neoprene or Viton) and consult the manufacturer's compatibility chart.[6]Rationale: No glove material offers indefinite protection. Solvents like this compound will eventually permeate and degrade protective materials. Recognizing the signs of degradation is crucial to prevent skin exposure.[9] |
| A small puddle (<100 mL) of this compound has spilled on the benchtop. | - Accidental-knock over or transfer error. | Action: 1. Alert personnel in the immediate area and restrict access.2. Remove all potential ignition sources.[5][9]3. Wearing full PPE, contain the spill by encircling it with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[6][10]4. Absorb the spill, working from the outside in, and place the contaminated absorbent into a labeled, sealable hazardous waste container.[9][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.[10]5. Clean the spill area with soap and water and ensure adequate ventilation.[9]Rationale: Rapid containment and absorption with non-combustible material minimizes the spread of the liquid and the generation of flammable vapors.[10][12] |
| The this compound container, which has been stored for over a year, has crystalline deposits around the cap. | - Critical Hazard: Potential peroxide formation. | Action: 1. DO NOT MOVE OR OPEN THE CONTAINER. [4][5]2. Immediately alert your facility's Environmental Health & Safety (EHS) officer or designated safety personnel.3. Cordon off the area to prevent accidental handling.4. Allow trained EHS professionals to manage the container for testing and/or disposal.Rationale: this compound can form explosive peroxides upon prolonged exposure to air.[4][5] Crystalline solids in or on the container are a key indicator of this dangerous state. Shock, friction, or heat from opening the cap could cause detonation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the correct type of Personal Protective Equipment (PPE) for handling this compound? A1: A standard PPE ensemble includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to protect from splashes.[6]
-
Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are suitable for incidental contact.[6] For more immersive work, consult glove manufacturer specifications. Always inspect gloves before use.
-
Skin and Body Protection: A lab coat or protective clothing is necessary to prevent skin contact.[13]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood.[9][11] If vapor concentrations are expected to be high, a respirator with organic vapor cartridges may be required.[6]
Q2: Can I dispose of small amounts of this compound waste down the drain? A2: No. This compound is insoluble in water and can be toxic to aquatic life.[1][7] It must never be poured down the drain.[2][7] All this compound waste, including contaminated materials, must be disposed of as hazardous waste according to local, state, and federal regulations.[5][9]
Q3: How should I segregate this compound waste? A3: this compound waste should be collected in a designated, properly labeled hazardous waste container.[2] It should be segregated as a non-halogenated organic solvent. Do not mix it with incompatible waste streams, particularly strong oxidizing agents, as this can create a reactivity hazard.[1][9]
Q4: What type of fire extinguisher should be available when working with this compound? A4: A dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher is appropriate for fires involving this compound.[7][9] Do not use a straight stream of water, as it can spread the flammable liquid.[14]
Q5: What are the primary health risks associated with chronic exposure? A5: While there is no established OSHA Permissible Exposure Limit (PEL), chronic exposure can be harmful.[9] It can defat the skin, leading to irritation and dermatitis.[15] There is evidence suggesting that long-term exposure may potentially damage the liver and kidneys.[9][16] Always work in well-ventilated areas to minimize inhalation exposure.[9]
Detailed Protocols
Protocol 1: Segregation and Disposal of this compound-Contaminated Waste
This protocol ensures waste is handled in a manner that is safe, compliant, and environmentally responsible.
-
Container Selection: Obtain a designated hazardous waste container appropriate for flammable liquids. The container must be in good condition, compatible with this compound, and have a secure, sealing lid.
-
Labeling: Immediately label the container with "Hazardous Waste," "this compound," and the associated hazard pictograms (e.g., Flammable, Corrosive, Health Hazard).[9]
-
Liquid Waste Collection: Carefully pour liquid this compound waste into the container using a funnel to prevent spills. Perform this transfer inside a chemical fume hood.
-
Solid Waste Collection: Collect all contaminated solid waste (e.g., absorbent materials from spills, used gloves, contaminated wipes) in a separate, clearly labeled container for solid hazardous waste.[11]
-
Storage: Keep the waste container closed at all times except when adding waste.[4] Store the container in a designated satellite accumulation area that is cool, well-ventilated, and away from ignition sources and incompatible materials.[6]
-
Disposal Request: Once the container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for professional disposal.[11]
Diagram: this compound Waste Disposal Workflow
Caption: Workflow for proper segregation and disposal of this compound waste.
References
-
New Jersey Department of Health. (2002). Right to Know Hazardous Substance Fact Sheet: this compound. Retrieved from nj.gov. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling of this compound (CAS 91-17-8) in Industrial Settings. Retrieved from innopharmchem.com. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from carlroth.com. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound-d18, 99.5 atom % D. Retrieved from coleparmer.com. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7044, Decalin. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, mixture of cis and trans, 98%. Retrieved from coleparmer.com. [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from chemklean.com. [Link]
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European Commission. (n.d.). Compound this compound Data collection sheet. Retrieved from ec.europa.eu. [Link]
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Navigating the Fire Risks of Decahydronaphthalene: A Technical Guide for Laboratory Professionals
From the desk of the Senior Application Scientist: Welcome to our dedicated technical support center for managing the flammability of decahydronaphthalene (decalin) in the laboratory. This guide is designed for researchers, scientists, and drug development professionals who handle this versatile solvent. Our goal is to move beyond mere procedural lists and provide you with the causal understanding necessary to maintain a safe and efficient experimental environment. Here, we will address specific, practical challenges you may encounter, grounded in authoritative safety standards and field-proven expertise.
Core Flammability Characteristics
Understanding the inherent flammability of a substance is the bedrock of its safe handling. This compound is a combustible liquid, meaning it requires a degree of heating before it can be ignited.[1] However, its vapor can form explosive mixtures with air, making containment and ventilation paramount.[2][3]
| Property | Value | Source |
| Flash Point | 57 °C to 58 °C (134 °F to 136.4 °F) (closed cup) | [2][4][5] |
| Autoignition Temperature | 250 °C to 255 °C (482 °F) | [1][2][4] |
| Lower Explosive Limit (LEL) | 0.7% by volume in air | [1][2] |
| Upper Explosive Limit (UEL) | 4.9% - 5.4% by volume in air | [1][2] |
Expert Insight: The flash point is a critical parameter. At or above 57°C, this compound releases sufficient vapor to form an ignitable mixture with air. This underscores why heating this solvent requires stringent controls and why it must be kept away from ignition sources, especially during procedures like distillation or reflux.
Troubleshooting Guide: Real-World Scenarios
This section addresses specific issues that may arise during your experiments, providing actionable steps and the reasoning behind them.
Scenario 1: A small spill of this compound occurs on the lab bench (less than 100 mL). What are the immediate steps?
-
Alert and Isolate: Immediately notify colleagues in the vicinity and restrict access to the spill area.[6]
-
Eliminate Ignition Sources: Turn off all nearby hot plates, open flames, and other potential ignition sources.[1][6] Remember that this compound vapors are heavier than air and can travel along benchtops and floors to distant ignition sources.[3]
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood to prevent the buildup of flammable vapors.[2][7]
-
Absorb the Spill: Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or a commercial solvent absorbent pad.[2][8] Do not use combustible materials like paper towels for the initial absorption.
-
Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it in a properly labeled, sealed container for hazardous waste disposal.[1][7]
-
Decontaminate: Clean the spill area with soap and water.
-
Personal Protective Equipment (PPE): Throughout this process, wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[8][9]
Scenario 2: An experiment requires heating this compound. What are the safest methods?
Heating this compound above its flash point necessitates a rigorous approach to prevent ignition.
-
Indirect Heating: Never heat this compound with an open flame. Use a controlled, indirect heating method such as a heating mantle, a sand bath, or a water bath connected to a temperature controller. This provides even heating and minimizes the risk of creating localized hot spots that could exceed the autoignition temperature.
-
Work in a Fume Hood: All heating operations must be conducted within a certified chemical fume hood to contain and exhaust any vapors.
-
Use a Closed or Vented System: For refluxing or distillation, use a properly assembled, closed glassware system that includes a condenser to prevent the escape of flammable vapors. Ensure the system is vented to prevent pressure buildup.
-
Grounding and Bonding: If transferring this compound from a larger container to your reaction vessel, ensure both containers are properly grounded and bonded to prevent static electricity discharge, which can be an ignition source.[10][11]
-
Peroxide Precaution: Before heating, especially if the solvent has been stored for an extended period, it is crucial to test for the presence of explosive peroxides.[10] this compound can form peroxides upon exposure to air and light, which can detonate when heated.[3][10]
Scenario 3: A fire involving this compound has started in a beaker. What is the appropriate response?
-
Activate Alarm and Alert: Immediately activate the nearest fire alarm and alert everyone in the laboratory.
-
Assess and Evacuate: If the fire is small and you are trained and confident in using a fire extinguisher, you may attempt to extinguish it. If the fire is large or spreading, evacuate the area immediately.
-
Correct Extinguishing Agent: For a small this compound fire, use a Class B fire extinguisher, such as a dry chemical (ABC) or carbon dioxide (CO2) extinguisher.[6][12] Do not use water, as it is less dense than this compound and will spread the flammable liquid.[13]
-
Application Technique: Aim the extinguisher at the base of the fire.
-
Do Not Re-enter: Once you have evacuated, do not re-enter the laboratory. Inform emergency responders about the nature and location of the fire.
Frequently Asked Questions (FAQs)
Q1: What are the primary storage requirements for this compound to minimize flammability risks?
This compound should be stored in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[11][14] It must be kept in tightly sealed containers, preferably under a nitrogen blanket, to prevent both evaporation and the formation of explosive peroxides.[4][10] Store it separately from strong oxidizing agents like nitric acid, perchlorates, and peroxides, as these can react violently.[3][6] The storage area should be designated for flammable liquids and equipped with appropriate fire suppression systems.
Q2: Can I store this compound in a standard laboratory refrigerator?
No. Standard laboratory refrigerators contain internal ignition sources (e.g., lights, thermostats) that can ignite flammable vapors. This compound must only be stored in a refrigerator specifically designed and rated for the storage of flammable materials (often called "explosion-proof" or "flammable-safe").
Q3: How can I test for the presence of peroxides in this compound?
Commercially available peroxide test strips are a common and effective method. A small amount of the solvent is applied to the strip, and a color change indicates the presence and approximate concentration of peroxides. If peroxides are present at a hazardous level, the solvent should be treated to remove them or disposed of as hazardous waste. Do not distill or evaporate a solvent that contains high levels of peroxides.[10]
Q4: What type of personal protective equipment (PPE) is necessary when handling this compound?
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[15]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[8]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[14]
-
Respiratory Protection: In cases of poor ventilation or when dealing with large quantities, a respirator with an organic vapor cartridge may be necessary.[8]
Experimental Protocol: Safe Heating of this compound
This protocol outlines a standard procedure for heating this compound under reflux, incorporating critical safety measures.
-
Pre-Experiment Checklist:
-
Verify the chemical fume hood is functioning correctly.
-
Ensure a Class B fire extinguisher is accessible.
-
Test the this compound for peroxides if it has been stored for an extended period.
-
Don appropriate PPE (goggles, gloves, lab coat).
-
-
Apparatus Setup:
-
Assemble the reflux apparatus (round-bottom flask, condenser, and drying tube) inside the chemical fume hood.
-
Ensure all glassware is free of cracks and defects.
-
Use a heating mantle as the heat source, placed on a lab jack for easy removal.
-
Securely clamp the flask and condenser.
-
-
Procedure:
-
Add the this compound and any reactants to the round-bottom flask.
-
Connect the condenser to a water source, ensuring water flows in at the bottom and out at the top.
-
Slowly increase the temperature of the heating mantle to bring the solvent to a gentle reflux.
-
Monitor the reaction closely.
-
-
Shutdown:
-
Once the reaction is complete, turn off the heating mantle and lower it away from the flask.
-
Allow the apparatus to cool to room temperature before dismantling.
-
Properly dispose of all waste materials according to institutional guidelines.
-
Logical Workflow for Risk Assessment
The following diagram illustrates the essential steps in conducting a risk assessment before working with this compound.
Caption: Risk assessment workflow for this compound.
References
-
PubChem. (n.d.). Decalin. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: this compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety and Handling of this compound (CAS 91-17-8) in Industrial Settings. Retrieved from [Link]
-
Monument Chemical. (2021). This compound (DHN). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, mixture of cis and trans, 98%. Retrieved from [Link]
-
CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade. Retrieved from [Link]
-
Canyon Components. (n.d.). This compound Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound-d18, 99.5 atom % D. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1548 - this compound (cis/trans isomer mixture). Retrieved from [Link]
-
Solstice Advanced Materials. (n.d.). This compound, mixture of cis + trans. Retrieved from [Link]
-
OTTO CHEMIE PVT LTD. (n.d.). MSDS - this compound. Retrieved from [Link]
-
Industrial Specialties Mfg. (2024). Chemical Compatibility Guide. Retrieved from [Link]
-
Industrial Specialties Mfg. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]
-
CELLTREAT Scientific Products. (n.d.). Chemical Compatibility Guide Polypropylene. Retrieved from [Link]
Sources
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 3. This compound | 91-17-8 [chemicalbook.com]
- 4. monumentchemical.com [monumentchemical.com]
- 5. 顺式十氢萘 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nbinno.com [nbinno.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
- 12. Page loading... [wap.guidechem.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. ICSC 1548 - this compound (cis/trans isomer mixture) [chemicalsafety.ilo.org]
- 15. cdnisotopes.com [cdnisotopes.com]
Technical Support Center: High-Purity Decahydronaphthalene Distillation
Welcome to the technical support center for the purification of decahydronaphthalene (decalin). This guide is designed for researchers, scientists, and drug development professionals who require high-purity decalin isomers for their work. As a widely used solvent and a core structural motif in many complex molecules, achieving high isomeric purity of decalin is often a critical, yet challenging, step.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate the intricacies of separating cis- and trans-decahydronaphthalene.
Fundamental Principles: The Challenge of Decalin Isomer Separation
This compound exists as two primary stereoisomers: cis-decalin and trans-decalin.[2][3] These isomers arise from the way the two cyclohexane rings are fused together. While chemically similar, they have distinct physical properties and thermodynamic stabilities, with the trans isomer being more stable due to lower steric strain.
The primary challenge in their separation lies in their very close boiling points. This necessitates distillation techniques with high separation efficiency.
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene |
| Boiling Point | ~193-196 °C | ~185-187 °C[4] |
| Melting Point | ~ -43 °C | ~ -32 °C |
| Density (25°C) | ~0.897 g/mL | ~0.870 g/mL |
| Thermodynamic Stability | Less Stable | More Stable |
Given the small boiling point difference (~8 °C), fractional distillation is the most common and effective laboratory technique for separating these isomers.[4][5] For heat-sensitive applications or to prevent potential side reactions, vacuum distillation can be employed to lower the required boiling temperatures.[6][7][8]
Troubleshooting Guide: Distillation Issues & Solutions
This section addresses specific problems you may encounter during the distillation of this compound.
Question: Why am I getting poor separation between the cis and trans isomers? My collected fractions are still a mixture.
Answer: This is the most common issue and typically points to insufficient separation efficiency in your distillation column. Several factors could be at play:
-
Insufficient Theoretical Plates: The separation of liquids with close boiling points requires a fractionating column with a high number of theoretical plates.[9][10] A simple distillation setup is inadequate.
-
Solution: Use a packed column (e.g., with Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibria, thereby increasing the number of theoretical plates.[4] For very high purity, a longer column is necessary.
-
-
Incorrect Heating Rate: Heating the distillation flask too quickly will cause vapor to ascend the column too fast, preventing proper equilibrium from being established on the column packing. This effectively reduces the efficiency of your column.
-
Solution: Heat the flask gently and slowly using a heating mantle. The goal is to see a steady, slow rate of distillate collection (e.g., 1-2 drops per second).
-
-
Poor Column Insulation: Heat loss from the column to the environment can disrupt the temperature gradient essential for fractional distillation.
-
Solution: Insulate the fractionating column with glass wool or aluminum foil to ensure an adiabatic process, where heat exchange only occurs between the ascending vapor and descending condensate.
-
-
Flooding or Channeling: Overly vigorous boiling can lead to "flooding," where the entire column fills with liquid, or "channeling," where vapor finds a path of least resistance and avoids proper contact with the packing.
-
Solution: Reduce the heating rate. If the packing is old or poorly set, it may need to be repacked to ensure it is uniform.
-
Question: My distillation temperature is fluctuating and not holding steady at the boiling point of either isomer.
Answer: Unstable temperature readings usually indicate an issue with boiling stability or system pressure.
-
Bumping: The liquid in the distillation flask may be superheating and then boiling in large, abrupt bursts. This sends large, uneven pulses of vapor into the column.
-
Solution: Always use boiling chips or a magnetic stir bar in the distillation flask to promote smooth, even boiling.
-
-
Inconsistent Heat Source: A fluctuating heat source will lead to unstable boiling.
-
Solution: Use a well-regulated heating mantle connected to a variable transformer for precise temperature control. Avoid direct flame heating.
-
-
(For Vacuum Distillation) Unstable Vacuum: If you are distilling under reduced pressure, fluctuations in the vacuum level will directly cause the boiling point to change.
-
Solution: Check all joints and connections for leaks. Ensure the vacuum pump is operating correctly and is properly sized for your apparatus. Use a manometer to monitor the pressure accurately.
-
Question: I suspect my this compound starting material is old. Are there any risks?
Answer: Yes, the primary risk with aged this compound is the formation of explosive peroxides.[11][12][13] Prolonged exposure to air and light can lead to the accumulation of these hazardous compounds.[11]
-
Causality: Peroxides are less volatile than this compound. During distillation, they become concentrated in the distillation flask as the decalin boils off. This concentration, combined with heat, can lead to a violent explosion.
-
Solution & Validation:
-
NEVER distill a sample suspected of containing peroxides to dryness. Always leave a small amount of liquid in the distillation flask.
-
Test for Peroxides: Before heating, test a small aliquot of your starting material. Standard methods include using potassium iodide (KI) strips or adding a KI solution and checking for the formation of a yellow/brown color (from iodine).
-
Remove Peroxides: If peroxides are present, they must be removed before distillation by washing the decalin with a freshly prepared solution of a reducing agent, such as sodium sulfite or ferrous sulfate.
-
Question: My product yield is very low. Where could the product be going?
Answer: Low recovery can be frustrating. The cause is often mechanical loss or an inefficient setup.
-
System Leaks: In any distillation, but especially under vacuum, leaks are a major cause of lost product. Vapor can escape through poorly sealed joints.
-
Solution: Ensure all ground glass joints are properly sealed. For vacuum distillation, use a high-quality vacuum grease. Check for cracks in the glassware.
-
-
Column Holdup: A significant amount of material can be left coating the surface of the column packing and the inside of the column.
-
Solution: While some holdup is unavoidable, using a column with a smaller diameter or less dense packing can help for small-scale distillations. After the distillation, you can often recover some of this material by washing the column with a low-boiling solvent (which would then need to be evaporated).
-
-
Premature Condensation: If the condenser is not efficient enough, vapor can pass through without condensing and be lost. Conversely, if the column is not insulated, vapor can condense and fall back into the flask before reaching the condenser.
-
Solution: Ensure a good flow of cold water through the condenser. Insulate the column and distillation head properly as mentioned earlier.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective distillation technique for separating decalin isomers? A: Fractional distillation is the most effective and commonly used method due to the small difference in boiling points between the cis and trans isomers.[4] It provides the necessary separation efficiency that simple distillation lacks.
Q2: How can I confirm the purity and isomer ratio of my collected fractions? A: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical method.[4] The two isomers will have distinct retention times on the gas chromatogram, allowing for quantification. The mass spectrometer will confirm the molecular weight (m/z 138) and fragmentation pattern, confirming the identity of the compounds.[4]
Q3: What are the primary safety hazards associated with this compound? A: this compound is a flammable liquid and vapor.[14][15] It can cause severe skin burns and eye damage, and is toxic if inhaled.[14][15] The most significant hidden danger is the potential for explosive peroxide formation upon storage.[11][12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][14]
Q4: Can I use azeotropic or steam distillation to separate the isomers? A: While azeotropic distillation is a powerful technique for separating components with close boiling points, it requires adding a third component (an entrainer) which must then be removed.[16][17] Some patents describe methods using azeotropic or steam distillation for decalin, but for laboratory-scale purification, fractional distillation is far more straightforward and common.[5] Steam distillation, which operates at lower temperatures, can be an option but may be less efficient for achieving very high purity.[5]
Experimental Protocols & Workflows
Protocol 1: Fractional Distillation of cis/trans-Decahydronaphthalene
This protocol describes the separation of a commercial mixture of decalin isomers. The lower-boiling trans-isomer will distill first.[4]
Methodology:
-
Safety Check: Before starting, test the crude this compound for peroxides. Proceed only if the test is negative.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of appropriate size (do not fill more than two-thirds full).
-
Add a magnetic stir bar or boiling chips to the flask.
-
Attach a packed fractionating column (e.g., a 30 cm Vigreux column or one packed with Raschig rings) to the flask.
-
Place a distillation head with a thermometer on top of the column. The top of the thermometer bulb should be level with the side arm leading to the condenser.
-
Attach a condenser and ensure a steady flow of cold water (in at the bottom, out at the top).
-
Use a collection adapter and several receiving flasks to collect the different fractions.
-
-
Distillation:
-
Add the crude this compound to the distillation flask.
-
Begin stirring and gently heat the flask with a heating mantle.
-
Observe the vapor slowly rising through the column. A "reflux ring" of condensing vapor should be visible.
-
Allow the reflux ring to slowly ascend the column. This process, known as equilibration, is crucial for good separation.
-
When the vapor reaches the thermometer, the temperature will rise and stabilize at the boiling point of the first fraction (trans-decalin, ~185-187 °C).
-
Collect this first fraction in a pre-weighed receiving flask. Maintain a slow, steady distillation rate.
-
-
Fraction Collection:
-
Once most of the trans-isomer has distilled, the temperature may drop slightly before rising again. Collect any intermediate "mixed" fraction in a separate flask.
-
When the temperature stabilizes at the boiling point of the cis-isomer (~193-196 °C), switch to a new receiving flask and collect this higher-boiling fraction.[4]
-
-
Shutdown:
-
Stop the distillation before the flask boils to dryness.
-
Turn off the heat and allow the apparatus to cool completely before disassembling.
-
-
Analysis:
-
Analyze the purity of the starting material and the collected fractions using GC-MS to determine the success of the separation.[4]
-
Visualization of Experimental Workflow
Caption: Decision tree for troubleshooting poor isomer separation.
References
-
Carl ROTH. Safety Data Sheet: this compound. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - this compound-d18, 99.5 atom % D. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound (Decalin): A Comprehensive Guide to Its Properties and Uses. Available at: [Link]
-
NIST. Naphthalene, decahydro-, cis-. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. (2020). CN109608300B - Method for rectifying and separating cis-trans this compound.
-
Schultz Canada Chemicals Ltd. This compound. Available at: [Link]
-
Carl ROTH. This compound ≥98 %, for synthesis. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Industrial Processes. Available at: [Link]
- Google Patents. US3880925A - Separation and purification of cis and trans isomers.
-
Triclosan, Carbomer. (2024). Industry analysis of this compound. Available at: [Link]
-
ResearchGate. Separation of cis-/trans-isomers of...this compound on the PCL-PEG-PCL column. Available at: [Link]
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. Available at: [Link]
-
LabTech. (2024). Unlocking High-Purity Separation: The Power of Vacuum Distillation Systems. Available at: [Link]
-
Wikipedia. Vacuum distillation. Available at: [Link]
-
Hawach. High Vacuum Distillation Unit And Application On Natural Product Development. Available at: [Link]
-
Wikipedia. Azeotropic distillation. Available at: [Link]
-
Wikipedia. Fractional distillation. Available at: [Link]
-
The Chemistry Blog. What is Fractional Distillation?. Available at: [Link]
-
Wikipedia. Azeotropic distillation. Available at: [Link]
-
Wikipedia. Decalin. Available at: [Link]
-
NJ.gov. Common Name: this compound HAZARD SUMMARY. Available at: [Link]
-
KLM Technology Group. Troubleshooting Practice in the Refinery. Available at: [Link]
-
Slideshare. Troubleshooting in Distillation Columns. Available at: [Link]
-
Sulzer. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. CN109608300B - Method for rectifying and separating cis-trans this compound - Google Patents [patents.google.com]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. fluentmobile.com [fluentmobile.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound | 91-17-8 [chemicalbook.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Azeotropic distillation [dl1.en-us.nina.az]
- 17. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Reactions in Decalin
Welcome to the technical support guide for utilizing decalin (decahydronaphthalene) as a reaction solvent. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this high-boiling point solvent for challenging chemical transformations. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate common experimental hurdles and ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
1. My reaction is not proceeding as expected. Could the choice of decalin isomer be the issue?
This is a crucial and often overlooked question. Decalin is not a single entity but exists as two distinct diastereomers: cis-decalin and trans-decalin.[1][2] Commercially available decalin is typically a mixture of these isomers, and their respective physical and conformational properties can significantly influence reaction outcomes.
-
Causality Explained: The primary difference lies in their conformational flexibility and stability.
-
trans-Decalin: This isomer is conformationally "locked" and more rigid.[3][4] Its two cyclohexane rings are fused via equatorial bonds, resulting in a flatter, more stable structure (approximately 2.7 kcal/mol more stable than the cis isomer).[5][6] This rigidity can influence the solvation shell around reactants and affect the transition state energies of sterically demanding reactions.
-
cis-Decalin: This isomer is flexible and can undergo ring-flipping, similar to cyclohexane.[1][3][5] This flexibility means that substituents on reacting molecules can experience different steric environments compared to when they are in the trans isomer. The cis isomer also has a higher viscosity and density.[7][8]
-
Troubleshooting Steps:
-
Identify Your Decalin: Check the certificate of analysis (CofA) from your supplier to determine the isomer ratio of your solvent. If it is not specified, consider analyzing it by GC or NMR if your reaction is highly sensitive.
-
Consider the Transition State: For reactions where the transition state is compact, the less viscous and more stable trans-decalin might be favorable. For processes requiring specific conformers of a reactant, the flexible cis-decalin might offer an advantage.
-
Run Controlled Experiments: If you suspect an isomer effect, run small-scale parallel reactions using pure cis-, pure trans-, and the mixed-isomer solvent to definitively identify any performance differences.
| Property | cis-Decalin | trans-Decalin | Justification & Impact |
| Boiling Point | ~196 °C | ~187 °C | The boiling points are close but different, which is relevant for high-precision temperature control.[9] |
| Melting Point | -42.9 °C | -30.4 °C | Both are liquids at standard lab temperatures.[2] |
| Density (at 20°C) | ~0.897 g/cm³ | ~0.870 g/cm³ | cis-Decalin is about 3% denser.[7][8] This can affect phase separation during workup. |
| Dynamic Viscosity | Higher | Lower | The twisted structure of cis-decalin leads to higher viscosity, which can impact mixing and mass transfer.[7][10] |
| Stability | Less Stable | More Stable | trans-Decalin is energetically favored due to fewer steric interactions.[3][5][11] |
| Conformational Flexibility | Flexible (can ring-flip) | Rigid (conformationally locked) | This is a key chemical difference that can influence reaction stereoselectivity and rates.[1][3][4] |
A flowchart to guide the choice between decalin isomers based on reaction characteristics.
2. My starting materials have poor solubility in decalin. How can I resolve this?
Decalin is a non-polar, hydrophobic solvent.[12] It is an excellent solvent for other non-polar compounds like resins, fats, and many hydrocarbons, but it struggles to dissolve polar or ionic species.[12][13]
-
Causality Explained: The principle of "like dissolves like" is at play. Decalin's non-polar nature means it cannot form the strong intermolecular interactions (like hydrogen bonds) needed to effectively solvate highly polar or charged molecules, leading to poor solubility.[12]
Troubleshooting Workflow:
-
Increase Temperature: This is the most straightforward approach. The solubility of most compounds increases with temperature. Since decalin has a high boiling point, you have a wide temperature range to work with.
-
Use a Co-Solvent: If temperature alone is insufficient, adding a small amount of a higher-boiling, more polar co-solvent can dramatically improve solubility. The co-solvent acts as a bridge between the polar reactant and the non-polar bulk solvent.
-
Phase-Transfer Catalysis (PTC): For reactions involving an ionic reactant and an organic substrate, a phase-transfer catalyst can be highly effective. The catalyst ferries the ionic reactant into the organic phase where the reaction can occur.
-
Modify the Reactant: In some cases, a temporary modification of the reactant to a less polar derivative (e.g., protecting a polar functional group) can enable the reaction. This protecting group can be removed after the reaction is complete.
A step-by-step process for addressing poor reactant solubility in decalin.
3. My reaction is running at high temperature (>180 °C). What are the key safety and stability concerns?
Running reactions at high temperatures in decalin requires stringent safety protocols and an awareness of potential solvent degradation.
-
Causality Explained:
-
Peroxide Formation: Like many ether and hydrocarbon solvents, decalin can form explosive hydroperoxides upon exposure to air and light over time.[2][9][14] At high temperatures, the decomposition of these peroxides can be violent.
-
Pressure Build-up: Although the reaction may be run at atmospheric pressure under reflux, heating a sealed system (e.g., in an autoclave or sealed tube) will cause a significant increase in pressure, posing an explosion risk if not properly managed.[15][16]
-
Thermal Stability: While decalin itself is thermally robust, your reactants or products may not be. Prolonged heating can lead to decomposition, resulting in yield loss and complex side-product formation.[15]
-
Mandatory Safety Protocol:
-
Test for Peroxides: ALWAYS test your decalin for peroxides before use, especially if the container has been opened previously. Use commercial peroxide test strips. If peroxides are present, do not proceed.
-
Purge and Maintain Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., Argon or Nitrogen) to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction using a bubbler or balloon.
-
Use Appropriate Equipment:
-
Ensure your glassware has no star cracks or defects.
-
Use a heating mantle with a thermocouple controller for accurate temperature monitoring of the reaction mixture itself, not the mantle surface.[15]
-
Ensure your condenser is adequately sized and has a sufficient flow of coolant to prevent solvent loss.
-
-
Safe Work Practices:
This protocol must be performed by trained personnel with extreme caution behind a blast shield.
-
Confirmation: Confirm the presence of peroxides using a reliable test strip.
-
Setup: In a fume hood, add the contaminated decalin to a separatory funnel.
-
Washing: Prepare a fresh, cold 5-10% (w/v) aqueous solution of sodium metabisulfite or ferrous sulfate. Add a volume of this solution equal to about 20% of the decalin volume to the separatory funnel.
-
Extraction: Stopper the funnel and shake gently, frequently venting to release any pressure. DO NOT shake vigorously. Allow the layers to separate.
-
Repeat: Drain the aqueous layer and repeat the washing step.
-
Testing: After the final wash, test a small sample of the decalin for peroxides again. Repeat the washing if necessary until the test is negative.
-
Drying & Storage: Dry the peroxide-free decalin over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and store it over activated molecular sieves or under nitrogen in a dark, sealed bottle. Add a radical inhibitor like BHT for long-term storage.
4. How do I effectively remove the high-boiling decalin after my reaction is complete?
Removing a solvent with a boiling point near 190 °C is a common challenge that requires techniques beyond simple rotary evaporation at standard pressures.
-
Causality Explained: Decalin's low vapor pressure makes it difficult to evaporate. Applying high heat to a rotary evaporator can cause product decomposition, while the vacuum pumps in many labs are insufficient to significantly lower its boiling point.
Troubleshooting and Methodology:
| Method | Procedure | Pros | Cons |
| High-Vacuum Distillation | Use a short-path distillation apparatus with a high-performance vacuum pump (e.g., diffusion or turbomolecular pump) and a cold trap. | Effective for thermally stable, non-volatile products. Can yield very pure product. | Requires specialized equipment. Not suitable for volatile or thermally sensitive products. |
| Solvent-Swap via Extraction | Dilute the decalin mixture with a low-boiling, non-polar solvent (e.g., hexane, pentane). Perform multiple extractions with an immiscible polar solvent (e.g., acetonitrile, DMSO) in which your product is soluble. | Gentle on the product. Does not require high heat or vacuum. | Product must be soluble in the polar extraction solvent. Can be solvent-intensive. |
| Bulb-to-Bulb Distillation (Kugelrohr) | Ideal for small-scale purification of a non-volatile product. The apparatus is heated under high vacuum, and the decalin condenses in a cooler collection bulb. | Efficient for small scales. Minimizes product loss. | Requires a Kugelrohr apparatus. Not practical for large volumes. |
| Chromatography | Directly load the concentrated reaction mixture onto a silica or alumina column. Elute with a non-polar solvent (e.g., hexane) to wash off the decalin, then increase polarity to elute the product. | Combines purification and solvent removal in one step. | Can require large amounts of solvent. Product must be stable on the chosen stationary phase. |
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the decalin solution with 5-10 volumes of pentane or hexane. This lowers the overall viscosity and facilitates extraction.
-
Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a polar, immiscible solvent in which your product has high solubility (e.g., acetonitrile).
-
Separation: Shake the funnel and allow the layers to separate. The product should preferentially move into the polar layer. Collect the polar layer.
-
Repeat: Extract the remaining pentane/decalin layer 2-3 more times with fresh portions of the polar solvent.
-
Combine & Evaporate: Combine the polar extracts. The polar solvent can now be easily removed using a standard rotary evaporator, leaving behind the decalin-free product.
References
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Validation & Comparative
A Comparative Analysis of Cis- and Trans-Decalin: Stability and Reactivity for the Modern Researcher
In the landscape of saturated bicyclic systems, decalin (decahydronaphthalene) serves as a foundational model for understanding the intricate relationship between stereochemistry, thermodynamic stability, and chemical reactivity. For researchers in drug development and materials science, a nuanced appreciation of the distinct properties of its cis- and trans-isomers is paramount for rational molecular design and synthetic strategy. This guide provides an in-depth, objective comparison of cis- and trans-decalin, substantiated by experimental data and detailed protocols, to empower researchers with actionable insights.
The Tale of Two Isomers: Conformational Analysis and Thermodynamic Stability
Decalin exists as two diastereomers, cis-decalin and trans-decalin, arising from the fusion of two cyclohexane rings. Their fundamental difference lies in the relative orientation of the hydrogen atoms at the bridgehead carbons (C9 and C10). In cis-decalin, these hydrogens are on the same side of the ring system, whereas in trans-decalin, they are on opposite sides. This seemingly subtle stereochemical distinction has profound consequences for their three-dimensional structure and inherent stability.[1][2]
Both isomers adopt chair conformations for their six-membered rings to minimize angle and torsional strain.[1] However, the fusion of these chairs dictates their overall shape and energetic profile.
Trans-Decalin: A Portrait of Rigidity and Stability
The trans-isomer is characterized by a relatively flat and rigid structure.[2][3] This rigidity stems from the fact that the two cyclohexane rings are fused via equatorial-equatorial bonds.[4] A crucial consequence of this arrangement is that trans-decalin is "conformationally locked"; it cannot undergo the chair-flipping inversion characteristic of a single cyclohexane ring.[1][5] Such an inversion would necessitate the bridgehead carbons spanning diaxial positions, an energetically prohibitive conformation due to extreme angle strain.
Cis-Decalin: Flexibility at a Cost
In contrast, cis-decalin possesses a bent, "V" shape and is conformationally mobile.[2][3] The ring fusion involves one axial and one equatorial bond.[4] This arrangement allows for a concerted ring flip, where both chair conformations invert, leading to a mirror-image conformer of equal energy. The barrier to this inversion is approximately 14 kcal/mol.[4]
This flexibility, however, comes at an energetic price. The cis-conformation forces unfavorable steric interactions, primarily in the form of three additional gauche-butane interactions compared to the trans-isomer. These interactions arise between the carbon atoms of the two rings. This steric strain renders cis-decalin thermodynamically less stable than its trans counterpart.
Quantitative Assessment of Stability: Thermodynamic Data
The greater stability of trans-decalin is not merely a qualitative observation but is firmly supported by quantitative thermodynamic data. The most direct measure of this stability difference comes from the heat of combustion.
| Isomer | Heat of Combustion (kcal/mol) | Enthalpy of Formation (kcal/mol) | Relative Energy (kcal/mol) |
| Cis-Decalin | -1502.9 | -52.4 | +2.7 |
| Trans-Decalin | -1500.2 | -55.1 | 0 |
Data compiled from various sources.
As the data indicates, the combustion of cis-decalin releases more energy, signifying its higher internal energy content. The energy difference between the two isomers is approximately 2.7 kcal/mol , a value that consistently emerges from experimental measurements and computational studies.[4]
Experimental Protocols for Characterization and Isomerization
A cornerstone of scientific integrity is the ability to validate claims through experimentation. The following protocols provide detailed methodologies for key experiments that differentiate and interconvert the decalin isomers.
Spectroscopic Differentiation: A Guide to NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique to distinguish between cis- and trans-decalin based on their distinct symmetries and conformational dynamics.
Step-by-Step NMR Analysis:
-
Sample Preparation: Prepare a solution of the decalin isomer (or a mixture) in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Trans-Decalin: Due to its rigid, conformationally locked structure, the axial and equatorial protons are in distinct chemical environments and do not interconvert. This results in a complex, broad multiplet in the ¹H NMR spectrum, as the signals for the different protons overlap.[6][7]
-
Cis-Decalin: The rapid ring-flipping at room temperature averages the chemical environments of the axial and equatorial protons. Consequently, the ¹H NMR spectrum of cis-decalin displays a single, sharp, and averaged signal.[7][8]
-
-
¹³C NMR Spectroscopy:
-
Trans-Decalin: The C₂ symmetry of the molecule results in three distinct signals in the ¹³C NMR spectrum.
-
Cis-Decalin: The rapid conformational inversion also averages the carbon environments, leading to a simpler spectrum with only two signals.
-
-
Variable-Temperature (VT) NMR (for Cis-Decalin): To observe the individual conformers of cis-decalin, the ring flip can be slowed down by lowering the temperature of the NMR experiment. As the temperature decreases, the single sharp peak in the ¹H NMR spectrum will broaden and eventually resolve into a more complex pattern representative of a single, "frozen" conformer.
Thermodynamic Interconversion: Acid-Catalyzed Isomerization of Cis- to Trans-Decalin
This experiment provides a practical demonstration of the greater thermodynamic stability of trans-decalin. The acid-catalyzed isomerization allows the less stable cis-isomer to convert to the more stable trans-isomer, reaching an equilibrium that heavily favors the latter.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a known quantity of cis-decalin (e.g., 5 g). Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like palladium on carbon (Pd/C).
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The progress of the isomerization can be monitored over time by taking small aliquots from the reaction mixture.
-
Work-up: After a designated time (or when equilibrium is reached), cool the reaction mixture to room temperature. If a liquid acid was used, carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a water wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄) and filter.
-
Analysis: Analyze the product mixture using Gas Chromatography (GC) or NMR spectroscopy to determine the ratio of cis- to trans-decalin. The equilibrium mixture will be predominantly composed of the more stable trans-isomer.
Comparative Reactivity: A Tale of Two Transition States
The differences in stability and conformational flexibility between cis- and trans-decalin directly influence their chemical reactivity. In general, the less stable cis-isomer, with its higher ground-state energy, is the more reactive of the two.
Dehydrogenation: The Impact of Steric Accessibility
Catalytic dehydrogenation of decalin to naphthalene is a reaction of significant interest, particularly in the context of hydrogen storage. Experimental studies have consistently shown that cis-decalin undergoes dehydrogenation at a faster rate than trans-decalin .
This can be attributed to the steric accessibility of the C-H bonds in the more flexible and higher-energy cis-isomer. The "V" shape of cis-decalin allows for more favorable interaction with the catalyst surface. In contrast, the rigid and more sterically hindered nature of trans-decalin impedes its approach to the active sites of the catalyst.
Experimental Data: Dehydrogenation Rates
Kinetic studies on the dehydrogenation of decalin isomers over a Pt/C catalyst have shown that in the temperature range of 300–340 °C, the conversion of the cis-isomer approaches maximum values, while the conversion of the trans-isomer barely reaches 70%.[9]
Substitution and Elimination Reactions: The Role of Conformational Rigidity
The conformational constraints of the decalin ring system play a critical role in determining the outcome of substitution and elimination reactions, particularly those with specific stereochemical requirements like the E2 elimination.
E2 Elimination in Decalin Derivatives:
The E2 (bimolecular elimination) reaction requires an anti-periplanar arrangement of the leaving group and a β-hydrogen. This stereochemical constraint is readily met in the flexible cis-decalin system through ring flipping. However, in the rigid trans-decalin system, the substituents are locked in either axial or equatorial positions.
Consider the E2 elimination of a substituted chlorodecalin. For elimination to occur, the chlorine atom and a hydrogen on an adjacent carbon must be in a diaxial arrangement.
-
In a cis-chlorodecalin , ring flipping can place the chlorine in an axial position, allowing for E2 elimination to proceed.
-
In a trans-chlorodecalin with an equatorial chlorine, the molecule is locked in this conformation. Since there is no anti-periplanar β-hydrogen, the E2 reaction is significantly hindered or may not occur at all.[10][11][12]
This difference in reactivity based on conformational rigidity is a powerful tool in stereoselective synthesis.
Solvolysis Reactions:
The rates of solvolysis reactions, such as those involving decalin tosylates, are also influenced by the stereochemistry of the leaving group. The rigid nature of the trans-decalin framework can lead to significant rate differences between axial and equatorial leaving groups due to factors like steric hindrance and participation of neighboring groups. While specific rate data for decalin tosylates is extensive, a general principle is that the accessibility of the reaction center and the ability to achieve a stable transition state geometry are key determinants of reactivity.
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key structural features and reaction pathways.
Caption: Conformational and energetic comparison of cis- and trans-decalin.
Caption: Relative rates of catalytic dehydrogenation.
Conclusion: A Tale of Two Isomers with Divergent Fates
The seemingly minor stereochemical difference at the ring junction of cis- and trans-decalin leads to a cascade of consequences that profoundly impact their stability and reactivity. Trans-decalin, with its rigid and strain-free conformation, represents a thermodynamic sink, while the flexible yet strained cis-isomer exists at a higher energy level. This energetic disparity dictates that cis-decalin is the more reactive of the two, a principle that holds true in reactions ranging from catalytic dehydrogenation to stereospecific eliminations.
For the researcher engaged in the design and synthesis of complex molecules, a thorough understanding of these principles is not merely academic; it is a practical necessity. The ability to predict and control the stereochemical outcome of reactions involving fused ring systems is a critical skill, and the decalin isomers provide an enduring and instructive model.
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-
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-
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-
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A Researcher's Guide to High-Temperature Synthesis: Navigating Solvent Alternatives Beyond Decahydronaphthalene
In the landscape of high-temperature organic and materials synthesis, decahydronaphthalene, or Decalin, has long been a stalwart solvent. Its high boiling point (189-191 °C), chemical stability, and capacity to dissolve a broad spectrum of organic compounds have cemented its role in demanding reaction environments, from nanoparticle synthesis to polymerization.[1][2] However, the evolving priorities of modern chemistry—encompassing greener processes, enhanced safety protocols, and the need for solvents with specific functionalities—compel us to look beyond this traditional workhorse.
This guide provides an in-depth comparison of viable alternatives to Decalin for high-temperature applications. We will move beyond a simple listing of properties to explore the causality behind solvent selection, offering field-proven insights to inform your experimental design. Every claim is substantiated with experimental context and authoritative references, ensuring a trustworthy and scientifically rigorous resource for researchers, scientists, and drug development professionals.
The Physicochemical Landscape: A Comparative Overview
The selection of a high-temperature solvent is a multi-parameter decision. While the boiling point is the primary gatekeeper, properties like polarity, stability, and interaction with reagents are critical for reaction success. Decalin is a nonpolar, aprotic solvent, which defines its utility and its limitations. The alternatives presented here span a range of polarities and functionalities, opening new possibilities for reaction design.
| Property | This compound (Decalin) | Tetralin | Diphenyl Ether | Sulfolane | Propylene Carbonate | Ethylene Glycol |
| Boiling Point (°C) | 189–191[1][3][4] | 206–208[5] | 258–259[6] | 285[7] | 242[8] | 197.3[9] |
| Melting Point (°C) | -125 (mixture)[1][3] | -35.8[5] | 26–29[6] | 27.5[7] | -48.8[8] | -12.9[9] |
| Density (g/mL at 25°C) | ~0.896[1] | 0.970[5] | 1.07 | 1.261 | 1.205[8] | 1.113[9] |
| Flash Point (°C) | 57–58[1] | 77[5] | 115 | 165 | 132[8] | 111 |
| Dipole Moment (D) | ~0 | ~0.5 | 1.15 | 4.7 | 4.9[8] | 2.28 |
| Dielectric Constant (20°C) | ~2.2 | ~2.8 | 3.69 | 43.4[10] | 64.9 | 37.7 |
| Solubility in Water | Insoluble[1] | Insoluble[5] | Insoluble | Miscible[7] | Very Soluble[8] | Miscible[9] |
| Solvent Type | Nonpolar, Aprotic | Nonpolar, Aprotic (H-donor) | Polar, Aprotic | Polar, Aprotic | Polar, Aprotic | Polar, Protic |
Deep Dive into the Alternatives: Functionality and Application
Choosing the right solvent requires understanding its chemical personality. Below, we dissect the leading alternatives, explaining their unique advantages and proven applications.
Tetralin (1,2,3,4-Tetrahydronaphthalene)
Tetralin is structurally similar to Decalin but with one aromatic ring, which fundamentally alters its reactivity. Its most significant characteristic is its ability to act as a hydrogen-donor solvent at high temperatures.[5]
-
Expertise & Experience: The benzylic C-H bonds in Tetralin are relatively weak and can cleave homolytically under thermal stress. This makes it an ideal medium for reactions where radical stabilization via hydrogen atom transfer is crucial. In direct coal liquefaction, for example, Tetralin transfers hydrogen to thermally generated coal fragments, preventing their recombination into coke and increasing the yield of liquid fuels.[11] Studies show that at 420°C, Tetralin's primary role shifts from merely transferring active hydrogen to actively dehydrogenating to provide it.[11]
-
Trustworthiness: Its utility is well-documented in applications requiring controlled radical processes. It is a logical first choice when moving from a purely inert solvent like Decalin to one that can participate mechanistically in the reaction.
-
Best For: Coal liquefaction, biomass conversion, and reactions involving thermal decomposition where radical capping is beneficial.
Diphenyl Ether & Eutectic Mixtures
With a boiling point cresting 250°C, diphenyl ether grants access to exceptionally high reaction temperatures.[6] It is often used in a eutectic mixture with biphenyl (73.5% diphenyl ether, 26.5% biphenyl), commercially known as Dowtherm A, which lowers the melting point and provides a broad liquid range.[12]
-
Expertise & Experience: Diphenyl ether is a staple in high-temperature polycondensation reactions, particularly for synthesizing polyesters and polyimides.[13][14] Its high boiling point is essential for driving off condensation byproducts like water or alcohols, thereby pushing the equilibrium towards high molecular weight polymer formation, as demonstrated in the synthesis of polyesters with molecular weights exceeding 10 kDa.[13]
-
Trustworthiness: While an excellent high-temperature medium, its major practical drawback is its high boiling point, which makes it difficult to remove from the final product.[6] Purification often requires washing the solid product with a more volatile solvent. Its peculiar, lingering odor is another practical challenge.[6]
-
Best For: Polycondensation reactions, synthesis of high-performance polymers, and as a heat transfer fluid.
Sulfolane (Tetrahydrothiophene-1,1-dioxide)
Sulfolane is a highly polar, aprotic solvent with exceptional thermal and chemical stability.[7][10] It is stable against strong acids and bases even at elevated temperatures, making it uniquely suited for reactions under harsh conditions.[15][16]
-
Expertise & Experience: Its high polarity and dipole moment (4.7 D) effectively solvate cations, which in turn increases the nucleophilicity of the corresponding anions.[10][15] This property is exploited in halo-exchange reactions (e.g., converting aromatic chlorides to fluorides with KF), where sulfolane's ability to dissolve inorganic salts and enhance nucleophilicity leads to high yields.[15] It is a preferred solvent for many acid-catalyzed reactions, oxidations, and nitrations that would decompose other solvents like DMSO at high temperatures.[10][15]
-
Trustworthiness: While thermally stable, it can slowly decompose above 220°C, forming sulfur dioxide.[16] Contamination with oxygen or chlorides can also lead to corrosion at high temperatures.[16] It is more toxic than many common dipolar aprotic solvents, but its very low skin penetration is a significant safety advantage over solvents like DMSO or DMF.[10][15]
-
Best For: Reactions with inorganic salts (e.g., nucleophilic aromatic substitution), processes requiring extreme acid or base stability, and extractive distillation of aromatics.[7][17]
Propylene Carbonate (PC)
Propylene carbonate is emerging as a premier "green" solvent alternative.[18][19] It is biodegradable, has low toxicity, a high boiling point (242°C), and low vapor pressure.[18][19] Critically, it can be synthesized with 100% atom economy from propylene oxide and carbon dioxide, a renewable feedstock.[19][20]
-
Expertise & Experience: As a polar aprotic solvent, PC is an effective substitute for traditional solvents like DMF and NMP.[19] Its utility has been demonstrated in palladium-catalyzed cross-coupling reactions. For instance, it serves as a sustainable medium for the Suzuki-Miyaura reaction, allowing for higher reaction temperatures (up to 155°C) which can decrease reaction times and catalyst loading.[20]
-
Trustworthiness: One must consider its reactivity. Under strongly basic conditions and high temperatures, the carbonate ring can be opened by nucleophiles.[20] This was observed as a side reaction in a Suzuki coupling involving a pyridazinone substrate, where the base induced deprotonation followed by ring-opening of the PC solvent.[20]
-
Best For: Green chemistry applications, palladium-catalyzed cross-couplings, and as a safer, more sustainable replacement for NMP or DMAC.
Ethylene Glycol (EG)
While its boiling point is closer to that of Decalin, ethylene glycol's character is vastly different. As a polar, protic solvent, its two hydroxyl groups enable it to form strong hydrogen bonds and act as a coordinating agent.[21]
-
Expertise & Experience: Ethylene glycol is widely used in the solvothermal synthesis of nanoparticles.[22] It acts not only as a high-temperature solvent but also as a reducing agent and a capping agent, controlling the size and morphology of the resulting nanomaterials. By simply adjusting synthesis parameters within an ethylene glycol-water system, the morphology of CeO₂ can be tailored from solid spheres to hollow or multilayered structures.[22]
-
Trustworthiness: Its protic nature means it is unsuitable for reactions involving reagents that are sensitive to acidic protons, such as strong bases, Grignard reagents, or certain organometallic catalysts. The presence of hydroxyl groups can lead to side reactions.
-
Best For: Solvothermal and hydrothermal synthesis of inorganic nanomaterials, and as a reaction medium where a high-boiling, protic, and coordinating solvent is required.[23]
Ionic Liquids (ILs) & Deep Eutectic Solvents (DESs)
These two classes represent the frontier of solvent technology, offering unparalleled tunability.
-
Ionic Liquids (ILs): These are salts with melting points below 100°C.[24] Their key advantages are negligible vapor pressure (eliminating VOC emissions), high thermal stability (often up to 300-400°C), and the ability to be "designer solvents" where the cation and anion can be modified to tune properties like polarity and miscibility.[24][25][26] This makes them highly attractive for high-temperature processes where product isolation and catalyst recycling are priorities.[25]
-
Deep Eutectic Solvents (DESs): DESs are formed by mixing a quaternary ammonium salt (like choline chloride) with a hydrogen bond donor (like urea or ethylene glycol).[27][28] This creates a eutectic mixture with a melting point far lower than its individual components.[27][29] They share many of the green credentials of ILs but are often cheaper, easier to prepare, and more biodegradable.[29] Their thermostability can be excellent, with certain types remaining stable up to 200°C or even 250°C.[30] They have shown promise in facilitating faster and more controlled polymerizations compared to conventional solvents.[31]
Workflow & Protocol Corner
A self-validating protocol is the cornerstone of reproducible science. Below is a generalized workflow for high-temperature synthesis and a specific experimental protocol for nanoparticle synthesis, a common application for these solvents.
General Workflow for High-Temperature Synthesis
This diagram outlines the critical steps and decision points in a typical high-temperature reaction setup.
Caption: Generalized workflow for high-temperature synthesis.
Solvent Selection Logic
The choice of solvent is not arbitrary. This decision tree illustrates the logical process based on reaction requirements.
Caption: Decision tree for high-temperature solvent selection.
Experimental Protocol: Synthesis of Metal Oxide Nanoparticles in Ethylene Glycol
This protocol details a representative solvothermal synthesis where ethylene glycol serves as both a high-boiling solvent and a reducing agent.
Objective: To synthesize uniform metal oxide nanoparticles (e.g., Fe₃O₄) via a polyol process.
Materials:
-
Metal precursor (e.g., Iron(III) acetylacetonate, Fe(acac)₃)
-
Ethylene Glycol (High Purity)
-
Surfactant/Stabilizer (e.g., Oleylamine)
-
Precipitating Agent (e.g., Sodium Acetate)
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
High-temperature thermocouple probe
-
Heating mantle with magnetic stirrer
-
Schlenk line for inert gas (Argon or Nitrogen)
-
Ethanol and Hexane for washing
-
Centrifuge
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the condenser, thermocouple, and a rubber septum for inert gas purging. Ensure all glassware is oven-dried to remove moisture.
-
Inert Atmosphere: Purge the entire system with Argon or Nitrogen for at least 20 minutes to create an oxygen-free environment. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Loading: Under a positive flow of inert gas, add the metal precursor (e.g., 2 mmol Fe(acac)₃), precipitating agent (e.g., 10 mmol sodium acetate), and surfactant (e.g., 6 mmol oleylamine) to the flask.
-
Solvent Addition: Add 100 mL of ethylene glycol to the flask via syringe or cannula.
-
Heating Ramp: With vigorous stirring, begin heating the mixture. Set the heating mantle to ramp up to the target reaction temperature (e.g., 195°C) over 30 minutes. The causality here is critical: a controlled ramp rate ensures uniform nucleation of nanoparticles, leading to a narrower size distribution.
-
Reaction Maintenance: Hold the reaction at the target temperature for the desired duration (e.g., 2 hours). The high boiling point of ethylene glycol allows for reflux at a temperature sufficient for precursor decomposition and crystal growth.[9][21] During this time, the ethylene glycol can also act as a mild reducing agent, facilitating the formation of the desired metal oxide phase.
-
Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature naturally. Do not quench rapidly, as this can introduce defects in the nanocrystals.
-
Isolation and Purification:
-
Transfer the cooled, dark suspension to centrifuge tubes.
-
Add an excess of ethanol to precipitate the nanoparticles. The nanoparticles are typically stabilized by a hydrophobic surfactant and are thus insoluble in the now polar ethanol/glycol mixture.
-
Centrifuge the mixture at 8000 rpm for 15 minutes. Discard the supernatant.
-
Re-disperse the nanoparticle pellet in a small amount of hexane. Repeat the ethanol precipitation and centrifugation process two more times to remove residual solvent and excess surfactant.
-
-
Final Product: After the final wash, re-disperse the nanoparticle pellet in a nonpolar solvent like hexane or toluene for storage. Characterize the product using techniques such as TEM (for size and morphology) and XRD (for crystal structure).
Conclusion
The selection of a high-temperature solvent is a critical decision that profoundly impacts reaction outcomes, safety, and environmental footprint. While Decalin remains a useful nonpolar solvent, its utility is matched and often surpassed by a host of alternatives. Tetralin offers unique reactivity as a hydrogen donor, while diphenyl ether provides access to the highest temperature regimes for polymer synthesis. For reactions requiring high polarity and stability, Sulfolane is an outstanding choice. Looking forward, the development of greener, safer, and more sustainable processes will undoubtedly favor solvents like propylene carbonate and the highly tunable deep eutectic solvents. By understanding the underlying chemical principles and practical considerations of each alternative, researchers can make more informed decisions, unlocking new possibilities in high-temperature synthesis.
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A Comparative Guide to Decalin and Tetralin as Hydrogen Donor Solvents
In the landscape of industrial chemistry, particularly in processes requiring the stabilization of reactive intermediates, such as coal liquefaction, heavy oil upgrading, and biomass conversion, the role of hydrogen donor solvents is paramount. These solvents act as crucial hydrogen reservoirs, transferring hydrogen atoms to stabilize thermally generated free radicals, thereby preventing retrogressive reactions like coking and char formation. This guide provides an in-depth comparative analysis of two commonly employed hydrogen donor solvents: Decahydronaphthalene (Decalin) and Tetrahydronaphthalene (Tetralin). We will explore their performance from the foundational principles of molecular structure and thermodynamics to their demonstrated efficacy in applied settings, supported by experimental data and protocols.
Molecular Structure: The Root of Reactivity
The fundamental difference in the hydrogen-donating capability of tetralin and decalin originates from their distinct molecular structures.
-
Decalin (C₁₀H₁₈): A fully saturated bicyclic alkane, existing as cis and trans isomers. All carbon-hydrogen bonds in decalin are standard aliphatic C-H bonds (secondary or tertiary).
-
Tetralin (C₁₀H₁₂): A partially saturated hydrocarbon, comprising one aromatic ring and one saturated cyclohexane ring fused together. This structure contains four crucial benzylic C-H bonds on the saturated ring, adjacent to the aromatic system.
The presence of the aromatic ring in tetralin is the single most important factor influencing its efficacy as a hydrogen donor.
Thermodynamics and Kinetics: Why Tetralin is a Superior Donor
The ease with which a solvent can donate a hydrogen atom is primarily governed by the Bond Dissociation Energy (BDE) of its C-H bonds. The BDE is the energy required to break a bond homolytically, forming two radicals. A lower BDE signifies a weaker bond, which is more readily cleaved, making the molecule a more effective and kinetically faster hydrogen donor.[1][2]
The benzylic C-H bonds in tetralin are significantly weaker than the aliphatic C-H bonds in decalin. This is because the resulting benzylic radical (the tetralinyl radical) is stabilized by resonance, with the unpaired electron delocalizing into the adjacent aromatic π-system.[3] The alkyl radical formed from decalin has no such resonance stabilization.
This energetic difference translates directly into reaction kinetics. Under typical process conditions (350-450°C), tetralin donates hydrogen much more readily than decalin. The dehydrogenation of tetralin to naphthalene is a key reaction pathway for hydrogen donation.[4][5] Conversely, decalin is less effective because the higher energy required to break its C-H bonds makes it a slower hydrogen donor.[6]
Comparative Data Summary
| Property | Tetralin (1,2,3,4-Tetrahydronaphthalene) | Decalin (this compound) | Rationale for Difference |
| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₈ | Tetralin is partially hydrogenated naphthalene. |
| Molecular Weight | 132.21 g/mol | 138.25 g/mol | Higher hydrogen content in decalin. |
| Hydrogen Content | 9.15% by weight | 13.12% by weight | Decalin is fully saturated. |
| Key C-H BDE | ~83-85 kcal/mol (Benzylic) | ~95-98 kcal/mol (Secondary Aliphatic) | Resonance stabilization of the tetralinyl radical. |
| Primary Dehydrogenation Product | Naphthalene | Tetralin, then Naphthalene | Tetralin readily aromatizes by donating 4 H-atoms.[7] |
| Coke Reduction Efficacy * | Excellent (Reduces coke from 17 to 2 wt.%) | Moderate (Reduces coke from 17 to 6 wt.%) | Lower BDE allows for more effective radical capping.[6] |
| Data from a comparative study on the thermal cracking of a West Texas residuum at 449°C.[6] |
Performance in Application: Heavy Oil Upgrading
Experimental evidence robustly supports the theoretical superiority of tetralin. A key study evaluated the ability of various solvents to prevent coke formation during the thermal cracking of a heavy oil residuum.[6] In this work, when the residuum was cracked alone, it produced 17 wt.% coke.
-
When mixed with decalin , the coke yield was significantly reduced to 6 wt.% .
-
When mixed with tetralin , the coke yield was drastically reduced to only 2 wt.% .
These results clearly demonstrate that tetralin is substantially more effective at quenching the free radical reactions that lead to coke formation.[6] In direct coal liquefaction, tetralin's transformation rate, and thus its hydrogen-donating activity, increases significantly with temperature. At 380°C, its transformation rate is around 35%, acting primarily as a hydrogen shuttle, while at 420°C, the rate increases to over 52%, where it actively provides hydrogen through its own dehydrogenation to naphthalene.[4][5][8]
Experimental Protocol: Evaluating Hydrogen Donor Performance
To provide a tangible framework for researchers, we outline a validated experimental protocol for comparing the hydrogen-donating performance of solvents like tetralin and decalin in a direct coal liquefaction context. This protocol is adapted from methodologies reported in the literature.[4][5]
Objective:
To quantify the conversion of the hydrogen donor solvent and analyze the resulting liquid products under simulated direct coal liquefaction conditions.
Materials & Equipment:
-
High-pressure autoclave reactor (e.g., 50-100 mL) with temperature and pressure controls.
-
Coal sample (e.g., Wucaiwan coal), ground to <200 mesh and dried.
-
Hydrogen Donor Solvents: Tetralin (AR grade) and Decalin (AR grade).
-
Catalyst: Fe₂O₃ (optional, but common in liquefaction).
-
High-pressure H₂ gas cylinder.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for liquid product analysis.
-
Gas Chromatograph (GC) with a thermal conductivity detector (TCD) for gas analysis.
Step-by-Step Methodology:
-
Reactor Loading:
-
Weigh and transfer 2.0 g of the dried coal sample and 4.0 g of the chosen hydrogen donor solvent (tetralin or decalin) into the autoclave. This 2:1 solvent-to-coal ratio is a common standard.
-
Rationale: This ratio ensures sufficient solvent is present to act as both a slurry medium and a hydrogen source.
-
-
Catalyst Addition:
-
Add the catalyst, for example, Fe₂O₃, typically at a loading of 3 wt.% relative to the coal mass.
-
Rationale: Iron-based catalysts are cost-effective and known to promote hydrogenation and cracking reactions.
-
-
System Purge and Pressurization:
-
Seal the autoclave. Purge the system 3-4 times with low-pressure H₂ to remove air.
-
Pressurize the autoclave to the desired initial pressure (e.g., 5 MPa) with H₂.
-
Rationale: Removing oxygen prevents unwanted oxidation side reactions. The initial H₂ pressure provides the driving force for hydrogenation and helps maintain a hydrogen-rich atmosphere.
-
-
Reaction Execution:
-
Begin heating the reactor to the target temperature (e.g., 420°C) while stirring.
-
Once the target temperature is reached, maintain the reaction for a set duration (e.g., 60 minutes).
-
Rationale: 420°C is a typical temperature for direct coal liquefaction, balancing reaction rates against excessive gas formation.
-
-
Cooling and Product Collection:
-
After the reaction time, terminate heating and allow the autoclave to cool to room temperature.
-
Collect the gas-phase products in a gas bag for subsequent GC analysis.
-
Carefully open the reactor and collect the liquid and solid mixture.
-
-
Product Separation and Analysis:
-
Separate the liquid products from the solid residue via filtration or centrifugation.
-
Dilute a sample of the liquid product in a suitable solvent (e.g., hexane).
-
Analyze the diluted liquid sample using GC-MS to identify and quantify the components. Pay close attention to the concentrations of the original donor solvent (tetralin/decalin) and its dehydrogenated products (naphthalene, etc.).
-
Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, allowing for a precise mass balance on the solvent transformation.[4]
-
Conclusion
While both decalin and tetralin can function as hydrogen donors, tetralin is demonstrably superior in both kinetic and practical terms for applications requiring radical stabilization at high temperatures. This enhanced performance is a direct consequence of its molecular structure: the presence of an aromatic ring weakens the adjacent benzylic C-H bonds, lowering their Bond Dissociation Energy and facilitating a more rapid and efficient hydrogen transfer process. Experimental data from heavy oil upgrading confirms this, showing tetralin to be significantly more effective at inhibiting coke formation than decalin. For researchers and engineers designing processes involving thermal cracking or liquefaction, tetralin represents the more potent choice for maximizing liquid yields and minimizing undesirable solid byproducts.
References
-
Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. (2019). Frontiers in Chemistry. [Link]
-
Possible mechanism of hydrogen transfer or dehydrogenation of tetralin in direct liquefaction process. (2019). ResearchGate. [Link]
-
Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. (2019). PubMed. [Link]
-
Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. (2019). National Institutes of Health (NIH). [Link]
-
Effect of Tetralin, Decalin and Naphthalene as Hydrogen Donors in the Upgrading of Heavy Oils. (2012). ResearchGate. [Link]
-
Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. (2007). ScienceDirect. [Link]
-
Effect of tetralin, decalin and naphthalene as hydrogen donors in the upgrading of heavy oils. (2012). Procedia Engineering. [Link]
-
Chemical reactions showing the donation of four hydrogen atoms for each tetralin molecule. (2015). ResearchGate. [Link]
-
Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. (2020). MDPI. [Link]
-
Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. (2007). The University of Oklahoma. [Link]
-
Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene. (2017). Royal Society of Chemistry. [Link]
-
Thermodynamics of Perhydro-Amaryllidaceae Alkaloids as Liquid Organic Hydrogen Carriers. (2023). arXiv.org. [Link]
-
Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al2O3: Kinetic Modeling. (2015). ResearchGate. [Link]
-
Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. (2021). National Institutes of Health (NIH). [Link]
-
Homolytic C-H Bond Dissociation Energies of Organic Molecules. (2023). Chemistry LibreTexts. [Link]
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Tetralin – Knowledge and References. Taylor & Francis Online. [Link]
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STUDY ON THERMAL CRACKING OF HYDROGENATED AROMATICS USING HIGH-TEMPERATURE CRACKER. (2021). Petroleum Processing and Petrochemicals. [Link]
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Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study. (1996). PubMed. [Link]
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A Senior Application Scientist's Guide to Decahydronaphthalene in Non-Polar Solvent Applications
For the discerning researcher, scientist, or drug development professional, solvent selection is a critical decision that dictates reaction efficiency, product purity, and process safety. This guide provides an in-depth, data-driven comparison of decahydronaphthalene (decalin) against other common non-polar solvents. We will move beyond simple property listings to explore the causal relationships between a solvent's physicochemical characteristics and its performance in demanding applications.
Section 1: Physicochemical Properties - The Foundation of Performance
This compound, a saturated bicyclic hydrocarbon, exists as two stereoisomers: cis-decalin and trans-decalin.[1][2][3] The trans isomer is thermodynamically more stable by approximately 2.7 kcal/mol due to reduced steric strain.[2][4][5] Commercially available decalin is typically a mixture of these isomers.[6][7] Its unique structure imparts a set of physical properties that distinguish it from common acyclic and aromatic non-polar solvents.
A solvent's utility is fundamentally governed by its physical properties. A high boiling point, for instance, is not merely a number; it is a prerequisite for high-temperature reactions, enabling chemists to access higher activation energies and improve reaction kinetics. Similarly, solvency, often quantified by parameters like the Kauri-Butanol (Kb) value, dictates the solvent's ability to dissolve reactants and reagents, which is crucial for homogeneous reaction conditions.[8][9][10][11]
The following table provides a comparative overview of this compound's key properties against those of other widely used non-polar solvents.
Table 1: Comparative Physicochemical Properties of Non-Polar Solvents
| Property | This compound (mixture) | Toluene | Cyclohexane | n-Heptane |
| Boiling Point (°C) | 189-191[6][12][13] | 111 | 81 | 98 |
| Density (g/mL at 25°C) | ~0.88-0.896[6][12] | 0.867 | 0.779 | 0.684 |
| Flash Point (°C) | 57[6][12] | 4 | -20 | -4 |
| Viscosity (cP at 25°C) | ~2.1 | 0.59 | 0.98 | 0.42 |
| Hansen δD (MPa½) | 17.6-18.0[14][15] | 18.0 | 16.8 | 15.3 |
| Hansen δP (MPa½) | ~0[14] | 1.4 | 0.0 | 0.0 |
| Hansen δH (MPa½) | ~0[14] | 2.0 | 0.2 | 0.0 |
| Kauri-Butanol (Kb) Value | ~30-35 (estimated) | 105[10] | 31 | 30 |
| Vapor Pressure (kPa at 20°C) | ~0.14[6] | 2.9 | 10.4 | 6.0 |
Data compiled from various sources. Hansen parameters for this compound can vary slightly based on the cis/trans ratio.
Key Insights from the Data:
-
High Thermal Stability: this compound's exceptionally high boiling point makes it a superior choice for reactions requiring sustained high temperatures, where solvents like heptane or cyclohexane would necessitate high-pressure apparatus.[7][13][16]
-
Moderate Solvency: With an estimated Kauri-Butanol value in the low 30s, decalin is a mild solvent, comparable to aliphatic hydrocarbons.[8][17] This can be advantageous for preventing unwanted side reactions or for processes where selective dissolution is desired. In contrast, toluene's high Kb value indicates its strong solvency for a wider range of organic materials.[10]
-
Enhanced Safety Profile: A significantly higher flash point compared to toluene, cyclohexane, and heptane reduces the risk of ignition, a critical consideration in industrial settings.[18]
-
Low Vapor Pressure: The low vapor pressure minimizes solvent loss through evaporation during high-temperature procedures and reduces worker exposure to volatile organic compounds (VOCs).[6]
Section 2: Performance in Key Applications - Experimental Evidence
Case Study 1: High-Temperature Catalytic Hydrogenation
In many catalytic processes, particularly heterogeneous catalysis, the solvent does more than just dissolve reactants; it can influence the catalyst's activity and selectivity by affecting the binding strength of species on the catalyst surface.[19] For high-temperature hydrogenations, a solvent must be chemically inert under reducing conditions and thermally stable.
This compound is an excellent medium for such reactions. Its saturated nature makes it resistant to hydrogenation itself, ensuring it acts as a spectator solvent. Its high boiling point allows for reactions to be conducted at atmospheric pressure at temperatures that would require an autoclave with lower-boiling solvents.
Experimental Protocol: Comparative Hydrogenation of Naphthalene
This protocol outlines a procedure to compare the performance of this compound and toluene as solvents for the hydrogenation of naphthalene to tetralin.
Materials:
-
Naphthalene
-
5% Palladium on Carbon (Pd/C) catalyst
-
This compound (solvent)
-
Toluene (solvent)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a stirrer, thermocouple, and pressure gauge
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge 10 g of naphthalene, 100 mL of the chosen solvent (decalin or toluene), and 0.5 g of 5% Pd/C catalyst.
-
Inerting: Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas to remove all air.
-
Reaction Conditions: Pressurize the reactor to 10 bar with hydrogen. Begin stirring and heat the reactor to 150°C.
-
Monitoring: Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. Maintain the pressure at 10 bar by feeding hydrogen as needed.
-
Work-up: After 4 hours (or once hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Analysis: Filter the reaction mixture to remove the catalyst. Analyze the filtrate by Gas Chromatography (GC) to determine the conversion of naphthalene and the selectivity for tetralin.
Expected Outcome: While both solvents will facilitate the reaction, this compound's higher boiling point would allow this reaction to be run closer to atmospheric pressure if desired, simplifying the required equipment. Furthermore, its complete saturation prevents any potential competitive hydrogenation, which could be a minor concern with aromatic solvents under certain conditions. The primary performance metric to compare would be the reaction rate and final product distribution.
Diagram: High-Temperature Hydrogenation Workflow
Caption: Experimental workflow for comparative catalytic hydrogenation.
Case Study 2: this compound as a Hydrogen-Donor Solvent
A unique and highly valuable property of this compound, not shared by alkanes or aromatic solvents, is its ability to act as a hydrogen-donor solvent.[20][21] In processes like direct coal liquefaction or certain transfer hydrogenation reactions, decalin can donate hydrogen atoms to a substrate, becoming aromatized to tetralin and then naphthalene in the process.[22] This allows for hydrogenation to occur without the need for high-pressure gaseous hydrogen and a heterogeneous catalyst.
Mechanism of Hydrogen Donation: At elevated temperatures, the C-H bonds in this compound can undergo homolytic cleavage, generating hydrogen radicals that can be transferred to a hydrogen-poor substrate. The driving force is the formation of the more stable aromatic system of naphthalene.
Diagram: Hydrogen Donation from Decalin
Caption: Decalin as a hydrogen-donor solvent.
This property is particularly useful in processing heavy oils and biomass, where it can facilitate cracking and reduce viscosity.[21]
Section 3: Practical Considerations - Safety, Handling, and Environmental Profile
Choosing a solvent extends beyond its chemical performance to encompass safety, handling, and environmental impact.
Table 2: Comparative Safety and Environmental Profile
| Parameter | This compound | Toluene | Cyclohexane | n-Heptane |
| Flash Point (°C) | 57[6][12] | 4 | -20 | -4 |
| Autoignition Temp. (°C) | 250 | 480 | 245 | 215 |
| Explosive Limits (% vol) | 0.7 - 4.9[6] | 1.1 - 7.1 | 1.3 - 7.8 | 1.0 - 6.7 |
| Primary Hazards | Flammable, Skin/Eye Irritant, Aspiration Hazard[23][24] | Flammable, Neurotoxic, Reproductive Hazard | Highly Flammable, Irritant | Highly Flammable, Irritant |
| Biodegradability | Not readily biodegradable[24] | Readily biodegradable | Readily biodegradable | Readily biodegradable |
Key Insights:
-
Handling Safety: this compound's higher flash point makes it significantly less of a fire hazard during handling and storage compared to the other solvents listed.[18] However, like many hydrocarbons, it can form explosive peroxides upon prolonged exposure to air and light, requiring careful storage.[12][25]
-
Health Hazards: While all organic solvents require careful handling with appropriate personal protective equipment (PPE), toluene is noted for its specific reproductive and neurological toxicity. Decalin is primarily an irritant and an aspiration hazard if swallowed.[23][24][26]
-
Environmental Profile: A notable disadvantage of this compound is its poor biodegradability.[24] This contrasts with toluene and simple alkanes, which are more readily broken down in the environment. This factor must be weighed in the context of process containment and waste disposal protocols.
Conclusion: A Decision-Making Framework
This compound is not a universal replacement for other non-polar solvents, but rather a specialized tool offering distinct advantages in specific contexts. Its primary strengths lie in its high thermal stability, enhanced safety profile due to a high flash point, and its unique capability as a hydrogen-donor solvent.
The choice of this compound over other non-polar solvents can be guided by the following decision-making logic:
Diagram: Solvent Selection Logic
Caption: Decision tree for non-polar solvent selection.
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A Researcher's Guide to Differentiating Cis- and Trans-Decalin Isomers Using Spectroscopy
For professionals in chemical synthesis, materials science, and drug development, the precise identification of stereoisomers is not merely an academic exercise—it is a critical determinant of a substance's physical properties and biological activity. The decalin (decahydronaphthalene) system, with its cis and trans diastereomers, serves as a classic and instructive case. The two isomers, while constitutionally identical, possess profoundly different three-dimensional structures which, in turn, impart distinct spectroscopic signatures. This guide provides an in-depth comparison of these spectroscopic differences, supported by experimental data and protocols, to enable unambiguous identification.
The Conformational Imperative: Why Decalin Isomers Behave Differently
The root of all spectroscopic variation between cis- and trans-decalin lies in their conformational dynamics. The two six-membered rings in both isomers adopt chair conformations to minimize strain. However, the manner of their fusion dictates their flexibility.
-
trans-Decalin: The rings are fused via two equatorial-type bonds. This arrangement results in a relatively flat, rigid structure that is "conformationally locked."[1][2] Ring flipping, a characteristic process for a single cyclohexane ring, is energetically prohibitive in trans-decalin as it would require the bridgehead substituents to span an impossible distance.[3][4] This rigidity means that axial and equatorial protons remain in fixed, distinct chemical environments.
-
cis-Decalin: The rings are joined through one axial and one equatorial bond.[1] This fusion creates a bent, "tent-like" shape and, crucially, allows for a concerted ring flip of both rings.[1][4] This inversion occurs rapidly at room temperature, with an energy barrier of about 12.6 kcal/mol.[4] Consequently, the axial and equatorial positions are in constant, rapid interconversion, leading to a time-averaged view of the molecule on the spectroscopic timescale.
This fundamental difference in dynamic behavior is the key to their differentiation.
Caption: Conformational dynamics of decalin isomers determine their spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and unambiguous technique for distinguishing between cis- and trans-decalin. The key is the NMR timescale; the instrument can either "see" the rapidly interconverting structures of cis-decalin as an average or resolve the static, distinct environments within trans-decalin.
Proton (¹H) NMR Analysis
The difference in the ¹H NMR spectra is striking.
-
trans-Decalin: Due to its conformational rigidity, the axial and equatorial protons on each carbon have different chemical environments and do not interconvert. This results in a complex spectrum with multiple overlapping signals, often appearing as a broad, poorly resolved multiplet spanning a significant width.[3][5]
-
cis-Decalin: The rapid chair-chair interconversion at room temperature averages the magnetic environments of the axial and equatorial protons. This leads to a much simpler, time-averaged spectrum. While not a single sharp peak as some simplified texts suggest, the spectrum is significantly less complex and the signals are sharper compared to the trans isomer.[3][5][6]
Carbon (¹³C) NMR Analysis
¹³C NMR provides a clear, quantitative distinction based on the number of unique carbon environments, a direct consequence of molecular symmetry.
-
trans-Decalin: The rigid structure possesses a center of inversion (C₂ₕ symmetry), meaning there are only three chemically unique carbon atoms: the bridgehead carbon (C-9/10), the carbons adjacent to the bridgehead (C-1/4/5/8), and the carbons beta to the bridgehead (C-2/3/6/7).
-
cis-Decalin: The time-averaged structure has a plane of symmetry (C₂ᵥ symmetry), resulting in five unique carbon signals: two distinct bridgehead carbons and three distinct sets of CH₂ groups.
The experimentally determined chemical shifts provide definitive fingerprints for each isomer.
| Isomer | Spectroscopic Technique | Key Differentiators |
| trans-Decalin | ¹H NMR | Broad, complex, poorly resolved multiplet. |
| ¹³C NMR | 3 distinct signals. | |
| cis-Decalin | ¹H NMR | Sharper, simpler, time-averaged spectrum. |
| ¹³C NMR | 5 distinct signals. |
Table 1: Summary of Key NMR Spectroscopic Differences between Decalin Isomers.
Experimental Protocol: NMR Analysis
This protocol outlines the standard procedure for acquiring high-quality NMR spectra for decalin isomer identification.
Caption: Standard workflow for NMR-based identification of decalin isomers.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the decalin sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of ~15 ppm centered at ~6 ppm is typically sufficient. Ensure an adequate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using the spectrometer's software. Reference the spectra to the TMS signal at 0.00 ppm.
-
Analysis: Analyze the processed spectra by counting the number of distinct signals in the ¹³C spectrum and observing the complexity and sharpness of the ¹H spectrum to determine the isomer.
Vibrational Spectroscopy: A Tale of Two Fingerprints
While NMR is definitive, vibrational techniques like Infrared (IR) and Raman spectroscopy can also provide confirmatory evidence. As alkanes, both isomers are dominated by C-H stretching and bending vibrations.[7] The key differences arise from subtle variations in vibrational modes due to the molecules' differing symmetries, primarily visible in the complex "fingerprint region" (< 1500 cm⁻¹).
Infrared (IR) Spectroscopy
-
Shared Features: Both isomers will exhibit strong C-H stretching absorptions in the 3000-2850 cm⁻¹ region and C-H bending (scissoring) vibrations around 1470-1450 cm⁻¹.[7][8]
-
Distinguishing Features: The most significant differences are found in the fingerprint region. The rigid C₂ₕ symmetry of trans-decalin and the flexible C₂ᵥ symmetry of cis-decalin result in unique patterns of C-C stretching and C-H rocking/wagging vibrations. While a full vibrational analysis is complex, comparing the sample spectrum to a known reference is a reliable method of identification. For example, studies on siladecalin analogs show that vibrational spectroscopy is sensitive enough to distinguish isomers based on sharp, distinct resonances for the trans form versus broader stretches for the cis form.[5]
Raman Spectroscopy
Raman spectroscopy offers a unique, temperature-dependent method for differentiation. A study by Glockler and Tung revealed that the intensity of Raman scattering for trans-decalin remains relatively constant over a temperature range of 25-75°C.[9][10] In contrast, cis-decalin exhibits a distinct change in its scattering properties, with increased scattering at higher temperatures.[9][10] This phenomenon is linked to a potential second-order phase change in the liquid state around 55°C for the cis isomer, a behavior not observed for the trans isomer.[9]
| Isomer | Spectroscopic Technique | Key Differentiators |
| trans-Decalin | IR (Fingerprint Region) | Unique pattern of sharp bands due to rigid C₂ₕ symmetry. |
| Raman | Scattering intensity is stable with increasing temperature. | |
| cis-Decalin | IR (Fingerprint Region) | Different unique pattern, potentially with broader bands due to conformational flexibility. |
| Raman | Scattering intensity changes significantly with temperature, particularly around 55°C. |
Table 2: Summary of Key Vibrational Spectroscopy Differences between Decalin Isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is a rapid and convenient method for analyzing liquid samples like decalin with minimal sample preparation.[11]
Caption: A simple workflow for isomer analysis using ATR-FTIR spectroscopy.
Step-by-Step Methodology:
-
Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Use a solvent like isopropanol to wipe the surface and allow it to dry completely.
-
Background Scan: Acquire a background spectrum. This measures the ambient environment (air, CO₂, water vapor) and will be automatically subtracted from the sample spectrum.
-
Sample Application: Place 1-2 drops of the liquid decalin sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[12]
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm⁻¹ range.
-
Analysis: Process the resulting spectrum (baseline correction, if necessary) and compare the pattern of absorptions in the 1500-600 cm⁻¹ fingerprint region with reference spectra of pure cis- and trans-decalin to confirm identity.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
Conclusion
The differentiation of cis- and trans-decalin is a straightforward process when leveraging the appropriate spectroscopic tools. NMR spectroscopy stands as the most definitive method , providing unambiguous structural information through ¹H signal complexity and, most clearly, the count of unique signals in the ¹³C spectrum. Vibrational spectroscopy, particularly IR, serves as an excellent, rapid confirmatory technique by comparing the unique patterns in the fingerprint region. By understanding the fundamental link between conformational dynamics and spectroscopic output, researchers can confidently identify these isomers, ensuring the integrity and reproducibility of their scientific work.
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Glockler, G., & Tung, J. (1954). The Raman Effect of Cis and Trans-Decalin. Proceedings of the Iowa Academy of Science, 61(1), 21. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR spectrum of the initial mixture of cis- and trans-decalins. Retrieved from [Link]
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Gerig, J. T., & Roberts, J. D. (1966). Nuclear Magnetic Resonance Spectroscopy. Conformational Equilibrations of cis-Decalins. Journal of the American Chemical Society, 88(12), 2791–2799. [Link]
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A Comparative Guide to Decalin and Its Alternatives: An Economic and Safety Analysis for Researchers and Drug Development Professionals
In the landscape of chemical solvents, the selection of an appropriate medium is paramount to the success, safety, and economic viability of research and manufacturing processes. Decalin (decahydronaphthalene), a widely utilized bicyclic organic compound, has long been a solvent of choice for its excellent ability to dissolve a variety of nonpolar and moderately polar compounds, including resins, fats, and oils.[1] However, growing concerns regarding its safety profile and the increasing demand for sustainable and cost-effective alternatives have prompted a critical re-evaluation of its use. This guide provides an in-depth, objective comparison of the economic and safety aspects of decalin and its prominent alternatives, supported by available experimental data, to empower researchers, scientists, and drug development professionals in making informed solvent selection decisions.
Decalin: A Profile of a Workhorse Solvent
Decalin exists as two geometric isomers, cis-decalin and trans-decalin, which possess distinct three-dimensional structures.[2] The commercial product is often a mixture of these isomers. Its utility as a solvent stems from its high boiling point, low volatility, and strong solvency power.[1] It finds applications as a solvent for resins, waxes, and as a component in paint and varnish removers.[1]
However, the use of decalin is not without its drawbacks. It is a flammable liquid and can form explosive peroxides upon prolonged exposure to air and light, necessitating careful storage and handling procedures.[3][4] From a toxicological perspective, it can cause skin, eye, and respiratory tract irritation.[5]
The Alternatives: A New Generation of Solvents
The quest for safer and more economical solvents has led to the emergence of several viable alternatives to decalin. This guide will focus on a comparative analysis of the following key substitutes:
-
Tetralin (1,2,3,4-tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene, structurally similar to decalin.[6]
-
Cyclohexane and Methylcyclohexane: Monocyclic alkanes that are widely used as nonpolar solvents.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether solvent gaining traction as a greener alternative to other cyclic ethers.
-
Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent with a favorable safety and stability profile.[7]
-
d-Limonene: A terpene-based solvent derived from citrus fruit rinds, known for its pleasant odor and biodegradability.[8][9]
Economic Comparison: A Cost-Benefit Analysis
The economic feasibility of a solvent is a critical factor in both academic research and industrial-scale drug development. The following table provides a comparative overview of the approximate bulk pricing for decalin and its alternatives. It is important to note that prices can fluctuate based on supplier, purity, and market conditions.
| Solvent | Approximate Bulk Price (USD/kg) | Density (g/mL at 20°C) | Approximate Price (USD/L) |
| Decalin | ~$5-10 | 0.896[5] | ~$4.50 - 9.00 |
| Tetralin | ~$3-7 | 0.970[6] | ~$2.90 - 6.80 |
| Cyclohexane | ~$2-5 | 0.779 | ~$1.55 - 3.90 |
| Methylcyclohexane | ~$3-6 | 0.770 | ~$2.30 - 4.60 |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~$8-15 | 0.853[10] | ~$6.80 - 12.80 |
| Cyclopentyl Methyl Ether (CPME) | ~$10-20 | 0.860[11] | ~$8.60 - 17.20 |
| d-Limonene | ~$4-8 | 0.841[9] | ~$3.35 - 6.75 |
Economic Insights:
From a purely cost-per-liter perspective, cyclohexane and tetralin present themselves as more economical alternatives to decalin. The bio-based solvents, 2-MeTHF and CPME, currently command a premium, which may be offset by their performance advantages and "green" credentials in certain applications. The price of d-limonene is competitive, making it an attractive bio-based option from an economic standpoint.
Safety Profile: A Comparative Risk Assessment
The safety of personnel and the environment is a non-negotiable aspect of solvent selection. A comprehensive comparison of the key safety parameters of decalin and its alternatives is presented below.
| Solvent | Flash Point (°C) | LD50 Oral Rat (mg/kg) | Key Hazards |
| Decalin | 57[3][5] | 4200[4] | Flammable, forms explosive peroxides, skin/eye/respiratory irritant.[3][5] |
| Tetralin | 77[12] | 2860[13] | Combustible, may form explosive peroxides, skin/eye irritant.[14] |
| Cyclohexane | -20 | 12705 | Highly flammable, skin/eye irritant, aspiration hazard. |
| Methylcyclohexane | -4 | 2250 | Highly flammable, skin/eye irritant, aspiration hazard. |
| 2-Methyltetrahydrofuran (2-MeTHF) | -11[15] | >300 - 2000[16] | Highly flammable, forms explosive peroxides, causes serious eye damage.[10][15] |
| Cyclopentyl Methyl Ether (CPME) | -1[7][17] | >1000 - <2000[18] | Highly flammable, harmful if swallowed, causes skin and serious eye irritation.[17][19] |
| d-Limonene | 48[20] | 4400[21] | Flammable, skin irritant and sensitizer, very toxic to aquatic life.[8][20] |
Safety Insights:
Tetralin offers a higher flash point than decalin, making it a less flammable option. Cyclohexane and methylcyclohexane, while economically attractive, have very low flash points, posing a significant fire hazard. The greener alternatives, 2-MeTHF and CPME, also have low flash points. d-Limonene has a flash point comparable to decalin but is a known skin sensitizer.[20] The LD50 values indicate that all the listed solvents have relatively low acute toxicity, but chronic exposure and other hazards must be considered.
Experimental Protocols for Solvent Evaluation
To ensure a self-validating system for solvent selection, standardized experimental protocols should be employed. Below are outlines for key experiments to assess solvent performance and safety.
5.1. Protocol for Determining Solvency Power (Resin Dissolution)
This protocol provides a method to quantitatively compare the ability of different solvents to dissolve a specific resin, a common application for decalin.
Objective: To determine the mass of a standard resin that can be dissolved in a given volume of solvent at a specified temperature.
Materials:
-
Standard resin (e.g., polystyrene)
-
Solvents to be tested (Decalin and alternatives)
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare saturated solutions of the resin in each solvent at a constant temperature (e.g., 25°C) by adding an excess of the resin to a known volume of the solvent in a sealed flask.
-
Stir the solutions for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved resin to settle.
-
Carefully decant a known volume of the supernatant (saturated solution) into a pre-weighed evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood at a slightly elevated temperature) until a constant weight of the dissolved resin is obtained.
-
Calculate the solubility as the mass of dissolved resin per unit volume of solvent (e.g., g/100 mL).
Causality behind Experimental Choices: Using a standard resin ensures a consistent baseline for comparison. Maintaining a constant temperature is crucial as solubility is temperature-dependent. Allowing sufficient time for equilibrium ensures that the maximum amount of resin has dissolved.
5.2. Protocol for Flash Point Determination (Pensky-Martens Closed Cup Method)
This is a standard method for determining the flash point of flammable liquids.
Objective: To determine the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.
Apparatus:
-
Pensky-Martens closed-cup tester
-
Calibrated thermometer
Procedure:
-
Pour the sample into the test cup of the apparatus to the filling mark.
-
Place the lid on the cup and insert the thermometer.
-
Light the test flame and adjust it to the specified size.
-
Heat the sample at a slow, constant rate while stirring.
-
At specified temperature intervals, apply the test flame by opening the shutter.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.
Causality behind Experimental Choices: The closed-cup method is used to simulate conditions in a closed container and provides a more conservative (lower) flash point than an open-cup method. A slow, constant heating rate ensures that the liquid and vapor are in thermal equilibrium.
Visualizing the Decision-Making Process
The selection of a solvent is a multi-faceted decision. The following diagrams, generated using Graphviz, provide a visual representation of the logical relationships in solvent selection and a typical experimental workflow.
Caption: A decision tree for solvent selection, balancing application needs, performance, safety, and cost.
Caption: A simplified workflow for determining the flash point of a solvent using the Pensky-Martens closed-cup method.
Conclusion: A Call for Informed Substitution
While decalin has proven its utility as a versatile solvent, a thorough evaluation of its economic and safety profile in comparison to viable alternatives is crucial for modern chemical practices. This guide has demonstrated that several alternatives offer compelling advantages. Tetralin and cyclohexane, for instance, present significant cost savings, although the latter's high flammability requires stringent safety measures. Bio-based solvents like d-limonene are becoming economically competitive, while 2-MeTHF and CPME, despite their higher current cost, offer unique performance and safety benefits that may justify their use in specialized applications.
The ultimate choice of a solvent should not be based on a single parameter but rather on a holistic assessment of performance, cost, and safety for the specific application. By employing standardized experimental protocols for evaluation and considering the entire lifecycle of the solvent, researchers and drug development professionals can make choices that are not only scientifically sound but also economically prudent and environmentally responsible.
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A Senior Application Scientist's Guide to Decahydronaphthalene: A High-Performance Hydrocarbon Solvent for Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hydrocarbon solvents, the selection of an appropriate medium is paramount to the success of chemical synthesis and material processing. While common aromatic and aliphatic solvents like toluene, xylene, cyclohexane, and heptane have their established roles, decahydronaphthalene (Decalin) emerges as a superior choice for a range of demanding applications. This guide provides an in-depth comparison of Decalin against other hydrocarbon solvents, supported by experimental data and protocols, to inform your selection process in research, development, and manufacturing.
Core Physicochemical Properties: A Comparative Overview
The utility of a solvent is fundamentally dictated by its physical and chemical properties. This compound, a saturated bicyclic hydrocarbon, exists as two stereoisomers, cis- and trans-decalin, with the trans isomer being more thermodynamically stable.[1] Commercial Decalin is typically a mixture of these isomers.[2] Its high boiling point, low freezing point, and chemical inertness are key differentiators from other common hydrocarbon solvents.
| Property | This compound (mixture of isomers) | Toluene | Xylene (mixed isomers) | Cyclohexane | n-Heptane |
| Molecular Formula | C₁₀H₁₈ | C₇H₈ | C₈H₁₀ | C₆H₁₂ | C₇H₁₆ |
| Molecular Weight ( g/mol ) | 138.25 | 92.14 | 106.16 | 84.16 | 100.21 |
| Boiling Point (°C) | 189-191 | 110.6 | 138.5 | 80.7 | 98.4 |
| Melting Point (°C) | -125 | -95 | -47.9 | 6.5 | -90.6 |
| Density (g/mL at 20°C) | ~0.880 | 0.867 | 0.864 | 0.779 | 0.684 |
| Flash Point (°C) | 57-58 | 4 | 27-32 | -20 | -4 |
| Vapor Pressure (kPa at 20°C) | 0.11 | 2.9 | 0.8 | 10.4 | 4.8 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |
Data compiled from various sources.
The significantly higher boiling point of Decalin makes it an exceptional solvent for high-temperature reactions where other hydrocarbon solvents would require high-pressure apparatus.[2] Its wide liquid range, from a very low melting point to a high boiling point, offers operational flexibility in diverse thermal conditions.
Solvency Power: A Deeper Dive
The adage "like dissolves like" is a guiding principle in solvent selection.[3] this compound's saturated, non-polar nature makes it an excellent solvent for non-polar compounds, including oils, fats, waxes, resins, and, notably, a range of polymers.[4][5]
Polymer Solubility
Decalin is particularly effective in dissolving high molecular weight polymers that are challenging to solubilize in other common hydrocarbons. This is especially true for polyolefins like polyethylene. The dissolution of polymers like low-density polyethylene (LDPE) and high-density polyethylene (HDPE) often requires elevated temperatures, making Decalin's high boiling point a distinct advantage.[3][6]
A comparative study on the dissolution of expanded polystyrene demonstrated that the dissolution rate in Decalin was significantly higher than in cyclohexane and methylcyclohexane.[7] The solubility mass transfer coefficient for expanded polystyrene was found to be 0.19525 in Decalin, compared to 0.13650 in methylcyclohexane and 0.11372 in cyclohexane at 25°C and 200 rpm.[7]
| Polymer | This compound | Toluene | Xylene | Cyclohexane |
| Polystyrene | Soluble | Soluble[8] | Soluble | Soluble[9] |
| Polyethylene (HDPE/LDPE) | Soluble (at elevated temperatures)[3] | Soluble (at elevated temperatures)[10] | Soluble (at elevated temperatures)[3] | Soluble (at elevated temperatures) |
| Poly(methyl methacrylate) (PMMA) | Insoluble | Soluble[9] | Soluble | Insoluble |
This table provides a general guide; solubility can be influenced by polymer molecular weight and crystallinity.
The superior performance of Decalin in dissolving certain polymers can be attributed to a closer match in solubility parameters and its ability to be used at higher temperatures, which facilitates the dissolution process.
Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) provide a more nuanced understanding of solubility by breaking down the total Hildebrand solubility parameter into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][11] For a polymer to dissolve in a solvent, their HSP values should be similar.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound | 17.6 | 0 | 0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| o-Xylene | 17.8 | 1.0 | 3.1 |
| Cyclohexane | 16.8 | 0 | 0.2 |
| n-Heptane | 15.3 | 0 | 0 |
Data is illustrative and can vary slightly based on the source.
The HSP values highlight that Decalin is a purely non-polar, dispersive solvent, making it an excellent match for non-polar polymers like polyethylene and polystyrene.
Performance in High-Temperature Reactions
The high boiling point and thermal stability of Decalin make it an ideal medium for organic reactions that require sustained high temperatures (150-200°C).[2] This allows for reactions to be conducted at atmospheric pressure, simplifying reactor setup and improving safety compared to using lower-boiling solvents under pressure.
Rationale for High-Temperature Synthesis
Certain reactions, such as some cycloadditions (e.g., Diels-Alder), rearrangements, and nanoparticle syntheses, have high activation energies and thus require elevated temperatures to proceed at a reasonable rate.[12] In these cases, a high-boiling solvent is essential. While xylene (boiling point ~138-144°C) can be used, Decalin's higher boiling point provides a wider operational window and can lead to improved reaction kinetics and yields.
Caption: General workflow for conducting a high-temperature organic synthesis.
Experimental Protocol: Comparative Evaluation of Solvents for a High-Temperature Reaction
This protocol provides a framework for comparing the efficacy of Decalin versus another high-boiling solvent (e.g., xylene) for a generic high-temperature reaction.
Objective: To compare the reaction yield and kinetics of a model high-temperature reaction in this compound versus an alternative hydrocarbon solvent.
Materials:
-
Reactant A
-
Reactant B
-
This compound (anhydrous)
-
Alternative solvent (e.g., xylene, anhydrous)
-
Internal standard for GC analysis
-
Appropriate deuterated solvent for NMR analysis
-
Standard laboratory glassware (three-necked round-bottom flask, condenser, thermometer/thermocouple, magnetic stirrer, heating mantle)
-
Inert gas supply (Nitrogen or Argon)
-
Analytical equipment (GC-MS, NMR)
Procedure:
-
Reactor Setup: In two separate, identical three-necked round-bottom flasks, place equimolar amounts of Reactant A and Reactant B.
-
Solvent Addition: To one flask, add a specified volume of this compound. To the second flask, add the same volume of the alternative solvent.
-
Inert Atmosphere: Equip both flasks with condensers and purge with an inert gas for 15-30 minutes.
-
Reaction Initiation: Begin stirring and heat both reaction mixtures to the desired reaction temperature (e.g., 160°C).
-
Reaction Monitoring: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), carefully withdraw a small aliquot from each reaction mixture.
-
Sample Preparation for Analysis: Quench the reaction in the aliquot (e.g., by cooling in an ice bath). Prepare the samples for GC-MS and/or NMR analysis, adding an internal standard for quantitative measurement.
-
Data Analysis: Determine the conversion of reactants and the yield of the product at each time point for both solvents. Plot the concentration of the product versus time to compare the reaction kinetics.
-
Final Workup and Isolation: After the reaction is complete, cool the mixtures to room temperature. Isolate the product from both reaction mixtures using appropriate workup and purification procedures (e.g., extraction, chromatography).
-
Yield Comparison: Compare the isolated yield of the product from both reactions.
Expected Outcome: This experiment will provide quantitative data on how the choice of solvent affects the reaction rate and overall yield, allowing for a direct comparison of Decalin's performance.
Role in Catalysis
Solvents can play a crucial role in heterogeneous and homogeneous catalysis by influencing reactant solubility, catalyst stability, and even participating in the reaction mechanism.[13] Decalin's unique properties make it advantageous in specific catalytic applications.
Hydrogen-Donating Solvent
In certain catalytic processes, Decalin can act as a hydrogen-donating solvent.[14] This is particularly relevant in upgrading heavy oils and biomass, where hydrogen is required for hydrocracking and hydrodeoxygenation reactions. The Decalin molecule can dehydrogenate to form tetralin and then naphthalene, releasing hydrogen that can be utilized in the catalytic cycle. Studies have shown that Decalin can be a more efficient hydrogen source than tetralin for the hydrogenation of phenolic compounds.[14]
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Introduction: The Role of High-Boiling Solvents in Modern Synthesis
An In-Depth Guide to Decahydronaphthalene (Decalin) as a Reaction Medium: Properties, Applications, and Comparative Analysis
In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and safety of a reaction. While many transformations proceed readily at ambient temperatures, a significant class of reactions, including certain cycloadditions, deep-level hydrocracking, and the synthesis of advanced materials, requires elevated temperatures to overcome high activation energy barriers. This necessity drives the demand for high-boiling point solvents—media that remain in the liquid phase well above 150°C, providing a stable environment for prolonged, high-energy chemical processes.
This compound, commonly known as Decalin, has emerged as a workhorse in this domain. A saturated bicyclic hydrocarbon (C₁₀H₁₈) derived from the complete hydrogenation of naphthalene, Decalin offers a unique combination of thermal stability, chemical inertness, and potent solvency for non-polar compounds.[1][2] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth analysis of Decalin as a reaction medium. It explores its fundamental physicochemical properties, compares its performance against common alternatives with supporting experimental data, and offers detailed protocols for its application.
PART 1: Physicochemical Properties of this compound
A thorough understanding of Decalin's molecular structure and physical properties is essential to harnessing its full potential as a solvent.
Stereoisomerism: cis vs. trans Decalin
Decalin exists as two distinct stereoisomers, cis-Decalin and trans-Decalin, which arise from the way its two cyclohexane rings are fused.[3] The relative orientation of the hydrogen atoms at the two bridgehead carbons defines the isomer.[3]
-
cis-Decalin: The bridgehead hydrogens are on the same side of the molecule. This isomer is conformationally flexible and can undergo a ring-flip, rapidly interconverting between two enantiomeric conformers at room temperature.[3][4]
-
trans-Decalin: The bridgehead hydrogens are on opposite sides. This configuration results in a more rigid, conformationally "locked" structure that cannot undergo a ring-flip without introducing significant ring strain.[5]
Crucially, the trans isomer is thermodynamically more stable than the cis isomer due to fewer unfavorable steric interactions.[3][6] Commercial Decalin is often sold as a mixture of these isomers, and the specific ratio can influence the physical properties of the solvent.[7]
Core Physicochemical Data
The utility of Decalin as a high-temperature solvent is rooted in its physical characteristics. It is a colorless liquid with a characteristic aromatic odor, is insoluble in water, but exhibits excellent solubility in many organic solvents like alcohols, ethers, and hydrocarbons.[2][7][8]
| Property | cis-Decalin | trans-Decalin | Mixed Isomers | Other High-Boiling Solvents |
| Boiling Point (°C) | ~196[9] | ~187[7] | 189-191[7][10] | Tetralin (~207), Diphenyl Ether (~259), Sulfolane (~285) |
| Melting Point (°C) | -43[7] | -30 | -125[7] | Tetralin (-31), Diphenyl Ether (26), Sulfolane (27) |
| Density (g/mL at 25°C) | ~0.897 | ~0.870 | ~0.896[7][10] | Tetralin (~0.97), Diphenyl Ether (~1.07), Sulfolane (~1.26) |
| Flash Point (°C) | ~57.5 | ~57.5 | 57-58[2][7] | Tetralin (77), Diphenyl Ether (115), Sulfolane (165) |
| Vapor Density (vs. air) | 4.76[7] | 4.76[7] | 4.76[7][10] | Tetralin (4.55), Diphenyl Ether (5.86), Sulfolane (4.1) |
PART 2: Performance in Key Reaction Classes
Decalin's inert nature and high boiling point make it an excellent medium for a variety of chemical transformations. Its performance, however, is best understood through direct comparison with other solvents in specific applications.
High-Temperature Organic Synthesis
Causality of Solvent Choice: Reactions such as Diels-Alder cycloadditions, Claisen rearrangements, and certain high-temperature brominations require significant thermal energy. The solvent must not only reach these temperatures but also remain inert to the reactants, intermediates, and products.
Decalin's Role: Decalin's saturated hydrocarbon structure renders it chemically inert, preventing it from participating in unwanted side reactions.[1] Its boiling point of approximately 190°C provides a wide operational window for thermally demanding reactions.[2]
Comparison:
-
vs. Toluene (BP ~111°C): For reactions requiring temperatures above 111°C, toluene is unsuitable. Decalin provides a straightforward and inert alternative for accessing higher temperature regimes.
-
vs. Diphenyl Ether (BP ~259°C): While diphenyl ether offers an even higher boiling point, its aromatic ether structure can lead to side reactions (e.g., cleavage or electrophilic substitution) under harsh conditions, particularly with strong acids or bases. Decalin's purely aliphatic nature provides superior chemical stability.
Catalysis and Hydrogen Transfer Reactions
Causality of Solvent Choice: In many catalytic processes, particularly those involving heavy crude oil upgrading or biomass liquefaction, the solvent can play a dual role: as a medium to dissolve reactants and as an active participant, often as a hydrogen donor to stabilize reactive intermediates and prevent coking.[11][12]
Decalin as a Hydrogen Donor: Decalin is recognized as an efficient hydrogen-donor solvent.[11] Under catalytic conditions, it can dehydrogenate to form tetralin and ultimately naphthalene, releasing hydrogen atoms that can facilitate hydrocracking and hydrogenation reactions.[13][14] This property is particularly valuable for upgrading heavy oils by reducing viscosity and removing heteroatoms like sulfur and nitrogen.[12][15]
Experimental Data Snapshot: Upgrading of Heavy Crude Oil A study on the visbreaking of heavy oil demonstrated the profound effect of Decalin.[12]
| Condition | Yield of Liquid Products | Viscosity Reduction |
| Thermal Cracking (No Solvent) | ~49.0% | Moderate |
| With 10% Decalin (as H-donor) | ~86.7% | High (69.2%)[15] |
This data clearly shows that the inclusion of Decalin more than doubles the desirable liquid product yield and significantly reduces viscosity, a direct result of its hydrogen-donating capability which stabilizes cracked fragments and prevents their polymerization into coke and asphaltenes.[11][12]
Comparison:
-
vs. Tetralin: Tetralin is another well-known hydrogen donor. Some studies suggest that Decalin can be an even more efficient hydrogen source for the hydrogenation of certain phenolic compounds.[13] The choice between them often depends on the specific catalyst and reaction conditions, as Pt-based catalysts may favor the dehydrogenation of Decalin, while Pd-based catalysts can be more effective for tetralin dehydrogenation.[14]
-
vs. Non-Donor Solvents (e.g., Mesitylene): In processes like hydrocracking, using a non-donor solvent would necessitate higher pressures of external H₂ gas and would likely lead to faster catalyst deactivation due to coking. Decalin's ability to provide hydrogen in situ mitigates these issues.[12]
Nanoparticle Synthesis
Causality of Solvent Choice: The synthesis of many inorganic nanoparticles requires the high-temperature decomposition of organometallic precursors. The solvent must have a high boiling point to facilitate this decomposition and must effectively solvate the capping agents used to control particle growth and prevent aggregation.[7]
Decalin's Role: Decalin is an ideal high-boiling, non-polar solvent for this purpose. It allows for the high temperatures (e.g., 200-250°C) needed for precursor decomposition while being inert to the metallic nanoparticles being formed.[7] Its ability to dissolve common non-polar surfactants like oleic acid and oleylamine is also critical.
Comparison:
-
vs. 1-Octadecene (ODE): ODE is another common solvent for nanoparticle synthesis. While effective, its terminal alkene group can sometimes participate in side reactions or coordinate to the nanoparticle surface, affecting its properties. Decalin's saturated, non-coordinating nature offers a more inert environment.
-
vs. Benzyl Ether: Benzyl ether is also used, but it is more polar and can be more difficult to remove completely from the final nanoparticle product. Decalin's non-polar nature and relatively high volatility compared to other high-boiling solvents facilitate easier purification of the nanoparticles via precipitation with a polar non-solvent like ethanol.[7]
PART 3: Experimental Protocols & Visual Guides
To bridge theory and practice, this section provides detailed methodologies for key applications of Decalin and visual guides to aid in solvent selection and experimental setup.
Illustrative Protocol 1: Nanoparticle Synthesis in Decalin
This protocol is an illustrative example for the synthesis of metal nanoparticles using Decalin as the high-boiling solvent, adapted from established methodologies.[7]
Objective: To synthesize metal nanoparticles via the thermal decomposition of a metal precursor in Decalin.
Materials:
-
Metal precursor (e.g., metal acetylacetonate)
-
Surfactants/capping agents (e.g., oleic acid, oleylamine)
-
This compound (high-purity, as solvent)
-
Ethanol or acetone (as non-solvent for precipitation)
-
Three-necked round-bottom flask, condenser, thermocouple, heating mantle with stirrer, and inert gas supply (Argon or Nitrogen).
Procedure:
-
Setup: Combine the metal precursor, surfactants, and Decalin in the three-necked flask. Equip the flask with a condenser, a thermocouple for accurate temperature monitoring, and a gas inlet/outlet.
-
Inert Atmosphere: Flush the entire system with an inert gas (e.g., Argon) for 15-30 minutes. Causality: This step is crucial to remove oxygen, which could oxidize the precursor or the resulting nanoparticles at high temperatures.[7]
-
Degassing: Heat the mixture to a moderate temperature (e.g., 120°C) under a slow flow of inert gas. Causality: This dissolves the precursors and removes residual water or other low-boiling impurities that could interfere with the reaction.
-
Nucleation and Growth: Increase the temperature to the target reaction temperature (e.g., 200-250°C) and hold for a predetermined period. Causality: This high temperature provides the energy for the thermal decomposition of the precursor, leading to nanoparticle nucleation and subsequent growth. The capping agents control the growth rate and final particle size.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the nanoparticles by adding a polar non-solvent like ethanol.
-
Purification: Isolate the nanoparticles by centrifugation. Wash the collected nanoparticles multiple times with the non-solvent to remove excess surfactants and unreacted precursors.
-
Drying: Dry the final nanoparticle product under vacuum.
Diagram 1: Experimental Workflow for High-Temperature Synthesis
Caption: Workflow for nanoparticle synthesis using Decalin.
Diagram 2: Decision Framework for Solvent Selection
Caption: Decision guide for selecting a high-boiling solvent.
PART 4: Safety, Handling, and Environmental Considerations
As with any industrial solvent, safe handling of Decalin is paramount.
-
Flammability: Decalin is a flammable liquid with a flash point of around 57°C.[2][16] It must be stored away from ignition sources, heat, and strong oxidizing agents in a cool, well-ventilated area.[16][17]
-
Peroxide Formation: Upon prolonged exposure to air and light, Decalin can form explosive hydroperoxides.[6][10] Containers should be kept tightly sealed. It is good practice to test for peroxides before distilling or heating, especially with older stock.
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety goggles, and protective clothing is essential to prevent skin and eye contact.[16] In areas with poor ventilation, respiratory protection with organic vapor cartridges should be used.[16]
-
Spill Management: Small spills can be absorbed with inert materials like sand or vermiculite.[16] Emergency eyewash stations and safety showers must be readily accessible.[16]
-
Environmental Impact: While considered to have relatively low toxicity compared to some harsher solvents, Decalin should not be released into the environment.[18][19] Dispose of waste according to local, regional, and national regulations.[18]
Conclusion
This compound is a highly versatile and effective reaction medium, particularly for processes requiring high temperatures and an inert, non-polar environment. Its utility is further enhanced by its capacity to act as a hydrogen-donor solvent in catalytic upgrading processes. While alternatives exist for nearly every application, Decalin often provides a superior balance of thermal stability, chemical inertness, solvency, and safety. By understanding its unique properties, particularly the interplay of its cis and trans isomers and its role in hydrogen transfer, researchers can leverage Decalin to drive challenging chemical transformations and synthesize advanced materials with greater efficiency and control.
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Safety Operating Guide
Navigating the Final Step: A Researcher's Guide to the Safe Disposal of Decahydronaphthalene
For the diligent researcher, the lifecycle of a chemical doesn't end when the experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. Decahydronaphthalene (decalin), a common solvent in laboratories, presents a unique set of hazards that demand a meticulous and informed disposal process. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere procedure; we aim to instill a deep understanding of the causality behind these essential safety measures.
The Chemical Profile of this compound: Understanding the Risks
Before we delve into the disposal protocol, it is paramount to understand the inherent hazards of this compound. This knowledge forms the bedrock of our safety-conscious approach. This compound is a combustible liquid that is not only flammable but also toxic if inhaled and corrosive to skin and eyes.[1] Furthermore, it poses a significant threat to aquatic ecosystems and has the potential to form explosive peroxides upon prolonged exposure to air.[2][3][4] Recognizing these risks is the first step in mitigating them.
Pre-Disposal Checklist: Setting the Stage for Safety
Proper disposal begins with proactive preparation. Before handling any this compound waste, ensure the following measures are in place:
-
Personal Protective Equipment (PPE): Donning the correct PPE is non-negotiable. This includes chemical-resistant gloves (nitrile or neoprene), safety goggles and a face shield, and a flame-retardant lab coat.[2][4] In areas with inadequate ventilation, a respirator with an organic vapor cartridge is essential.[4]
-
Designated Waste Accumulation Area: Establish a well-ventilated, cool, and dry area specifically for hazardous waste. This area should be away from heat sources, open flames, and incompatible materials, particularly strong oxidizing agents.[1][4]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[2][4][5] Spill kits containing absorbent materials like vermiculite, sand, or dry lime should be fully stocked and easily reachable.[4][5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic process for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
The cardinal rule of chemical waste management is to never mix different waste streams. This compound waste must be segregated at the point of generation. This is crucial for two primary reasons: preventing dangerous chemical reactions and ensuring the waste can be processed correctly by a licensed disposal facility. Label a dedicated, chemically compatible waste container clearly as "Hazardous Waste: this compound."
Step 2: Container Selection and Management
Choose a waste container that is in good condition and compatible with this compound. Glass or a suitable plastic container is typically appropriate. The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.[6] It is critical to keep the container closed at all times, except when adding waste.
Step 3: Transferring Waste
When transferring this compound waste into the designated container, do so in a well-ventilated area, preferably within a chemical fume hood.[1][7] Ground and bond the container when transferring material to prevent the buildup of static electricity, which could serve as an ignition source.[3]
Step 4: Handling Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads from minor spills, are also considered hazardous waste. These items should be placed in a separate, clearly labeled solid waste container.
Step 5: Documentation and Labeling
Accurate labeling is a legal requirement and a critical safety measure. The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Flammable, Toxic, Corrosive)[1]
-
The date of initial waste accumulation
Step 6: Arranging for Professional Disposal
This compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][5] Do not, under any circumstances, pour this compound down the drain or dispose of it with regular trash.[1][8] This is not only a violation of regulations but also poses a severe threat to the environment.[2][6]
Spill and Emergency Procedures
In the event of a this compound spill, immediate and decisive action is required:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Eliminate Ignition Sources: Extinguish all open flames and turn off any equipment that could create a spark.[4][5]
-
Contain the Spill: For small spills, use an inert absorbent material such as sand, dry lime, or vermiculite to contain and absorb the liquid.[4][5]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS department.
Quantitative Data Summary
| Parameter | Value | Source |
| UN Number | 1147 | [1] |
| Hazard Class | 3 (Flammable Liquid) | [2] |
| CAS Number | 91-17-8 | [1] |
| Flash Point | 57.2 °C | [4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [1][2] |
This compound Disposal Workflow
Caption: this compound Disposal Workflow
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is a shared responsibility that safeguards both the scientific community and the world at large.
References
-
New Jersey Department of Health. (n.d.). This compound HAZARD SUMMARY. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound-d18, 99.5 atom % D. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety and Handling of this compound (CAS 91-17-8) in Industrial Settings. Retrieved from [Link]
-
OEHHA. (2010, July). Decalin. Retrieved from [Link]
-
KTEC Equipment and Supplies. (2016, February 9). SAFETY DATA SHEET. Retrieved from [Link]
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Navigating the Invisible Threat: A Senior Application Scientist's Guide to Decahydronaphthalene Safety
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the laboratory is a realm of immense possibility. However, it is also an environment where unseen hazards demand our utmost respect and diligence. Decahydronaphthalene, a versatile solvent, is a common reagent in many of our workflows. While indispensable, its properties necessitate a comprehensive understanding of its risks and the implementation of rigorous safety protocols. This guide moves beyond mere procedural lists to instill a deep, causal understanding of why each safety measure is critical, empowering you to work with confidence and security.
Understanding the Adversary: The Hazard Profile of this compound
This compound, also known as Decalin, is a combustible liquid that presents several potential hazards in a laboratory setting.[1][2] Inhalation of its vapors can irritate the respiratory tract, and prolonged exposure may lead to more severe health effects, including potential damage to the liver and kidneys.[1] Direct contact with the liquid can cause skin and eye irritation, with extended contact potentially leading to rashes and a burning sensation.[1] Furthermore, this compound is flammable and its vapors can form explosive mixtures with air, especially in the presence of an ignition source.[2][3] A significant, and often overlooked, danger is its potential to form explosive peroxides upon prolonged exposure to air, light, or heat.[1][2]
To mitigate these risks effectively, a multi-layered approach to safety is essential, beginning with a thorough risk assessment and the consistent use of appropriate Personal Protective Equipment (PPE).
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE is not a matter of institutional compliance but a fundamental pillar of personal and collective safety. Each component of your protective ensemble is designed to shield you from specific, well-defined threats posed by this compound.
| PPE Component | Specification | Rationale for Use with this compound |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2][4] | Protects against accidental splashes of this compound, which can cause severe eye irritation or damage.[5][6] A face shield offers broader protection for the entire face. |
| Hand Protection | Solvent-resistant gloves (e.g., Nitrile, Neoprene).[1][2] | Prevents skin contact, which can lead to irritation, dermatitis, and absorption of the chemical.[1][4] The choice of glove material should be based on its resistance to this compound. |
| Body Protection | A lab coat or chemical-resistant apron. | Shields the wearer's clothing and skin from spills and splashes.[1] |
| Respiratory Protection | An air-purifying respirator with organic vapor cartridges.[2] | Essential when working in areas with inadequate ventilation or when the potential for vapor inhalation is high.[2] This prevents irritation of the respiratory system and systemic toxic effects.[1][4] |
The Shield of Engineering: Safe Handling and Storage Protocols
Beyond personal protection, the laboratory environment itself must be engineered to minimize exposure and risk.
Ventilation: The Unseen Guardian
Always handle this compound in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred environment for all operations involving this solvent. The constant airflow within the hood draws vapors away from the user, preventing the buildup of flammable and toxic concentrations in the breathing zone.
Storage: Containing the Hazard
Proper storage of this compound is crucial to prevent fires and the formation of dangerous peroxides.[2][7] Store containers in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][7] It is also critical to keep it separated from oxidizing agents, with which it is incompatible.[1] To inhibit peroxide formation, store this compound under a nitrogen blanket when possible and avoid prolonged exposure to air and light.[1][7] Containers should be tightly sealed when not in use.[5]
Procedural Integrity: A Step-by-Step Approach to Safety
A systematic workflow is paramount to ensuring safety at every stage of handling this compound.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
In the Event of an Emergency: Spill and Disposal Protocols
Preparedness is key to mitigating the impact of an accidental release.
Spill Response: A Calm and Calculated Approach
In the event of a this compound spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[1]
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the liquid.[2][4]
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for disposal.[3][8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[8]
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Waste Disposal: The Final Step in Responsible Handling
All this compound waste, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.[1] Dispose of this waste in accordance with all local, state, and federal regulations. Never pour this compound down the drain.
Caption: A decision-making flowchart for responding to a this compound spill.
By internalizing the principles outlined in this guide, you are not merely following rules; you are actively participating in a culture of safety. This commitment to understanding the "why" behind each precaution is what transforms a good scientist into a great and, most importantly, a safe one.
References
- New Jersey Department of Health. (2002, December). Hazardous Substance Fact Sheet: this compound.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound.
- National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety and Handling of this compound (CAS 91-17-8) in Industrial Settings.
- Fisher Scientific. (2009, April 2). Safety Data Sheet: this compound.
- Fisher Scientific. (2023, August 14). Safety Data Sheet: this compound-d18.
- Monument Chemical. (2021, October 29). This compound (DHN).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound-d18, 99.5 atom % D.
- ChemicalBook. (2025, September 27). This compound - Safety Data Sheet.
- Haz-Map. (n.d.). cis-Decahydronaphthalene - Hazardous Agents.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: this compound.
- Spectrum Chemical. (2019, June 13). Safety Data Sheet: this compound.
- KTEC Equipment and Supplies. (2016, February 9). Safety Data Sheet: this compound.
- German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. (2018). This compound. MAK Collection for Occupational Health and Safety, 3(4), 1853-1856.
- Sigma-Aldrich. (2025, August 7). Safety Data Sheet: cis-Decahydronaphthalene.
- National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: this compound.
- European Commission. (n.d.). Compound this compound Data collection sheet (1/2).
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- 3. fishersci.com [fishersci.com]
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- 5. carlroth.com:443 [carlroth.com:443]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
